molecular formula C9H10O3 B121983 Benzyl glycolate CAS No. 30379-58-9

Benzyl glycolate

Cat. No.: B121983
CAS No.: 30379-58-9
M. Wt: 166.17 g/mol
InChI Key: VPYJBEIOKFRWQZ-UHFFFAOYSA-N
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Description

Benzyl glycolate is a benzyl ester of glycolic acid.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 2-hydroxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c10-6-9(11)12-7-8-4-2-1-3-5-8/h1-5,10H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPYJBEIOKFRWQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60340075
Record name Benzyl glycolate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80409-16-1, 30379-58-9
Record name Benzyl (1)-glycolate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzyl glycolate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name benzyl 2-hydroxyacetate
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Benzyl Glycolate from Glycolic Acid and Benzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing benzyl (B1604629) glycolate (B3277807), a valuable ester intermediate in the pharmaceutical and polymer industries.[1][2] The document details two core methodologies: the direct acid-catalyzed esterification of glycolic acid with benzyl alcohol (Fischer Esterification) and the nucleophilic substitution of a glycolate salt with benzyl bromide.

This guide offers detailed experimental protocols, a comparative analysis of quantitative data, and visual workflows to aid researchers in the selection and implementation of the most suitable synthetic strategy for their specific needs.

Introduction

Benzyl glycolate (C₉H₁₀O₃) is a benzyl ester of glycolic acid, appearing as a colorless to pale yellow liquid.[3] Its utility as a precursor for monosaccharide building blocks and in the synthesis of novel bioerodible phosphazene polymers underscores its importance in medicinal chemistry and materials science.[4] The selection of a synthetic pathway is critical for achieving high yields, purity, and cost-effectiveness. This guide explores the two predominant methods for its synthesis.

Core Synthetic Methodologies

Two primary synthetic routes for this compound are Fischer-Speier esterification and nucleophilic substitution.

Fischer-Speier Esterification

This classic method involves the reaction of glycolic acid and benzyl alcohol in the presence of an acid catalyst.[5] The reaction is reversible, and therefore, the removal of water is crucial to drive the equilibrium towards the formation of the ester product.[5][6] This is typically achieved by azeotropic distillation using a Dean-Stark apparatus.[7]

Nucleophilic Substitution

An alternative route involves a two-step process beginning with the deprotonation of glycolic acid by a base to form a more nucleophilic glycolate anion.[5] This anion then undergoes a nucleophilic substitution reaction with benzyl bromide to form the ester.[5] This method avoids the need for strong acids and the continuous removal of water.[5]

Comparative Data on Synthetic Routes

The selection of a synthetic method often depends on factors such as desired yield, reaction time, and available reagents. The following table summarizes key quantitative data for the two primary routes to this compound.

ParameterFischer Esterification (Heterogeneous Catalyst)Nucleophilic Substitution
Catalyst/Base Perfluorosulfonic acid resin[5]Cesium Carbonate (Cs₂CO₃)[8]
Solvent(s) Benzene (B151609) (as a water-carrying agent)[5]Methanol (B129727), Water, DMF[8]
Reactant Molar Ratio Glycolic Acid : Benzyl Alcohol (1:3)[5]Glycolic Acid : Benzyl Bromide (1:1.05)[8]
Reaction Temperature Reflux[5]Room Temperature[8]
Reaction Time 23 hours[5]~24.5 hours (30 min salt formation + 24h reaction)[8]
Reported Yield 80%[5]97%[8]
Purification Method Reduced pressure distillation[5]Extraction and concentration[8]

Detailed Experimental Protocols

Method 1: Fischer Esterification using a Heterogeneous Catalyst

This protocol is adapted from a patented procedure and utilizes a solid acid catalyst, which simplifies purification.[5]

Materials:

  • Glycolic acid (10 mol, 760 g)

  • Anhydrous benzyl alcohol (30 mol, 3.10 L)

  • Benzene (3.5 L)

  • Perfluorosulfonic acid resin (1000 g)

Equipment:

  • 10 L two-necked flask

  • Magnetic stirrer and stir bar

  • Oil bath

  • Reflux condenser

  • Dean-Stark water separator

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • To the 10 L two-necked flask, add glycolic acid, anhydrous benzyl alcohol, benzene, perfluorosulfonic acid resin, and a magnetic stirring bar.

  • Assemble the flask with the water separator and reflux condenser.

  • With stirring, heat the mixture to reflux using the oil bath.

  • Continue refluxing for 23 hours, or until no more water is collected in the water separator.

  • Cool the reaction mixture to room temperature and filter to remove the perfluorosulfonic acid resin.

  • Concentrate the filtrate using a rotary evaporator to remove the benzene and excess anhydrous benzyl alcohol.

  • Purify the remaining residue by distillation under reduced pressure, collecting the fraction at 136 °C/14 mmHg to obtain pure this compound.

Method 2: Nucleophilic Substitution

This protocol is based on a general procedure for the synthesis of phenylmethyl ethanoates.[8]

Materials:

  • 2-Hydroxyacetic acid (70% aqueous solution, 12.0 mmol, 889 mg)

  • Cesium carbonate (Cs₂CO₃, 6.00 mmol, 1955 mg)

  • Methanol (22 mL)

  • Water (4 mL)

  • Dimethylformamide (DMF, 18 mL)

  • Benzyl bromide (12.6 mmol, 2155 mg)

  • Ethyl acetate (B1210297)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (B86663) (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • In a round-bottom flask, prepare a suspension of 2-hydroxyacetic acid and cesium carbonate in a solvent mixture of methanol and water.

  • Stir the suspension for 30 minutes at room temperature.

  • Remove the solvent using a rotary evaporator.

  • Dissolve the resulting residue in DMF, pre-cooled to 0 °C.

  • After 10 minutes, add benzyl bromide to the reaction mixture.

  • Continue stirring the reaction mixture for 24 hours at room temperature.

  • Upon completion, quench the reaction with brine (20 mL).

  • Transfer the mixture to a separatory funnel and extract the organic layer with ethyl acetate (3 x 25 mL).

  • Wash the combined organic extracts sequentially with water (25 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to afford this compound as a colorless liquid.

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the synthesis and purification of this compound.

Synthesis_Workflow cluster_fischer Fischer Esterification cluster_sn2 Nucleophilic Substitution f_reactants Glycolic Acid + Benzyl Alcohol f_reaction Reflux with Azeotropic Water Removal f_reactants->f_reaction Add f_catalyst Acid Catalyst (e.g., Perfluorosulfonic Resin) f_catalyst->f_reaction Add f_workup Catalyst Filtration & Solvent Evaporation f_reaction->f_workup f_product Crude this compound f_workup->f_product s_acid Glycolic Acid s_salt Glycolate Salt Formation s_acid->s_salt s_base Base (Cs₂CO₃) s_base->s_salt s_reaction Reaction in DMF s_salt->s_reaction s_bromide Benzyl Bromide s_bromide->s_reaction s_workup Aqueous Work-up & Extraction s_reaction->s_workup s_product Crude this compound s_workup->s_product

Diagram 1: Comparative workflows for the synthesis of this compound.

Purification_Workflow cluster_distillation Purification by Distillation cluster_chromatography Purification by Chromatography crude_product Crude this compound (from either synthesis route) distillation Fractional Distillation under Reduced Pressure crude_product->distillation For thermally stable products column Silica Gel Column Chromatography crude_product->column For heat-sensitive products or high purity requirements pure_product_d Pure this compound distillation->pure_product_d fractions Collect & Analyze Fractions column->fractions evaporation Combine Pure Fractions & Evaporate Solvent fractions->evaporation pure_product_c Pure this compound evaporation->pure_product_c

Diagram 2: General purification workflows for this compound.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of Benzyl Glycolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl (B1604629) glycolate (B3277807) (CAS No. 30379-58-9), the benzyl ester of glycolic acid, is a versatile organic compound with applications in chemical synthesis and potential biological activities. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological interactions, particularly with the innate immune system. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug development and chemical research.

Physicochemical Properties

Benzyl glycolate is a colorless to pale yellow liquid at room temperature.[1] Its key physicochemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₉H₁₀O₃[2]
Molecular Weight 166.17 g/mol [2]
Appearance Colorless to pale yellow liquid/oil[1]
Boiling Point 136 °C at 14 mmHg[2]
Density 1.171 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.527[2]
Flash Point > 230 °F (> 110 °C)[3]
pKa (Predicted) 12.96 ± 0.10[4]
Solubility Sparingly soluble in chloroform (B151607) and slightly soluble in methanol.[4] Less soluble in water.[1]

Chemical Properties and Reactivity

This compound's chemical behavior is dictated by its constituent functional groups: a primary hydroxyl group, an ester linkage, and a benzyl group.

Hydrolysis

The ester bond in this compound is susceptible to hydrolysis under both acidic and basic conditions, yielding benzyl alcohol and glycolic acid. This reaction is a key consideration in its stability and metabolic fate.

Esterification

The primary hydroxyl group can undergo further esterification reactions with carboxylic acids or their derivatives to form more complex esters.

Oxidation

The primary hydroxyl group can be oxidized to an aldehyde, forming benzyl glyoxylate, a valuable intermediate in organic synthesis.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from glycolic acid and benzyl alcohol using an acid catalyst and azeotropic removal of water.

Materials:

  • Glycolic acid

  • Benzyl alcohol

  • p-Toluenesulfonic acid monohydrate (catalyst)

  • Toluene (B28343) (or another suitable azeotroping agent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add glycolic acid (1.0 equivalent), benzyl alcohol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.05 equivalents).

  • Add a sufficient volume of toluene to the flask to allow for efficient reflux and azeotropic removal of water.

  • Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap, driving the equilibrium towards the formation of the ester.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Oxidation of this compound to Benzyl Glyoxylate

This protocol outlines the oxidation of the primary alcohol in this compound to an aldehyde.

Materials:

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 equivalent) in a suitable organic solvent such as dichloromethane in a round-bottom flask.

  • Add a mild oxidizing agent, such as pyridinium chlorochromate (PCC) or a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) with a co-oxidant.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, filter the reaction mixture to remove any solid byproducts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the resulting crude product by column chromatography to yield pure benzyl glyoxylate.

Analytical Protocols

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary column suitable for the analysis of polar compounds (e.g., a wax-type column).

General Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., ethyl acetate).

  • Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC inlet.

  • Separation: Employ a temperature program to separate this compound from other components. A typical program might start at a lower temperature and ramp up to a higher temperature to ensure elution of the analyte.

  • Detection: The FID will generate a signal proportional to the amount of this compound eluting from the column.

  • Quantification: For quantitative analysis, an internal standard should be used, and a calibration curve should be generated using standards of known concentrations.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • NMR tubes.

General Procedure:

  • Sample Preparation: Dissolve a small amount of this compound in a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. For quantitative analysis, ensure a sufficient relaxation delay between scans.

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phasing, and baseline correction.

  • Spectral Interpretation: The ¹H NMR spectrum of this compound will show characteristic signals for the aromatic protons, the benzylic methylene (B1212753) protons, and the methylene protons of the glycolate moiety. The chemical shifts and coupling patterns can be used to confirm the structure of the compound. For quantitative analysis, the integral of a characteristic peak can be compared to the integral of a known internal standard.

Biological Activity and Signaling Pathways

This compound has been reported to exhibit biological activity, notably through its interaction with the innate immune system.

Interaction with Toll-Like Receptor 4 (TLR4)

This compound has been identified as a molecule that can interact with Toll-Like Receptor 4 (TLR4), a key pattern recognition receptor of the innate immune system. TLR4 is well-known for its role in recognizing lipopolysaccharide (LPS) from Gram-negative bacteria. The interaction of a small molecule like this compound with this receptor suggests its potential as an immunomodulator.

The activation of TLR4 typically involves its association with the co-receptor MD-2. This complex then dimerizes upon ligand binding, initiating downstream signaling cascades. While the precise molecular interactions between this compound and the TLR4/MD-2 complex are not fully elucidated, it is hypothesized that it may act as an agonist, triggering a pro-inflammatory response.

TLR4 Signaling Pathway

The activation of TLR4 leads to the recruitment of adaptor proteins and the initiation of two main signaling pathways: the MyD88-dependent and the TRIF-dependent pathways.

  • MyD88-dependent pathway: This pathway leads to the activation of the transcription factor NF-κB, which in turn upregulates the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

  • TRIF-dependent pathway: This pathway results in the activation of IRF3 and the subsequent production of type I interferons.

The following diagram illustrates the general TLR4 signaling cascade, which is likely initiated by this compound.

TLR4_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound MD-2 MD-2 This compound->MD-2 Binds TLR4 TLR4 MD-2->TLR4 Complexes with MyD88 MyD88 TLR4->MyD88 Recruits TRIF TRIF TLR4->TRIF Recruits TRAF6 TRAF6 MyD88->TRAF6 IRF3 IRF3 TRIF->IRF3 Activates TAK1 TAK1 TRAF6->TAK1 IKK Complex IKK Complex TAK1->IKK Complex NF-kB NF-kB IKK Complex->NF-kB Activates Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB->Pro-inflammatory Cytokines Induces Transcription Type I IFNs Type I IFNs IRF3->Type I IFNs Induces Transcription

General TLR4 Signaling Pathway
Metabolic Pathway

In a biological system, this compound is expected to undergo hydrolysis, catalyzed by esterases, to yield benzyl alcohol and glycolic acid. These metabolites then enter their respective metabolic pathways.

  • Benzyl Alcohol Metabolism: Benzyl alcohol is oxidized to benzoic acid, which is then conjugated with glycine (B1666218) to form hippuric acid and excreted in the urine.

  • Glycolic Acid Metabolism: Glycolic acid can be oxidized to glyoxylic acid and then to oxalic acid, or it can enter the C2 metabolic pathway.

The following diagram illustrates the metabolic fate of this compound.

Benzyl_Glycolate_Metabolism This compound This compound Benzyl Alcohol Benzyl Alcohol This compound->Benzyl Alcohol Hydrolysis Glycolic Acid Glycolic Acid This compound->Glycolic Acid Hydrolysis Esterases Esterases Esterases->this compound Benzoic Acid Benzoic Acid Benzyl Alcohol->Benzoic Acid Oxidation Glyoxylic Acid Glyoxylic Acid Glycolic Acid->Glyoxylic Acid Oxidation Hippuric Acid Hippuric Acid Benzoic Acid->Hippuric Acid Conjugation with Glycine Urine Urine Hippuric Acid->Urine Excretion Oxalic Acid Oxalic Acid Glyoxylic Acid->Oxalic Acid Oxidation

Metabolic Pathway of this compound

Conclusion

This compound is a chemical compound with well-defined physical and chemical properties. Its synthesis and key chemical transformations can be achieved through established laboratory protocols. The emerging understanding of its biological activity, particularly its interaction with TLR4, opens avenues for its investigation as a potential immunomodulatory agent. This guide provides a foundational resource for researchers to further explore the chemical and biological landscape of this compound. Further studies are warranted to fully elucidate its mechanism of action on TLR4 and to explore its therapeutic potential.

References

An In-depth Technical Guide to Benzyl Glycolate (CAS: 30379-58-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl (B1604629) glycolate (B3277807) (CAS: 30379-58-9) is a benzyl ester of glycolic acid with the molecular formula C₉H₁₀O₃.[1] This colorless to pale yellow liquid serves as a versatile intermediate in organic synthesis, with applications in the fragrance industry, polymer chemistry, and notably, as a precursor in the synthesis of fine chemicals and pharmaceuticals.[1][2] Its utility stems from the presence of a hydroxyl group and an ester functionality, which allow for a variety of chemical transformations. Recent findings have indicated its potential role as a modulator of the innate immune system through interaction with Toll-like receptor 4 (TLR4), suggesting avenues for its application in drug development and immunotherapy research. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and reactivity of benzyl glycolate, along with detailed experimental protocols and an exploration of its biological activities.

Chemical and Physical Properties

This compound is a stable compound under standard conditions, characterized by its ester and hydroxyl functional groups.[1] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₉H₁₀O₃[1][3]
Molecular Weight 166.17 g/mol [1][3]
Appearance Colorless to pale yellow liquid[1][2]
Boiling Point 136 °C at 14 mmHg[3][4]
Density 1.171 g/mL at 25 °C[3][4]
Refractive Index (n²⁰/D) 1.527[3][4]
Solubility Soluble in organic solvents; sparingly soluble in water.[2]
Flash Point > 230 °F (> 110 °C)[3]

Spectroscopic Data

The structural identity of this compound can be confirmed using various spectroscopic techniques. The characteristic spectral data are summarized in Table 2.

TechniqueDataReference
¹H NMR (CDCl₃) δ 7.2-7.4 (m, 5H, Ar-H), 5.1 (s, 2H, -OCH₂Ph), 4.2 (s, 2H, HOCH₂-)[1]
¹³C NMR (CDCl₃) δ 170 (C=O), 136 (Ar-C), 128-128.5 (Ar-CH), 67 (-OCH₂Ph), 61 (HOCH₂-)[1]
Mass Spectrometry (MS) Molecular Ion (M⁺): m/z 166.17. Fragmentation: m/z 91 (benzyl), m/z 75 (glycolic acid ester moiety).[1]

Synthesis of this compound

This compound can be synthesized through several routes, with the most common being Fischer esterification and Williamson ether synthesis-like reaction.

Fischer Esterification of Glycolic Acid and Benzyl Alcohol

This is a direct and widely used method for the preparation of this compound. The reaction involves the acid-catalyzed condensation of glycolic acid with benzyl alcohol. To drive the equilibrium towards the product, water is typically removed azeotropically.

Experimental Protocol: Fischer Esterification

  • Materials:

    • Glycolic acid (10 mol, 760 g)

    • Anhydrous benzyl alcohol (30 mol, 3.10 L)

    • Benzene (B151609) (3.5 L) as a water-carrying agent

    • Perfluorosulfonic acid resin (1000 g) as a catalyst

  • Apparatus:

    • 10 L two-necked flask

    • Magnetic stirrer and stirring bar

    • Dean-Stark apparatus

    • Reflux condenser

    • Oil bath

    • Rotary evaporator

    • Vacuum distillation setup

  • Procedure:

    • To the 10 L two-necked flask, add glycolic acid, anhydrous benzyl alcohol, benzene, and the perfluorosulfonic acid resin.

    • Assemble the Dean-Stark apparatus and reflux condenser.

    • With stirring, heat the mixture to reflux using an oil bath.

    • Continue refluxing for approximately 23 hours, or until no more water is collected in the Dean-Stark trap.

    • Cool the reaction mixture to room temperature and filter to remove the catalyst.

    • Remove the excess benzyl alcohol and benzene from the filtrate using a rotary evaporator.

    • Purify the crude product by vacuum distillation, collecting the fraction at 136 °C/14 mmHg to obtain pure this compound. The expected yield is approximately 80% (1329 g).

Synthesis from Glycolic Acid and Benzyl Bromide

An alternative method involves the reaction of a glycolic acid salt with benzyl bromide. This nucleophilic substitution reaction avoids the need for strong acids and water removal.

Experimental Protocol: Synthesis using Benzyl Bromide

  • Materials:

    • 2-hydroxyacetic acid (70% aqueous solution, 12.0 mmol, 889 mg)

    • Cesium carbonate (Cs₂CO₃) (6.00 mmol, 1955 mg)

    • Methanol (B129727) (22 mL)

    • Water (4 mL)

    • Dimethylformamide (DMF) (18 mL)

    • Benzyl bromide (12.6 mmol, 2155 mg)

    • Ethyl acetate (B1210297)

    • Brine (saturated NaCl solution)

    • Magnesium sulfate (B86663) (MgSO₄)

  • Apparatus:

    • Round-bottom flask

    • Magnetic stirrer and stirring bar

    • Rotary evaporator

    • Separatory funnel

  • Procedure:

    • In a round-bottom flask, stir a suspension of 2-hydroxyacetic acid and cesium carbonate in a mixture of methanol and water for 30 minutes at room temperature.

    • Remove the solvent using a rotary evaporator.

    • Dissolve the residue in DMF pre-cooled to 0 °C.

    • After 10 minutes, add benzyl bromide to the reaction mixture.

    • Continue stirring at room temperature for 24 hours.

    • Upon completion, quench the reaction with brine (20 mL).

    • Extract the organic layer with ethyl acetate (3 x 25 mL).

    • Wash the combined organic extracts sequentially with water (25 mL) and brine (20 mL).

    • Dry the organic layer over MgSO₄ and concentrate in vacuum to afford benzyl 2-hydroxyacetate as a colorless liquid. The expected yield is approximately 97% (1877 mg).[3]

Chemical Reactivity

The chemical reactivity of this compound is dictated by its ester and hydroxyl functional groups.

Hydrolysis

The ester linkage in this compound can be cleaved through hydrolysis under both acidic and basic conditions to yield glycolic acid and benzyl alcohol.[1][5]

  • Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification and proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of water.

  • Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process involving the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to the formation of a glycolate salt and benzyl alcohol.

Oxidation

The primary hydroxyl group of this compound can be oxidized to an aldehyde, forming benzyl glyoxylate, a useful synthetic intermediate.[1] Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or a TEMPO-based system are typically used to avoid over-oxidation to the carboxylic acid.[6]

Experimental Protocol: Oxidation to Benzyl Glyoxylate

  • Materials:

  • Apparatus:

    • Round-bottom flask

    • Magnetic stirrer and stirring bar

    • Apparatus for thin-layer chromatography (TLC)

    • Filtration setup

    • Separatory funnel

    • Rotary evaporator

    • Chromatography column

  • Procedure:

    • Dissolve this compound in dichloromethane in a round-bottom flask.

    • Add PCC to the solution and stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by TLC.

    • Upon completion, filter the reaction mixture to remove solid byproducts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

    • Purify the crude product by column chromatography on silica gel to yield pure benzyl 2-oxoacetate.[6]

Biological Activity and Interaction with TLR4

This compound has been reported to exhibit biological activity, specifically interacting with Toll-like receptor 4 (TLR4) on macrophages and dendritic cells, leading to the production of inflammatory cytokines.[1] TLR4 is a key pattern recognition receptor of the innate immune system that recognizes pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria, as well as damage-associated molecular patterns (DAMPs). Activation of TLR4 triggers signaling cascades that result in the activation of transcription factors like NF-κB and the subsequent expression of pro-inflammatory genes.

The interaction of this compound with TLR4 suggests its potential as an immunomodulatory agent, which could be relevant for applications in vaccine adjuvants or as a therapeutic agent in diseases where TLR4 signaling is dysregulated.

Proposed Signaling Pathway

The proposed signaling pathway for this compound-induced TLR4 activation is depicted below. This pathway is analogous to the well-established TLR4 signaling induced by LPS.

TLR4_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound TLR4_MD2 TLR4/MD-2 Complex This compound->TLR4_MD2 Binds MyD88 MyD88 TLR4_MD2->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB_p65_p50 NF-κB (p65/p50) Nucleus Nucleus NFkB_p65_p50->Nucleus Translocates to Cytokine_Genes Pro-inflammatory Cytokine Genes NFkB_p65_p50->Cytokine_Genes Induces Transcription IkB->NFkB_p65_p50 Inhibits

Proposed TLR4 signaling pathway for this compound.
Experimental Protocol for Investigating TLR4 Activation

Experimental Protocol: NF-κB Reporter Assay in HEK293-hTLR4 Cells

  • Objective: To determine if this compound can activate the NF-κB signaling pathway through human TLR4.

  • Cell Line: HEK-Blue™ hTLR4 cells (InvivoGen), which are HEK293 cells stably co-transfected with human TLR4, MD-2, CD14, and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

  • Materials:

    • HEK-Blue™ hTLR4 cells

    • DMEM, 10% FBS, penicillin-streptomycin, Normocin™

    • This compound (dissolved in a suitable vehicle, e.g., DMSO, and serially diluted)

    • LPS (positive control)

    • Vehicle control (e.g., DMSO)

    • QUANTI-Blue™ Solution (SEAP detection reagent)

    • 96-well plates

  • Procedure:

    • Plate HEK-Blue™ hTLR4 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

    • Prepare serial dilutions of this compound and the LPS positive control.

    • Add the different concentrations of this compound, LPS, and the vehicle control to the respective wells.

    • Incubate the plate for 18-24 hours at 37 °C in a 5% CO₂ incubator.

    • Add QUANTI-Blue™ Solution to a new 96-well plate.

    • Transfer a small aliquot of the cell culture supernatant from the stimulated cells to the plate containing QUANTI-Blue™ Solution.

    • Incubate at 37 °C for 1-3 hours and measure the absorbance at 620-655 nm using a spectrophotometer.

    • The level of SEAP activity is proportional to the activation of NF-κB.

experimental_workflow cluster_cell_prep Cell Preparation cluster_stimulation Cell Stimulation cluster_detection Detection start HEK-Blue™ hTLR4 Cells plate_cells Plate cells in 96-well plate start->plate_cells incubate_overnight Incubate overnight plate_cells->incubate_overnight add_reagents Add reagents to cells incubate_overnight->add_reagents prepare_reagents Prepare serial dilutions of This compound, LPS (positive control), and Vehicle (negative control) prepare_reagents->add_reagents incubate_stimulation Incubate for 18-24 hours add_reagents->incubate_stimulation transfer_supernatant Transfer cell supernatant incubate_stimulation->transfer_supernatant prepare_detection Prepare QUANTI-Blue™ Solution prepare_detection->transfer_supernatant incubate_detection Incubate for 1-3 hours transfer_supernatant->incubate_detection read_absorbance Read absorbance at 620-655 nm incubate_detection->read_absorbance

Experimental workflow for TLR4 activation assay.

Applications in Research and Development

This compound's versatile chemical nature and potential biological activity make it a valuable compound in several areas of research and development.

  • Organic Synthesis: It serves as a crucial building block for more complex molecules, including pharmaceuticals and fine chemicals.[1] The benzyl group acts as a protecting group for the carboxylic acid functionality of glycolic acid, which can be removed under mild hydrogenolysis conditions.

  • Carbohydrate Chemistry: this compound is used in the preparation of monosaccharide building blocks for the synthesis of complex carbohydrates and glycoconjugates.[1]

  • Polymer Chemistry: It is a monomer used in the synthesis of polymeric phosphazenes with biodegradable ester side groups, which have potential applications in biomedicine.[1]

  • Drug Development: The immunomodulatory properties of this compound through TLR4 interaction open up possibilities for its investigation as a vaccine adjuvant or as a therapeutic agent for inflammatory diseases. Further research is warranted to fully elucidate its mechanism of action and potential therapeutic applications.

  • Fragrance Industry: Due to its pleasant odor, it is used in the formulation of perfumes and cosmetics.[1]

Conclusion

This compound is a versatile chemical compound with established applications in organic synthesis and an emerging role in immunology. This guide has provided a detailed overview of its properties, synthesis, and reactivity, along with practical experimental protocols. The potential for this compound to modulate TLR4 signaling presents an exciting opportunity for further research in drug discovery and development. The methodologies outlined herein provide a solid foundation for researchers and scientists to explore the full potential of this intriguing molecule.

References

Benzyl glycolate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Benzyl (B1604629) Glycolate (B3277807)

For researchers, scientists, and professionals in drug development, a thorough understanding of key chemical reagents is paramount. Benzyl glycolate, a benzyl ester of glycolic acid, is a versatile building block in organic synthesis with significant applications in the pharmaceutical and polymer chemistry sectors. This technical guide provides a comprehensive overview of its molecular properties, experimental protocols for its synthesis and analysis, and its role in various synthetic pathways.

Molecular and Physical Properties

This compound is a colorless liquid at room temperature.[1] A summary of its key quantitative data is presented below for easy reference.

PropertyValue
Molecular Weight 166.17 g/mol [1][2][3]
Molecular Formula C9H10O3[1][2][3]
Linear Formula HOCH2CO2CH2C6H5[4]
CAS Number 30379-58-9[1][2]
Density 1.171 g/mL at 25 °C[1][2][4]
Boiling Point 136 °C at 14 mmHg[1][2][4]
Refractive Index n20/D 1.527[1][4]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its effective application in research and development.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 2-hydroxyacetic acid with benzyl bromide.[1]

Materials:

Procedure: [1]

  • A suspension is formed by stirring 2-hydroxyacetic acid (889 mg, 12.0 mmol) and Cs2CO3 (1955 mg, 6.00 mmol) in a solvent mixture of methanol (22 mL) and water (4 mL) for 30 minutes at room temperature.

  • The solvent is subsequently removed, and the residue is dissolved in DMF (18 mL) that has been pre-cooled to 0 °C.

  • After 10 minutes, benzyl bromide (2155 mg, 12.6 mmol) is added, and the reaction mixture is stirred for 24 hours at room temperature.

  • Upon completion, the reaction is quenched with brine (20 mL).

  • The organic layer is extracted with ethyl acetate (3 x 25 mL).

  • The combined organic extract is washed sequentially with water (25 mL) and brine (20 mL).

  • The washed extract is dried over MgSO4 and concentrated in a vacuum to yield benzyl 2-hydroxyacetate as a colorless liquid.

Another prevalent synthetic route is the direct esterification of glycolic acid with benzyl alcohol, often utilizing an acid catalyst.[5]

Analytical Characterization

To ensure the quality and confirm the structure of synthesized this compound, several analytical techniques are employed.

  • Gas Chromatography (GC): Gas chromatography, particularly with flame ionization detection (GC-FID), is the primary method for assessing the purity of this compound.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides definitive structural confirmation by identifying the characteristic chemical shifts of the aromatic protons, the benzyl methylene (B1212753) group, and the glycolic acid ester moiety.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis can also be used to determine the purity and retention time of the product.[1]

Synthetic Applications and Logical Workflow

This compound serves as a crucial intermediate in the synthesis of more complex molecules.[6] It is utilized in the preparation of monosaccharide building blocks, polymeric phosphazenes, and phosphonate (B1237965) dipeptides which may act as potential inhibitors of VanX.[1][4][7][8][9] The benzyl group in this compound can act as a protecting group for the hydroxyl function of the molecule, allowing for selective chemical modifications at other positions.[5]

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

SynthesisWorkflow Reactants Reactants (2-Hydroxyacetic Acid, Benzyl Bromide, Cs2CO3) Reaction Reaction (Stirring in DMF at RT) Reactants->Reaction Quenching Quenching (Addition of Brine) Reaction->Quenching Extraction Extraction (Ethyl Acetate) Quenching->Extraction Washing Washing (Water and Brine) Extraction->Washing Drying Drying (MgSO4) Washing->Drying Concentration Concentration (Vacuum) Drying->Concentration FinalProduct Final Product (this compound) Concentration->FinalProduct Analysis Analysis (HPLC, GC, NMR) FinalProduct->Analysis

Workflow for the synthesis and purification of this compound.

References

Spectroscopic data of benzyl glycolate (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for benzyl (B1604629) glycolate (B3277807) (CAS: 30379-58-9), a versatile organic compound utilized in various chemical syntheses. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for obtaining these spectra.

Chemical Structure and Properties

  • IUPAC Name: Benzyl 2-hydroxyacetate

  • Molecular Formula: C₉H₁₀O₃

  • Molecular Weight: 166.17 g/mol

  • Appearance: Colorless to pale yellow liquid

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for benzyl glycolate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityAssignment
7.2 - 7.4MultipletAromatic protons (C₆H₅)
5.1SingletBenzyl methylene (B1212753) protons (C₆H₅CH ₂)
4.2SingletGlycolate methylene protons (HOCH ₂)

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
170Carbonyl carbon (C =O)
128 - 136Aromatic carbons (C ₆H₅)
Not availableBenzyl methylene carbon (C₆H₅C H₂)
Not availableGlycolate methylene carbon (HOC H₂)
Infrared (IR) Spectroscopy

Table 3: Infrared (IR) Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
Data not available

Note: Specific, comprehensive IR peak data was not available in the searched literature. A representative spectrum would typically show a broad O-H stretch from the hydroxyl group, C-H stretches from the aromatic and aliphatic portions, a strong C=O stretch from the ester, and C-O stretches.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Fragmentation Data for this compound

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Assignment
166.17Data not availableMolecular Ion [M]⁺
91Data not availableBenzyl cation [C₇H₇]⁺
75Data not availableGlycolic acid ester fragment [HOCH₂C(O)O]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation:

  • 500 MHz NMR Spectrometer

Sample Preparation:

  • Approximately 10-20 mg of this compound is dissolved in 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Spectral Width: 16 ppm

  • Temperature: 298 K

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Spectral Width: 240 ppm

  • Temperature: 298 K

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation:

  • FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • A drop of neat this compound liquid is placed directly onto the ATR crystal.

Acquisition Parameters:

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32

  • Mode: Transmittance

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

Sample Preparation:

GC Conditions:

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm)

  • Carrier Gas: Helium

  • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: 40 - 400 m/z

  • Ion Source Temperature: 230 °C

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation Sample This compound Sample Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Neat Liquid Sample->Prep_IR Prep_MS Dilute in Dichloromethane Sample->Prep_MS NMR NMR Spectroscopy (¹H and ¹³C) Prep_NMR->NMR IR FT-IR Spectroscopy Prep_IR->IR MS GC-MS Analysis Prep_MS->MS Data_NMR NMR Spectra NMR->Data_NMR Data_IR IR Spectrum IR->Data_IR Data_MS Mass Spectrum MS->Data_MS Interpretation Structural Elucidation Data_NMR->Interpretation Data_IR->Interpretation Data_MS->Interpretation

Caption: Workflow for Spectroscopic Analysis.

Solubility of Benzyl Glycolate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of benzyl (B1604629) glycolate (B3277807) in organic solvents. Due to the limited availability of direct quantitative data for benzyl glycolate, this document synthesizes qualitative information, presents solubility data for structurally analogous compounds to provide reasonable estimations, and details a standard experimental protocol for precise solubility determination.

Introduction to this compound

This compound is an organic compound formed from the esterification of benzyl alcohol and glycolic acid.[1] It is recognized for its utility in various industrial applications, including the fragrance and cosmetic industries.[1] An understanding of its solubility in organic solvents is critical for its application in formulations, chemical synthesis, and drug development, where it may serve as a solvent, plasticizer, or synthetic intermediate.

Solubility Profile of this compound

To provide a more comprehensive understanding, the following table summarizes the available qualitative information for this compound.

Table 1: Qualitative Solubility of this compound

SolventQualitative Solubility
Chloroform (B151607)Sparingly Soluble[2][3][4]
MethanolSlightly Soluble[2][3][4]

Estimated Solubility Based on Structurally Similar Compounds

To approximate the solubility of this compound, it is useful to examine the solubility of structurally related esters, such as benzyl acetate (B1210297), benzyl propionate, and ethyl glycolate. These compounds share key structural features with this compound, making their solubility behavior a relevant point of comparison.

Table 2: Quantitative Solubility of Structurally Similar Compounds

CompoundSolventSolubilityTemperature (°C)
Benzyl AcetateEthanol (B145695)MiscibleRoom Temperature
Ethyl EtherMiscibleRoom Temperature
AcetoneMiscibleRoom Temperature
Water<0.1 g/100 mL23
Benzyl PropionateOrganic Solvents1000 g/L20
Propylene GlycolSlightly SolubleNot Specified
GlycerinInsolubleNot Specified
Ethyl GlycolateWaterVery SolubleNot Specified
AlcoholsVery SolubleNot Specified
AcetoneVery SolubleNot Specified
Ethyl EtherSlightly SolubleNot Specified
Hydrocarbon SolventsSparingly SolubleNot Specified

Based on this data, it can be inferred that this compound is likely to exhibit high solubility in common polar organic solvents such as ethanol and acetone, and potentially lower, though still significant, solubility in less polar solvents. Its solubility in water is expected to be low.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

For precise and reliable quantitative solubility data, the universally recognized shake-flask method is recommended. This protocol is adapted from the OECD Guideline 105 for the Testing of Chemicals.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Erlenmeyer flasks with stoppers

  • Constant temperature water bath or incubator with shaker

  • Analytical balance

  • Centrifuge (optional)

  • Syringe filters (solvent-compatible)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC, GC, UV-Vis Spectrophotometer)

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in an Erlenmeyer flask. The excess solid should be clearly visible.

  • Equilibration: Seal the flask and place it in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary test can determine the optimal equilibration time.

  • Phase Separation: After equilibration, cease agitation and allow the mixture to stand in the constant temperature bath for at least 24 hours to allow the excess solute to settle. If necessary, centrifuge the sample at the same temperature to facilitate separation.

  • Sample Collection: Carefully withdraw a sample from the clear, supernatant liquid phase using a pipette or syringe. To ensure no undissolved particles are transferred, it is crucial to filter the sample through a syringe filter that is compatible with the solvent.

  • Quantification: Accurately dilute the collected sample with the same solvent to a concentration within the calibrated range of the analytical instrument. Analyze the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC, GC).

  • Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor. The results are typically expressed in g/L, mg/mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the shake-flask method.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start add_excess Add excess this compound to solvent start->add_excess agitate Agitate at constant temperature (24-48h) add_excess->agitate settle Settle undissolved solute (≥24h) agitate->settle sample Collect and filter supernatant settle->sample quantify Quantify concentration (e.g., HPLC, GC) sample->quantify end End quantify->end

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While direct quantitative solubility data for this compound remains scarce, this guide provides a foundational understanding based on available qualitative information and data from structurally similar compounds. For drug development and formulation purposes where precision is paramount, it is strongly recommended to determine the solubility of this compound in relevant organic solvents using a standardized experimental protocol such as the shake-flask method detailed herein. This will ensure accurate and reliable data for informed decision-making.

References

An In-depth Technical Guide on the Stability and Degradation Pathways of Benzyl Glycolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl (B1604629) glycolate (B3277807), a benzyl ester of glycolic acid, is a versatile chemical intermediate with applications in various fields, including pharmaceuticals and polymer chemistry. A thorough understanding of its stability and degradation profile is paramount for ensuring the quality, safety, and efficacy of products in which it is used. This technical guide provides a comprehensive overview of the stability of benzyl glycolate under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. It details the primary degradation pathways, identifies key degradation products, and presents methodologies for stability-indicating analysis. The information herein is intended to support researchers and drug development professionals in designing stable formulations and robust analytical methods.

Chemical Structure and Properties

This compound (CAS: 30379-58-9) possesses a molecular formula of C₉H₁₀O₃ and a molecular weight of 166.17 g/mol .[1] Its structure features a benzyl ester linkage, which is the primary site of hydrolytic degradation, and a primary hydroxyl group susceptible to oxidation.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Appearance Colorless to pale yellow liquid[2]
Boiling Point 136 °C at 14 mmHg[3]
Density 1.171 g/mL at 25 °C[3]
Refractive Index n20/D 1.527[3]
Solubility Sparingly soluble in chloroform, slightly soluble in methanol.[3]

Degradation Pathways

The degradation of this compound is primarily driven by hydrolysis of the ester linkage and oxidation of the primary alcohol. Photodegradation and thermal degradation are also potential pathways.

Hydrolytic Degradation

The ester linkage in this compound is susceptible to cleavage through hydrolysis under both acidic and basic conditions, yielding benzyl alcohol and glycolic acid as the primary degradation products.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is initiated by protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, the hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently collapses to form the carboxylate salt (glycolate) and benzyl alcohol.

Diagram 1: Hydrolytic Degradation of this compound

Figure 1. Hydrolytic Degradation Pathway of this compound. benzyl_glycolate This compound hydrolysis Hydrolysis (Acid or Base Catalyzed) benzyl_glycolate->hydrolysis benzyl_alcohol Benzyl Alcohol hydrolysis->benzyl_alcohol glycolic_acid Glycolic Acid hydrolysis->glycolic_acid

Caption: Hydrolytic cleavage of this compound yields benzyl alcohol and glycolic acid.

Quantitative Data on Hydrolysis:

Table 2: Estimated Hydrolysis Rate of this compound (Based on Benzyl Acetate (B1210297) Data)

pHConditionEstimated Half-life (t½) at 25°C
< 4 Acid-catalyzedHours to Days
7 Neutral~38 days[4]
> 8 Base-catalyzedMinutes to Hours
Oxidative Degradation

The primary hydroxyl group in the glycolic acid moiety of this compound is susceptible to oxidation. Mild oxidizing agents can convert it to an aldehyde, forming benzyl glyoxylate. Stronger oxidizing conditions could lead to further oxidation to a carboxylic acid, which would result in cleavage of the molecule.

Diagram 2: Oxidative Degradation of this compound

Figure 2. Oxidative Degradation Pathway of this compound. benzyl_glycolate This compound oxidation Oxidation (Mild) benzyl_glycolate->oxidation benzyl_glyoxylate Benzyl Glyoxylate oxidation->benzyl_glyoxylate

Caption: Oxidation of the primary alcohol in this compound yields benzyl glyoxylate.

Photodegradation

Benzyl esters can undergo photodegradation upon exposure to UV light. The aromatic ring of the benzyl group can absorb UV radiation, leading to the formation of reactive intermediates. While specific studies on this compound are limited, the photolysis of benzyl acetate in the presence of a sensitizer (B1316253) is known to produce bibenzyl and t-butyl benzyl ether (in t-butanol).[4] It is plausible that this compound could undergo similar radical-mediated degradation pathways.

Thermal Degradation

Information on the thermal degradation of this compound is limited. However, its boiling point of 136 °C at 14 mmHg suggests a degree of thermal stability.[3] At elevated temperatures, decomposition is likely to occur, potentially through pathways involving decarboxylation or elimination reactions, although specific products have not been reported.

Enzymatic Degradation

The ester linkage in this compound is a potential substrate for various hydrolases, such as esterases and lipases, which are ubiquitous in biological systems. These enzymes can catalyze the hydrolysis of the ester bond to yield benzyl alcohol and glycolic acid. The rate and extent of enzymatic degradation would depend on the specific enzyme, its concentration, and the reaction conditions. Carboxylic ester hydrolases are known to be involved in the metabolism of many ester-containing drugs.[7]

Diagram 3: Enzymatic Degradation of this compound

Figure 3. Enzymatic Degradation Pathway of this compound. benzyl_glycolate This compound enzyme Hydrolases (Esterases, Lipases) benzyl_glycolate->enzyme benzyl_alcohol Benzyl Alcohol enzyme->benzyl_alcohol glycolic_acid Glycolic Acid enzyme->glycolic_acid

Caption: Enzymatic hydrolysis of this compound produces benzyl alcohol and glycolic acid.

Experimental Protocols for Stability Studies

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[8][9] The following are detailed protocols for conducting forced degradation studies on this compound.

General Experimental Workflow

Diagram 4: General Workflow for Forced Degradation Studies

Figure 4. General Experimental Workflow for Forced Degradation. start Prepare this compound Solution stress Apply Stress Condition (Acid, Base, Oxidant, Heat, Light) start->stress sample Withdraw Samples at Time Points stress->sample neutralize Neutralize/Quench Reaction sample->neutralize analyze Analyze by Stability-Indicating HPLC Method neutralize->analyze identify Identify Degradants (e.g., LC-MS) analyze->identify quantify Quantify Degradants identify->quantify

Caption: A typical workflow for conducting and analyzing forced degradation experiments.

Hydrolytic Degradation Protocol
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

    • Incubate the solution at a controlled temperature (e.g., 60 °C).

    • Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide before analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.

    • Incubate the solution at room temperature.

    • Withdraw samples at shorter time intervals due to the faster reaction rate (e.g., 0, 15, 30, 60, 120 minutes).

    • Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before analysis.

  • Neutral Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of purified water.

    • Incubate the solution at a controlled temperature (e.g., 60 °C).

    • Withdraw samples at appropriate time intervals (e.g., 0, 24, 48, 72 hours).

Oxidative Degradation Protocol
  • Preparation of Stock Solution: Prepare a stock solution of this compound as described above.

  • Oxidative Stress:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

    • Incubate the solution at room temperature, protected from light.

    • Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

    • Quench the reaction if necessary (e.g., by adding a small amount of sodium bisulfite solution) before analysis.

Photolytic Degradation Protocol
  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile:water, 1:1) at a concentration of approximately 1 mg/mL.

  • Light Exposure:

    • Expose the solution to a light source that provides both UV and visible light, as specified in ICH guideline Q1B (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[10]

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • Analyze both the exposed and control samples after the exposure period.

Thermal Degradation Protocol
  • Solid State:

    • Place a known amount of pure this compound in a vial.

    • Heat the sample in an oven at a controlled temperature (e.g., 80 °C).

    • Withdraw samples at appropriate time intervals and dissolve in a suitable solvent for analysis.

  • Solution State:

    • Prepare a solution of this compound in a suitable solvent.

    • Heat the solution at a controlled temperature (e.g., 60 °C).

    • Withdraw samples at appropriate time intervals for analysis.

Analytical Methodologies

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for this purpose.

Stability-Indicating HPLC Method

A reversed-phase HPLC method can be developed and validated for the analysis of this compound and its degradation products.

Table 3: Recommended Starting Conditions for a Stability-Indicating HPLC Method

ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in water
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute all components.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm and 254 nm
Injection Volume 10 µL

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The specificity will be demonstrated by the separation of this compound from its degradation products generated during forced degradation studies.

Identification of Degradation Products

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the identification of degradation products. The molecular ion peak of this compound is observed at m/z 166.17.[11] Fragmentation patterns can reveal characteristic losses, such as the benzyl group (91 Da) and the glycolic acid ester moiety (75 Da).[11] This information can be used to elucidate the structures of the degradation products.

Summary of Degradation Products

Table 4: Summary of Potential Degradation Products of this compound

Degradation PathwayDegradation ProductMolecular FormulaMolecular Weight ( g/mol )
Hydrolysis Benzyl AlcoholC₇H₈O108.14
Glycolic AcidC₂H₄O₃76.05
Oxidation Benzyl GlyoxylateC₉H₈O₃164.16

Conclusion

This compound is susceptible to degradation primarily through hydrolysis of its ester linkage and oxidation of its primary alcohol group. Hydrolysis is significantly influenced by pH, with accelerated degradation under both acidic and basic conditions. Photolytic and thermal degradation are also potential pathways that warrant consideration during development and storage. A validated stability-indicating HPLC method is essential for monitoring the stability of this compound and quantifying its degradation products. The information presented in this guide provides a solid foundation for researchers and drug development professionals to ensure the stability and quality of formulations containing this compound.

References

An In-depth Technical Guide to the Synthesis of Benzyl Glycolate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of benzyl (B1604629) glycolate (B3277807) through Fischer esterification. It details the underlying chemical principles, offers a specific experimental protocol, and presents quantitative data to support reproducible and efficient synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who require a thorough understanding of this process.

Introduction

Benzyl glycolate, the ester of benzyl alcohol and glycolic acid, is a valuable chemical intermediate in the synthesis of various fine chemicals and pharmaceuticals.[1] Its structural features, including a primary hydroxyl group and a benzyl ester moiety, make it a versatile building block.[1] Fischer esterification is a classic and direct method for synthesizing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst.[2] The reaction is reversible and its equilibrium can be manipulated to favor the formation of the ester product, typically by removing water as it is formed or by using an excess of one of the reactants.[3]

This guide will focus on the acid-catalyzed Fischer esterification of glycolic acid with benzyl alcohol to produce this compound.

Reaction Mechanism

The Fischer esterification of glycolic acid with benzyl alcohol proceeds through a series of reversible steps, catalyzed by a strong acid (H⁺). The mechanism is a nucleophilic acyl substitution.

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of glycolic acid, increasing the electrophilicity of the carbonyl carbon.[3]

  • Nucleophilic Attack: The lone pair of electrons on the oxygen atom of benzyl alcohol attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[3]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound.

Experimental Protocols

While general procedures for Fischer esterification are widely available, a specific protocol for the synthesis of this compound is crucial for reproducibility. The following protocol is adapted from a patented synthesis method.[4]

Materials and Equipment

Reagents:

  • Glycolic Acid (HOCH₂COOH)

  • Benzyl Alcohol (C₆H₅CH₂OH)

  • Perfluorosulfonic acid resin (Catalyst)

  • Benzene (B151609) (Water-carrying agent)

  • Sodium Bicarbonate (NaHCO₃) solution (for washing)

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄) (for drying)

  • Ethyl Acetate (for extraction)

  • Saturated Sodium Chloride (NaCl) solution (Brine)

Equipment:

  • Two-necked round-bottom flask

  • Dean-Stark apparatus or water separator

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for distillation under reduced pressure

Synthesis Procedure[4]
  • Reaction Setup: In a 10-liter two-necked flask, add glycolic acid (760 g, 10 mol), anhydrous benzyl alcohol (3.10 liters, 30 mol), benzene (3.5 liters) as a water-carrying agent, and perfluorosulfonic acid resin (1000 g) as the catalyst. Equip the flask with a magnetic stirring bar, a water separator (Dean-Stark trap), a reflux condenser, an oil bath, and a magnetic stirrer.

  • Reaction: With stirring, heat the mixture to reflux. Continue refluxing for 23 hours, or until no more water is collected in the water separator.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the catalyst.

  • Solvent Removal: Remove the excess anhydrous benzyl alcohol and benzene from the filtrate by distillation under reduced pressure using a rotary evaporator.

  • Purification: The remaining crude product is purified by vacuum distillation. Collect the fraction at 136°C/14 mmHg to obtain pure this compound.

General Purification Procedure for Benzyl Esters

For general purification of benzyl esters synthesized via Fischer esterification, the following steps can be followed:[5][6]

  • After cooling the reaction mixture, it is typically diluted with an organic solvent like ethyl acetate.

  • The organic solution is transferred to a separatory funnel and washed sequentially with:

    • Water

    • Saturated sodium bicarbonate solution (to neutralize the acid catalyst)

    • Brine (saturated NaCl solution)

  • The organic layer is then dried over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.

  • The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude ester.

  • Further purification can be achieved by distillation or column chromatography.

Data Presentation

The following table summarizes the quantitative data from the cited experimental protocol for the synthesis of this compound.[4]

ParameterValue
Reactants
Glycolic Acid10 mol
Benzyl Alcohol30 mol
Molar Ratio (Glycolic Acid:Benzyl Alcohol) 1:3
Catalyst Perfluorosulfonic acid resin
Solvent/Water-carrying agent Benzene
Reaction Time 23 hours
Reaction Temperature Reflux
Product Yield 1329 g (80%)
Purification Method Reduced pressure distillation
Boiling Point of Product 136°C / 14 mmHg

Visualizations

Fischer Esterification Mechanism

Fischer_Esterification cluster_step1 cluster_step2 cluster_step3 cluster_step4 cluster_step5 GlycolicAcid Glycolic Acid H_plus H+ ProtonatedGlycolicAcid Protonated Glycolic Acid GlycolicAcid->ProtonatedGlycolicAcid + H+ BenzylAlcohol Benzyl Alcohol TetrahedralIntermediate Tetrahedral Intermediate ProtonatedGlycolicAcid->TetrahedralIntermediate + Benzyl Alcohol ProtonatedIntermediate Protonated Intermediate TetrahedralIntermediate->ProtonatedIntermediate ProtonatedEster Protonated Ester ProtonatedIntermediate->ProtonatedEster - H₂O Water H₂O BenzylGlycolate This compound ProtonatedEster->BenzylGlycolate - H+ H_plus_regenerated H+ Experimental_Workflow Start Start: Charge Reactants Reactants Glycolic Acid, Benzyl Alcohol, Catalyst, Benzene Start->Reactants Reaction Heat to Reflux (23 hours) Collect H₂O in Dean-Stark Trap Reactants->Reaction Workup Cool and Filter (Remove Catalyst) Reaction->Workup SolventRemoval Rotary Evaporation (Remove Benzene and excess Benzyl Alcohol) Workup->SolventRemoval Purification Reduced Pressure Distillation (136°C / 14 mmHg) SolventRemoval->Purification Product Pure this compound Purification->Product

References

An In-depth Technical Guide to the Reactivity of the Hydroxyl Group in Benzyl Glycolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl (B1604629) glycolate (B3277807), a versatile bifunctional molecule, possesses a primary hydroxyl group whose reactivity is central to its utility in diverse synthetic applications. This technical guide provides a comprehensive analysis of the chemical behavior of this hydroxyl moiety, detailing its involvement in key reactions such as oxidation, acylation, etherification, and polymerization. The document summarizes quantitative data, presents detailed experimental protocols for significant transformations, and offers visual representations of reaction mechanisms and workflows to facilitate a deeper understanding of the molecule's synthetic potential. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science.

Introduction

Benzyl glycolate (benzyl 2-hydroxyacetate) is an organic compound featuring both an ester and a primary alcohol functional group.[1] Its chemical structure, C1=CC=C(C=C1)COC(=O)CO, confers a unique reactivity profile that has been exploited in various synthetic strategies.[1] The presence of the hydroxyl group, in particular, opens avenues for a wide range of chemical modifications, making this compound a valuable building block in the synthesis of complex molecules, including monosaccharide building blocks and novel polymeric materials.[1] This guide focuses specifically on the reactivity of the hydroxyl group, providing a detailed exploration of its chemical properties and transformations.

Physicochemical Properties of this compound

Understanding the physical and chemical properties of this compound is crucial for its effective application in synthesis. The compound exists as a colorless to pale yellow liquid at standard conditions and is characterized by its solubility in organic solvents and lower solubility in water.[2]

PropertyValueReference
Molecular Formula C₉H₁₀O₃[1]
Molecular Weight 166.17 g/mol [1]
Boiling Point 136 °C at 14 mmHg[3]
Density 1.171 g/mL at 25 °C[3]
Refractive Index (n20/D) 1.527[3]
Flash Point >230 °F (>110 °C)[1]
pKa (predicted) 12.96 ± 0.10[4]

Reactivity of the Hydroxyl Group

The primary hydroxyl group in this compound is a key site for chemical modification. Its reactivity is influenced by both electronic and steric factors. The adjacent ester group can exert an electron-withdrawing effect, potentially influencing the acidity of the hydroxyl proton.

Oxidation to Benzyl Glyoxylate

The primary alcohol of this compound can be selectively oxidized to the corresponding aldehyde, benzyl glyoxylate, a valuable intermediate in organic synthesis.[1] This transformation requires careful selection of oxidizing agents to prevent over-oxidation to the carboxylic acid.

Oxidizing AgentTypical ConditionsYieldReference
Pyridinium (B92312) chlorochromate (PCC)Dichloromethane (B109758), room temperatureHigh[5]
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) with a co-oxidant (e.g., sodium hypochlorite)Dichloromethane, room temperatureHigh[5]
Potassium permanganate (B83412) or chromium trioxideStandard conditions-[1]

A solution of this compound (1 equivalent) in dichloromethane is treated with pyridinium chlorochromate (PCC) (1.5 equivalents). The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the mixture is filtered through a pad of silica (B1680970) gel to remove the chromium salts. The filtrate is concentrated under reduced pressure, and the crude product can be purified by column chromatography to afford benzyl glyoxylate.

Acylation Reactions

The hydroxyl group of this compound readily undergoes acylation with acylating agents such as acid anhydrides and acyl chlorides to form the corresponding esters. These reactions are typically catalyzed by a base or a Lewis acid.

A study on the acetylation of benzyl alcohol with acetic anhydride (B1165640) under solvent-free conditions reported a 63% conversion after 24 hours at room temperature, which increased to complete conversion with 100% selectivity to benzyl acetate (B1210297) after 7 hours at 60 °C.[5] While this study was on benzyl alcohol, it provides a reasonable expectation for the reactivity of the structurally similar this compound.

Acylating AgentCatalyst/ConditionsProductYieldReference
Acetic Anhydride60 °C, 7 hours (for benzyl alcohol)Benzyl 2-acetoxyacetateQuantitative (expected)[5]

To a solution of this compound (1 equivalent) in a suitable solvent such as pyridine (B92270) or dichloromethane, acetic anhydride (1.2 equivalents) is added. A catalytic amount of a base like 4-dimethylaminopyridine (B28879) (DMAP) can be used to accelerate the reaction. The mixture is stirred at room temperature until the reaction is complete, as monitored by TLC. The reaction is then quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with dilute acid, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the acetylated product.

Etherification Reactions

The formation of an ether linkage at the hydroxyl position is another important transformation of this compound. The Williamson ether synthesis is a common method employed for this purpose, involving the deprotonation of the alcohol followed by reaction with an alkyl halide.

High yields for the benzylation of alcohols have been reported using benzyl bromide in the presence of solid potassium hydroxide (B78521) without a solvent.[6] For instance, benzyl alcohol was converted to allyl benzyl ether in 96% yield.[6] A similar outcome can be anticipated for the benzylation of this compound.

Alkylating AgentBase/ConditionsProductYieldReference
Benzyl BromideSolid KOH, solvent-freeBenzyl 2-(benzyloxy)acetateHigh (expected)[6]

To a mixture of this compound (1 equivalent) and powdered potassium hydroxide (2 equivalents), benzyl bromide (1.2 equivalents) is added. The reaction is stirred vigorously at room temperature or with gentle heating. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent like diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

Role in Tandem Wittig Rearrangement/Aldol (B89426) Reactions

This compound serves as a key substrate in tandem Wittig rearrangement/aldol reactions, a powerful method for the stereoselective synthesis of 1,2-diols.[7][8] This reaction sequence forms two carbon-carbon bonds and two contiguous stereocenters with high diastereoselectivity, often exceeding 20:1.[7][8]

The reaction is initiated by a[1][3]-Wittig rearrangement of the O-benzyl glycolate ester to form an enolate intermediate. This enolate then participates in an aldol reaction with an aldehyde to furnish the syn-1,2-diol product.[7] The reaction proceeds under mild conditions and does not require a strong base.[7]

The stereochemical outcome of this reaction is influenced by several factors, including the metal cation, solvent polarity, and temperature.[9]

FactorEffect on Stereochemistry
Metal Cation Determines chelation strength and transition state organization. Li⁺ generally provides higher diastereoselectivity than Na⁺ or K⁺.
Solvent Polarity Affects ion pair separation and transition state structure. Ethereal solvents like diethyl ether often promote higher stereoselectivity.
Temperature Lower temperatures (e.g., -78 °C) enhance diastereoselectivity by influencing conformational equilibria and kinetic selectivity.
Experimental Workflow for Tandem Wittig-Aldol Reaction

The following diagram illustrates the general workflow for the tandem Wittig rearrangement/aldol reaction of this compound.

Wittig_Aldol_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product start_benzyl_glycolate This compound step_deprotonation Deprotonation start_benzyl_glycolate->step_deprotonation start_base Base (e.g., n-BuLi) start_base->step_deprotonation start_aldehyde Aldehyde (R-CHO) step_aldol Aldol Addition start_aldehyde->step_aldol step_wittig [1,2]-Wittig Rearrangement step_deprotonation->step_wittig Forms Enolate step_wittig->step_aldol Rearranged Intermediate step_workup Aqueous Workup step_aldol->step_workup Alkoxide Intermediate product syn-1,2-Diol step_workup->product

Caption: Workflow of the tandem Wittig-Aldol reaction.

Application in Polymer Synthesis: Poly[bis(benzyl glycolato)phosphazene]

The hydroxyl group of this compound is instrumental in its use as a precursor for the synthesis of novel polymeric phosphazenes.[1] Specifically, it can be used to prepare poly[bis(benzyl glycolato)phosphazene], a polymer with potential applications in biomedical fields, such as in controlled drug release systems.[1]

The synthesis involves the reaction of poly(dichlorophosphazene) (B1141720) with the sodium salt of this compound. The hydroxyl group is deprotonated to form an alkoxide, which then acts as a nucleophile to displace the chlorine atoms on the phosphazene backbone.

Synthesis of Poly[bis(benzyl glycolato)phosphazene]

The following diagram outlines the synthetic pathway for poly[bis(benzyl glycolato)phosphazene].

Phosphazene_Synthesis cluster_reactants Reactants cluster_synthesis Synthesis Steps cluster_final_product Final Product reactant_pdcp Poly(dichlorophosphazene) [-N=P(Cl)₂-]n step_substitution Nucleophilic Substitution reactant_pdcp->step_substitution reactant_benzyl_glycolate This compound step_alkoxide Formation of Sodium this compound reactant_benzyl_glycolate->step_alkoxide reactant_base Base (e.g., NaH) reactant_base->step_alkoxide step_alkoxide->step_substitution Sodium this compound product_polymer Poly[bis(benzyl glycolato)phosphazene] step_substitution->product_polymer

Caption: Synthesis of poly[bis(benzyl glycolato)phosphazene].

Further characterization of the resulting polymer would typically involve techniques such as Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure, and Differential Scanning Calorimetry (DSC) to analyze its thermal properties.[10][11]

Conclusion

The hydroxyl group of this compound is a versatile and reactive functional group that enables a wide array of synthetic transformations. Its participation in oxidation, acylation, etherification, and polymerization reactions makes this compound a valuable and adaptable building block for the synthesis of complex organic molecules and functional polymers. This guide has provided a detailed overview of the reactivity of this hydroxyl group, supported by quantitative data, experimental protocols, and visual diagrams, to serve as a comprehensive resource for the scientific community. A thorough understanding of the principles outlined herein will facilitate the continued application of this compound in innovative synthetic endeavors.

References

Benzyl Glycolate: A Comprehensive Technical Guide to Safety, Handling, and Material Safety Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the safety, handling, and material safety data sheet (MSDS) for benzyl (B1604629) glycolate (B3277807). The information is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this compound. All quantitative data has been summarized into tables for clarity and ease of comparison.

Chemical and Physical Properties

Benzyl glycolate is an organic compound that is the ester of benzyl alcohol and glycolic acid. It is a colorless to pale yellow liquid with a mild, pleasant aroma.[1][2] It is valued for its use in the fragrance and flavoring industries and as a solvent or plasticizer in various applications.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 30379-58-9[2][3]
Molecular Formula C9H10O3[2][3]
Molecular Weight 166.17 g/mol [3]
Appearance Colorless to pale yellow liquid[1][2]
Boiling Point 136 °C at 19 hPa[3]
Density 1.171 g/cm³ at 25 °C[3]
Flash Point >113 °C (closed cup)[3]
Solubility Soluble in organic solvents, less soluble in water[1]

Safety and Hazards

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • H315: Causes skin irritation[4]

  • H319: Causes serious eye irritation[4]

  • H335: May cause respiratory irritation[4]

Currently, there is limited specific toxicological data available for this compound. Most safety data sheets indicate "no data available" for acute toxicity, skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, and reproductive toxicity.[3] One source suggests it may have mild skin irritant properties.[1][2] Another indicates it has shown biological activity related to toll-like receptor 4 (TLR-4) and may have a role in modulating immune responses.[5]

Due to the lack of extensive toxicological data, caution should be exercised when handling this compound.

Handling and Storage

Proper handling and storage procedures are crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.

  • Handling: Avoid contact with skin, eyes, and clothing.[6] Do not breathe mist or vapor.[6] Ensure adequate ventilation and work under a chemical fume hood.[6][7] Wash hands thoroughly after handling.[6]

  • Storage: Store in a cool, dry, and well-ventilated area.[6][8] Keep the container tightly closed.[6][8] Store away from incompatible materials such as strong oxidizing agents.[3]

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following personal protective equipment is recommended when handling this compound:

Table 2: Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecificationReference
Eye and Face Protection Safety Glasses with Side Shields or GogglesMust comply with ANSI Z87.1 standards. A face shield may be required for splash hazards.[6]
Hand Protection Chemical-resistant glovesDisposable nitrile gloves are suitable for short-term protection. Always inspect gloves before use and change them immediately upon contamination.[6]
Body Protection Laboratory CoatA standard lab coat should be worn and buttoned to protect skin and clothing. For larger quantities or splash potential, a chemically resistant gown is recommended.[6][8]
Respiratory Protection NIOSH-approved respiratorNot generally required under normal use with adequate ventilation. If aerosols or mists are generated, or if working in a poorly ventilated area, a respirator may be necessary.[6][8]

First-Aid Measures

In the event of exposure to this compound, follow these first-aid procedures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[6][8][9]

  • In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15-20 minutes.[6][8][9] Remove contaminated clothing.[6][9] If skin irritation or a rash occurs, get medical advice.[6]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes.[6][8] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[6][10] If eye irritation persists, seek medical attention.[6]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[6][8]

FirstAid_Procedures cluster_exposure Exposure Type cluster_actions Immediate Actions cluster_medical Medical Attention Inhalation Inhalation Fresh_Air Move to Fresh Air Inhalation->Fresh_Air Skin_Contact Skin Contact Wash_Skin Wash with Soap & Water (15-20 min) Skin_Contact->Wash_Skin Eye_Contact Eye Contact Rinse_Eyes Rinse with Water (15 min) Eye_Contact->Rinse_Eyes Ingestion Ingestion Rinse_Mouth Rinse Mouth with Water Ingestion->Rinse_Mouth Seek_Medical_Attention Seek Medical Attention Fresh_Air->Seek_Medical_Attention If breathing is difficult Wash_Skin->Seek_Medical_Attention If irritation persists Rinse_Eyes->Seek_Medical_Attention If irritation persists No_Vomiting Do NOT Induce Vomiting Rinse_Mouth->No_Vomiting No_Vomiting->Seek_Medical_Attention If unwell

First-Aid Procedures for this compound Exposure.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]

  • Specific Hazards Arising from the Chemical: In case of fire, hazardous gases such as carbon monoxide can be generated.[11]

  • Protective Equipment for Firefighters: Wear self-contained breathing apparatus and full firefighting turnout gear.[12]

Accidental Release Measures

In the event of a spill, follow these procedures to mitigate environmental contamination and ensure safety:

  • Personal Precautions: Ensure adequate ventilation. Evacuate non-essential personnel. Avoid breathing vapors, mist, or gas.[8]

  • Environmental Precautions: Prevent product from entering drains.[8]

  • Methods for Cleaning Up: Absorb the spill with an inert material (e.g., sand, earth) and collect it into a suitable container for disposal.[11] Clean the affected area with soap and water.[6]

Accidental_Release_Workflow Start Spill Occurs Evacuate Evacuate Non-Essential Personnel Start->Evacuate Ventilate Ensure Adequate Ventilation Evacuate->Ventilate PPE Wear Appropriate PPE Ventilate->PPE Contain Contain Spill with Inert Material PPE->Contain Absorb Absorb Spilled Material Contain->Absorb Collect Collect into a Suitable Container Absorb->Collect Clean Clean Area with Soap and Water Collect->Clean Dispose Dispose of Waste Properly Clean->Dispose End Spill Cleaned Up Dispose->End

Workflow for Handling Accidental Releases.

Experimental Protocols for Toxicity Testing

While specific experimental data for this compound is limited, the following are summaries of standard OECD guidelines that would be used to assess the toxicity of such a chemical.

Acute Oral Toxicity - OECD Guideline 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.[1][13]

  • Principle: A stepwise procedure is used with a limited number of animals per step. The substance is administered orally to a group of animals at one of the defined dose levels. The outcome of the test (survival or death of the animals) determines the next step: dosing at a higher or lower dose level, or cessation of testing.

  • Animal Model: Typically, rats are used.[14]

  • Procedure:

    • Animals are fasted prior to dosing.[14]

    • The test substance is administered in a single dose by gavage.

    • Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[15]

    • A necropsy is performed on all animals at the end of the observation period.

  • Data Analysis: The method allows for the classification of the substance into a toxicity category based on the number of animals affected at different dose levels.[1][13]

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method - OECD Guideline 439

This in vitro method is used to assess the skin irritation potential of a substance.[12][16]

  • Principle: The test substance is applied topically to a reconstructed human epidermis (RhE) model, which mimics the biochemical and physiological properties of the upper layers of human skin.[7][16] Cell viability is measured to determine the irritant potential.

  • Procedure:

    • The test substance is applied to the surface of the RhE tissue.

    • After a defined exposure period, the substance is removed by washing.

    • The viability of the tissue is assessed by measuring the conversion of a vital dye (e.g., MTT) into a colored formazan (B1609692) salt, which is quantified spectrophotometrically.[16]

  • Data Analysis: If the cell viability is reduced below a certain threshold (typically ≤ 50%), the substance is classified as a skin irritant.[12][16]

Acute Eye Irritation/Corrosion - OECD Guideline 405

This in vivo test is used to determine the potential of a substance to cause eye irritation or corrosion.[8][9]

  • Principle: The test substance is instilled into the conjunctival sac of one eye of an animal, with the other eye serving as a control. The eyes are then examined for signs of irritation or corrosion.

  • Animal Model: The albino rabbit is the preferred species.[17]

  • Procedure:

    • A single dose of the test substance is applied to one eye of the animal.[9]

    • The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.[9]

    • Observations are made for corneal opacity, iris lesions, and conjunctival redness and swelling (chemosis).

  • Data Analysis: The severity and reversibility of the ocular lesions are scored to classify the substance's irritation potential.[9] A weight-of-evidence analysis and in vitro testing are strongly encouraged before conducting in vivo studies to minimize animal testing.[6][8][17][18]

Conclusion

This compound is a versatile compound with applications in various industries. While it is generally considered to have a favorable safety profile for its intended uses, the available toxicological data is limited. The GHS classification indicates that it can cause skin, eye, and respiratory irritation. Therefore, it is imperative that researchers, scientists, and drug development professionals adhere to strict safety protocols, including the use of appropriate personal protective equipment and proper handling and storage procedures. In the absence of comprehensive substance-specific toxicity data, a cautious approach is warranted.

References

Methodological & Application

Application Notes and Protocols: The Use of Benzyl Glycolate in Monosaccharide Building Block Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of carbohydrate chemistry and drug development, the synthesis of complex oligosaccharides and glycoconjugates relies on the strategic use of protecting groups. Benzyl (B1604629) ethers are among the most robust and widely used "permanent" protecting groups for hydroxyl functionalities in monosaccharides.[1] Their stability under a wide range of reaction conditions allows for selective manipulations at other positions of the sugar ring. Benzyl glycolate (B3277807) serves as a valuable precursor and building block in this context, primarily by providing a benzyl group for protection, enabling the synthesis of protected monosaccharide building blocks essential for complex glycan assembly.[2][3] These protected intermediates are crucial for the controlled, stepwise synthesis of oligosaccharides with defined structures.

Application: Benzylation for the Creation of Monosaccharide Building Blocks

The primary application of benzyl groups in monosaccharide synthesis is to serve as a permanent protecting group.[1] This allows for subsequent chemical modifications at other hydroxyl positions. The benzyl group is typically stable to both acidic and basic conditions, and it can be removed under mild conditions, such as catalytic hydrogenation, at the final stages of a synthesis.[1]

Benzyl glycolate is specifically mentioned as a reagent for the synthesis of complex molecules such as methyl [2-(2′-benzyloxy-2′-oxoethyl)-5-acetamido-4,7,8,9-tetra-O-acetyl-3,5-dideoxy-α- and -β-D-glycero-D-galacto-2-nonulopyranosid]onate.[4] While the detailed protocol for this specific reaction is not widely published in open literature, the general principles of benzylation are well-established.

The following sections provide a detailed protocol for a standard benzylation reaction used to prepare monosaccharide building blocks, which is the fundamental chemistry underlying the application of benzyl-containing reagents like this compound.

Experimental Protocols

General Protocol for Benzylation of a Monosaccharide Hydroxyl Group

This protocol describes a common method for the benzylation of a free hydroxyl group on a monosaccharide using benzyl bromide and sodium hydride. This is a foundational technique for preparing benzyl-protected carbohydrate building blocks.[1]

Materials:

  • Starting monosaccharide with at least one free hydroxyl group

  • Benzyl bromide (BnBr)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Dry N,N-dimethylformamide (DMF) or dry tetrahydrofuran (B95107) (THF)

  • Triethylamine

  • Ethyl acetate (B1210297) (EtOAc)

  • Distilled water

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: Dissolve the starting monosaccharide (1.0 equivalent) in dry DMF (5–10 mL per mmol of substrate) in a round-bottom flask under an inert atmosphere (e.g., Argon).

  • Addition of Reagents: Cool the solution to 0°C using an ice bath. Carefully add sodium hydride (2.0 equivalents) to the solution, followed by the dropwise addition of benzyl bromide (1.5–2.0 equivalents).

  • Reaction Monitoring: Stir the reaction mixture at 0°C and allow it to gradually warm to room temperature. Monitor the progress of the reaction by TLC until the starting material is completely consumed.

  • Quenching: Once the reaction is complete, cool the mixture back to 0°C and quench the excess sodium hydride by the slow addition of an excess of triethylamine.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash with water. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Chromatography: Purify the crude product by silica gel column chromatography to obtain the pure benzylated monosaccharide.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the general benzylation of a monosaccharide. Actual values may vary depending on the specific substrate and scale of the reaction.

ParameterValue/Condition
Reactants
Starting Monosaccharide1.0 equivalent
Sodium Hydride (60%)2.0 equivalents
Benzyl Bromide1.5–2.0 equivalents
Solvent Dry DMF or THF (5–10 mL/mmol)
Reaction Temperature 0°C to room temperature
Reaction Time Monitored by TLC (typically several hours)
Workup Quenching with triethylamine, extraction with EtOAc
Purification Silica gel column chromatography
Expected Yield Varies (generally moderate to high depending on substrate)

Visualizations

Experimental Workflow for Benzyl Protection of a Monosaccharide

experimental_workflow Workflow for Benzyl Protection of a Monosaccharide Building Block start Start with Monosaccharide (with free -OH group) dissolve Dissolve in dry DMF under inert atmosphere start->dissolve cool Cool to 0°C dissolve->cool add_reagents Add NaH and Benzyl Bromide cool->add_reagents react Stir and warm to RT (Monitor by TLC) add_reagents->react quench Quench with Triethylamine at 0°C react->quench workup Aqueous Workup (EtOAc extraction) quench->workup purify Dry, concentrate, and purify (Column Chromatography) workup->purify end Protected Monosaccharide Building Block purify->end

Caption: General workflow for the synthesis of a benzyl-protected monosaccharide.

Logical Relationship of Protecting Group Strategy

logical_relationship Logic of Protecting Group Strategy in Oligosaccharide Synthesis unprotected Unprotected Monosaccharide regioselective_protection Regioselective Protection (e.g., Benzylation) unprotected->regioselective_protection building_block Protected Building Block (e.g., Benzyl Ether) regioselective_protection->building_block glycosylation Glycosylation Reaction building_block->glycosylation protected_oligosaccharide Protected Oligosaccharide glycosylation->protected_oligosaccharide deprotection Global Deprotection (e.g., Hydrogenolysis) protected_oligosaccharide->deprotection final_product Final Oligosaccharide deprotection->final_product

Caption: The role of benzyl protection in the overall strategy of oligosaccharide synthesis.

References

Application Notes and Protocols: Benzyl Glycolate as a Precursor for Polymeric Phosphazenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of poly[bis(benzyl glycolato)phosphazene], a biodegradable polymer with potential applications in drug delivery and regenerative medicine. The use of benzyl (B1604629) glycolate (B3277807) as a precursor allows for the introduction of hydrolytically sensitive side groups to the polyphosphazene backbone, leading to polymers with tunable degradation rates.

Overview and Significance

Polyphosphazenes are a versatile class of inorganic-organic hybrid polymers with a backbone of alternating phosphorus and nitrogen atoms.[1] The properties of polyphosphazenes can be readily tailored by attaching different organic side groups to the phosphorus atoms.[1] This synthetic flexibility makes them attractive candidates for various biomedical applications.[2]

The introduction of glycolic acid ester side groups, such as benzyl glycolate, renders the polyphosphazene backbone susceptible to hydrolytic degradation, breaking down into biocompatible products like phosphate, ammonia, and the corresponding alcohol and carboxylic acid.[2][3] This biodegradability is a crucial feature for applications such as controlled drug release and temporary tissue scaffolds. The rate of hydrolysis can be influenced by the nature of the ester group, with benzyl esters generally showing different degradation profiles compared to simpler alkyl esters.[3]

This document outlines the synthesis of poly[bis(benzyl glycolato)phosphazene] via the ring-opening polymerization of hexachlorocyclotriphosphazene to form poly(dichlorophosphazene) (B1141720), followed by the macromolecular substitution of the chlorine atoms with the sodium salt of this compound.

Synthesis Pathway

The overall synthetic scheme involves two main stages: the synthesis of the precursor, poly(dichlorophosphazene), and the subsequent substitution reaction with the sodium salt of this compound.

Synthesis_Pathway cluster_0 Stage 1: Poly(dichlorophosphazene) Synthesis cluster_1 Stage 2: Macromolecular Substitution HCCP Hexachlorocyclotriphosphazene (NPCl₂)₃ PDCP Poly(dichlorophosphazene) [-N=P(Cl)₂-]n HCCP->PDCP Ring-Opening Polymerization (250 °C, vacuum) BenzylGlycolate This compound SodiumSalt Sodium this compound BenzylGlycolate->SodiumSalt NaH FinalPolymer Poly[bis(benzyl glycolato)phosphazene] SodiumSalt->FinalPolymer Substitution Reaction (e.g., 50 °C)

Caption: Synthetic pathway for poly[bis(benzyl glycolato)phosphazene].

Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis and characterization of poly[bis(benzyl glycolato)phosphazene]. Please note that specific values can vary depending on the precise reaction conditions and purification methods.

Table 1: Reagents for this compound Synthesis (Illustrative)

ReagentMolecular Weight ( g/mol )MolesMass/Volume
Ethyl Glycolate104.10--
Benzyl Alcohol108.14--
Sodium Hydride (NaH)24.00--
Tetrahydrofuran (B95107) (THF)---

Table 2: Reagents for Poly[bis(benzyl glycolato)phosphazene] Synthesis

ReagentMolecular Weight ( g/mol )Moles (per repeating unit)Mass/Volume
Poly(dichlorophosphazene)115.89 (repeating unit)1.0-
Sodium this compound188.15>2.0 (excess)-
Tetrahydrofuran (THF)--Anhydrous

Table 3: Characterization of Poly[bis(benzyl glycolato)phosphazene]

PropertyMethodTypical Value
Molecular Weight (Mw)GPCVaries
Polydispersity Index (PDI)GPCVaries
³¹P NMR Chemical ShiftNMR Spectroscopy-
¹H NMR Chemical ShiftNMR Spectroscopy-
Glass Transition Temp (Tg)DSCVaries

Experimental Protocols

4.1. Synthesis of this compound

This protocol is based on the base-catalyzed transesterification of ethyl glycolate.[3]

Workflow:

Benzyl_Glycolate_Workflow start Start reactants Mix Ethyl Glycolate, Benzyl Alcohol, and NaH in THF start->reactants reflux Reflux the mixture (e.g., 90 °C) reactants->reflux quench Quench with water reflux->quench extract Extract with organic solvent quench->extract dry Dry organic layer extract->dry purify Purify by distillation dry->purify end Obtain this compound purify->end

Caption: Workflow for the synthesis of this compound.

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous tetrahydrofuran (THF).

  • Addition of Reagents: To the THF, add ethyl glycolate and a molar excess of benzyl alcohol.

  • Initiation: Carefully add a catalytic amount of sodium hydride (NaH) to the mixture. The reaction is exothermic and will generate hydrogen gas.

  • Reaction: Heat the reaction mixture to reflux (approximately 90 °C) and maintain for several hours.[3] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and cautiously quench with water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by vacuum distillation to obtain pure this compound.

4.2. Synthesis of Poly[bis(benzyl glycolato)phosphazene]

This protocol describes the macromolecular substitution of poly(dichlorophosphazene) with the sodium salt of this compound.[3]

Workflow:

Polymer_Synthesis_Workflow start Start prepare_salt Prepare Sodium Benzyl Glycolate in THF start->prepare_salt dissolve_pdcp Dissolve Poly(dichlorophosphazene) in anhydrous THF start->dissolve_pdcp add_salt Add Sodium Benzyl Glycolate solution to PDCP solution prepare_salt->add_salt dissolve_pdcp->add_salt react React at elevated temperature (e.g., 50 °C) add_salt->react precipitate Precipitate polymer in non-solvent react->precipitate purify Purify by repeated precipitation precipitate->purify dry Dry polymer under vacuum purify->dry end Obtain Poly[bis(benzyl glycolato)phosphazene] dry->end

References

Application Notes and Protocols for Benzyl Glycolate in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of benzyl (B1604629) glycolate (B3277807) as a versatile intermediate in the synthesis of various pharmaceutical building blocks. The content includes key applications, experimental protocols, and quantitative data to support researchers in drug discovery and development.

Synthesis of Monosaccharide Building Blocks

Benzyl glycolate serves as a crucial precursor in the synthesis of complex monosaccharides, which are fundamental components of many therapeutic agents, including antivirals and vaccines. The benzyl group acts as a protecting group for the hydroxyl function of glycolic acid, allowing for selective modifications at other positions of the molecule.

Logical Workflow for Monosaccharide Synthesis:

G start This compound enolate Generation of this compound Enolate (e.g., using LDA in THF at -78°C) start->enolate aldol (B89426) Diastereoselective Aldol Condensation enolate->aldol neuraminic_acid Protected Neuraminic Acid Derivative neuraminic_acid->aldol intermediate Coupled Intermediate aldol->intermediate modifications Further Functional Group Manipulations (e.g., acetylation, methylation) intermediate->modifications deprotection Deprotection of Benzyl Group (e.g., hydrogenolysis) modifications->deprotection final_product Target Monosaccharide Derivative deprotection->final_product

Caption: General workflow for synthesizing complex monosaccharides using this compound.

Precursor for Bioerodible Polyphosphazenes in Drug Delivery

This compound is a key starting material for the synthesis of poly[bis(benzyl glycolato)phosphazene], a biodegradable polymer with significant potential in controlled drug delivery systems. The phosphazene backbone offers a high degree of tunability for properties such as degradation rate and hydrophilicity, while the this compound side groups can be hydrolyzed to release the drug and non-toxic byproducts.

Experimental Protocol: Synthesis of Poly[bis(benzyl glycolato)phosphazene]

This protocol is based on the general method for the synthesis of poly(organophosphazenes) described by Allcock, H. R., et al.[3]

Materials:

Procedure:

  • Ring-Opening Polymerization of (NPCl₂)₃:

    • In a flame-dried glass ampule, place a known quantity of purified hexachlorocyclotriphosphazene.

    • Evacuate the ampule under high vacuum and seal it.

    • Heat the sealed ampule at 250 °C for 48-72 hours to yield poly(dichlorophosphazene) (B1141720), a clear, viscous liquid that becomes a rubbery solid upon cooling.

  • Preparation of the Sodium Salt of this compound:

    • In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound in anhydrous THF.

    • Cool the solution to 0 °C and slowly add a molar equivalent of sodium hydride.

    • Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium salt.

  • Macromolecular Substitution:

    • Dissolve the poly(dichlorophosphazene) in anhydrous toluene in a separate Schlenk flask under an inert atmosphere.

    • Slowly add the solution of the sodium salt of this compound to the polymer solution at room temperature.

    • Stir the reaction mixture for 24-48 hours to ensure complete substitution of the chlorine atoms.

  • Purification of Poly[bis(benzyl glycolato)phosphazene]:

    • Precipitate the polymer by adding the reaction mixture to a large volume of vigorously stirred dry hexane.

    • Collect the polymer by filtration and wash it repeatedly with fresh hexane to remove any unreacted starting materials and byproducts.

    • Dry the final polymer under vacuum to a constant weight.

Quantitative Data for Polyphosphazene Synthesis:

ParameterValueReference
Typical Yield>80%General literature on polyphosphazene synthesis
Molecular Weight (Mw)10⁵ - 10⁶ g/mol [3]
Polydispersity Index (PDI)1.5 - 2.0[3]

Moiety for the Synthesis of Phosphonate (B1237965) Dipeptide VanX Inhibitors

This compound and its derivatives are utilized in the synthesis of phosphonate dipeptides, which are potential inhibitors of the VanX enzyme.[4] VanX is a D-alanyl-D-alanine dipeptidase that plays a crucial role in vancomycin (B549263) resistance in bacteria. Inhibiting VanX can restore the efficacy of vancomycin against resistant strains.

The synthesis of these inhibitors often involves the coupling of a protected aminoalkylphosphonochloridate with a benzyl hydroxyalkanoate, such as benzyl lactate (B86563) or this compound, followed by deprotection steps.

Vancomycin Resistance and the Role of VanX

Vancomycin resistance is a significant clinical challenge. The VanRS two-component system regulates the expression of genes that alter the bacterial cell wall structure, preventing vancomycin from binding to its target. The VanX enzyme is a key component of this resistance mechanism.

VanRS Signaling Pathway in Vancomycin Resistance:

VanRS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VanS VanS (Sensor Kinase) VanR VanR (Response Regulator) VanS->VanR phosphorylates VanR_P VanR-P (Active) VanR->VanR_P vanHAX_promoter vanHAX Promoter VanR_P->vanHAX_promoter binds to vanHAX_genes vanH, vanA, vanX Gene Expression vanHAX_promoter->vanHAX_genes activates transcription D_Ala_D_Lac D-Ala-D-Lac Synthesis (VanH, VanA) vanHAX_genes->D_Ala_D_Lac D_Ala_D_Ala_hydrolysis D-Ala-D-Ala Hydrolysis (VanX) vanHAX_genes->D_Ala_D_Ala_hydrolysis Cell_Wall Modified Cell Wall Precursors D_Ala_D_Lac->Cell_Wall D_Ala_D_Ala_hydrolysis->Cell_Wall Vancomycin Vancomycin Vancomycin->VanS activates

References

Benzyl Glycolate as a Protecting Group in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, particularly in the fields of pharmaceutical and complex molecule synthesis, the judicious use of protecting groups is paramount. A protecting group temporarily masks a reactive functional group, preventing it from interfering with reactions occurring elsewhere in the molecule. The ideal protecting group should be easy to introduce and remove in high yields under mild conditions that do not affect other functional groups. This concept of selective deprotection is known as orthogonality.

This document provides detailed application notes and protocols for the use of the benzyl (B1604629) glycolate (B3277807) moiety, specifically as the benzyloxycarbonylmethyl ester , for the protection of carboxylic acids. This protecting group offers a valuable alternative to more common ester-based protecting groups, with its removal being accomplished under specific and mild conditions.

Application Notes

The benzyloxycarbonylmethyl (Bocm) group is employed to protect carboxylic acids via the formation of a benzyloxycarbonylmethyl ester. This strategy is particularly useful in synthetic routes where the carboxylic acid needs to be shielded during various transformations and then deprotected under conditions that preserve other sensitive functionalities.

Key Features of the Benzyloxycarbonylmethyl Protecting Group:

  • Stability: The benzyloxycarbonylmethyl ester is stable to a range of reaction conditions, including those that are mildly acidic or basic, making it compatible with many synthetic transformations.

  • Mild Deprotection: The key advantage of this protecting group is its facile removal by catalytic hydrogenolysis. This method is exceptionally mild and chemoselective, typically leaving other functional groups such as esters (methyl, ethyl, tert-butyl), ethers (tert-butyl), and N-benzylamides intact.[1]

  • Orthogonality: The deprotection condition (catalytic hydrogenation) is orthogonal to the cleavage conditions for many other common protecting groups. For instance, it is orthogonal to the acidic conditions used to remove Boc (tert-butoxycarbonyl) groups and the basic conditions used for Fmoc (9-fluorenylmethoxycarbonyl) group removal in peptide synthesis.[2][3][4] This orthogonality is crucial for the strategic manipulation of protecting groups in the synthesis of complex molecules like peptides and oligonucleotides.

Experimental Protocols

Protection of Carboxylic Acids as Benzyloxycarbonylmethyl Esters

The protection of a carboxylic acid as its benzyloxycarbonylmethyl ester is typically achieved by SN2 reaction of the carboxylate salt with a benzyl haloacetate, such as benzyl bromoacetate (B1195939).

General Protocol:

  • Carboxylate Salt Formation: The carboxylic acid (1.0 equiv) is dissolved in a suitable polar aprotic solvent such as dimethylformamide (DMF). To this solution, a base (1.0-1.2 equiv), such as sodium bicarbonate (NaHCO₃) or cesium carbonate (Cs₂CO₃), is added to form the carboxylate salt in situ. The mixture is typically stirred at room temperature for a short period to ensure complete salt formation.

  • Esterification: Benzyl bromoacetate (1.1-1.5 equiv) is added to the reaction mixture.

  • Reaction Conditions: The reaction is stirred at room temperature or gently heated (e.g., 40-60 °C) until the starting carboxylic acid is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is diluted with an organic solvent like ethyl acetate (B1210297) and washed with water and brine to remove the salt byproducts and any remaining DMF. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to yield the pure benzyloxycarbonylmethyl ester.

Example Protocol: Synthesis of the benzyloxycarbonylmethyl ester of 5-ethyl-2-(2′,3′,5′,6′-tetrafluoroanilino)phenylacetic acid

To a solution of 5-ethyl-2-(2′,3′,5′,6′-tetrafluoroanilino)phenylacetic acid in dimethylformamide, an equimolar amount of a suitable base is added to form the corresponding salt. Benzyl bromoacetate is then added, and the mixture is stirred, typically at a temperature ranging from room temperature to about 100°C (preferably 40-60°C), until the reaction is complete. The resulting benzyloxycarbonylmethyl ester is then isolated and purified using standard techniques such as flash chromatography on silica gel.

Deprotection of Benzyloxycarbonylmethyl Esters via Catalytic Hydrogenolysis

The removal of the benzyloxycarbonylmethyl protecting group is most effectively and cleanly achieved by catalytic hydrogenolysis, which cleaves the benzyl C-O bond.

General Protocol:

  • Reaction Setup: The benzyloxycarbonylmethyl ester (1.0 equiv) is dissolved in a suitable solvent, typically methanol (B129727) (MeOH), ethanol (B145695) (EtOH), or ethyl acetate (EtOAc).

  • Catalyst Addition: A catalytic amount of palladium on activated carbon (10% Pd/C) is carefully added to the solution. The typical catalyst loading is 5-10 mol% relative to the substrate.

  • Hydrogenation: The reaction flask is evacuated and backfilled with hydrogen gas (H₂), often from a balloon. This process is repeated three times to ensure an inert atmosphere. The reaction mixture is then stirred vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.

  • Reaction Monitoring: The progress of the deprotection is monitored by TLC or LC-MS. The reaction is typically complete within a few hours to overnight.

  • Work-up and Isolation: Upon completion, the reaction mixture is filtered through a pad of Celite® or a membrane filter to remove the palladium catalyst. The filter cake is washed with the reaction solvent. The filtrate is then concentrated under reduced pressure to yield the deprotected carboxylic acid. In many cases, the product is of high purity and may not require further purification.

Example Protocol: Deprotection of the benzyloxycarbonylmethyl ester of 5-ethyl-2-(2′,3′,5′,6′-tetrafluoroanilino)phenylacetic acid

The benzyloxycarbonylmethyl ester is dissolved in acetic acid (HOAc). A catalytic amount of 10% Pd/C (e.g., 0.1 g for a multigram scale reaction) is added. The mixture is then hydrogenated under pressure (e.g., 55 psi) for a specified time (e.g., 1 hour). After the reaction, the catalyst is removed by filtration through Celite, and the filtrate is worked up by partitioning between water and an organic solvent like ethyl acetate. The organic layer is washed, dried, and concentrated to yield the free carboxylic acid.

Data Presentation

The following tables summarize typical reaction conditions and yields for the protection and deprotection of carboxylic acids using the benzyloxycarbonylmethyl group.

Table 1: Protection of Carboxylic Acids as Benzyloxycarbonylmethyl Esters

Carboxylic Acid SubstrateBaseReagentSolventTemperature (°C)Time (h)Yield (%)
Generic R-COOHNaHCO₃Benzyl bromoacetateDMF25-604-2485-95
Generic R-COOHCs₂CO₃Benzyl bromoacetateDMF252-890-98
5-ethyl-2-(2′,3′,5′,6′-tetrafluoroanilino)phenylacetic acidIn situ saltBenzyl bromoacetateDMF40-60Not specifiedNot specified

Table 2: Deprotection of Benzyloxycarbonylmethyl Esters

Protected SubstrateCatalystSolventH₂ PressureTemperature (°C)Time (h)Yield (%)
Generic R-COOCH₂COOBn10% Pd/CMeOH or EtOAc1 atm (balloon)252-16>95
benzyloxycarbonylmethyl ester of 5-ethyl-2-(2′,3′,5′,6′-tetrafluoroanilino)phenylacetic acid10% Pd/CHOAc55 psi251Not specified

Visualizations

The following diagrams illustrate the workflow and logical relationships of the benzyloxycarbonylmethyl protecting group.

Protection_Deprotection_Workflow cluster_protection Protection cluster_deprotection Deprotection CarboxylicAcid Carboxylic Acid (R-COOH) ProtectedEster Benzyloxycarbonylmethyl Ester (R-COOCH₂COOBn) CarboxylicAcid->ProtectedEster  Base (e.g., NaHCO₃)  Benzyl bromoacetate  DMF, RT to 60°C DeprotectedAcid Deprotected Carboxylic Acid (R-COOH) ProtectedEster->DeprotectedAcid  H₂, 10% Pd/C  MeOH or EtOAc  RT

Caption: Workflow for the protection and deprotection of a carboxylic acid.

Orthogonality_Diagram ProtectedMolecule Molecule with Multiple Protected Carboxylic Acids Bocm Benzyloxycarbonylmethyl (Bocm) ProtectedMolecule->Bocm Boc tert-Butoxycarbonyl (Boc) ProtectedMolecule->Boc Fmoc Fluorenylmethyloxycarbonyl (Fmoc) ProtectedMolecule->Fmoc Cleavage_Bocm Catalytic Hydrogenolysis (H₂, Pd/C) Bocm->Cleavage_Bocm Cleavage_Boc Strong Acid (e.g., TFA) Boc->Cleavage_Boc Cleavage_Fmoc Base (e.g., Piperidine) Fmoc->Cleavage_Fmoc

Caption: Orthogonality of the Benzyloxycarbonylmethyl protecting group.

References

Application Notes and Protocols: Tandem Wittig Rearrangement/Aldol Reaction of O-benzyl Glycolate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tandem[1][2]-Wittig rearrangement/aldol (B89426) reaction of O-benzyl glycolate (B3277807) esters is a powerful synthetic methodology that facilitates the construction of two carbon-carbon bonds and two contiguous stereocenters, one of which can be a quaternary center, in a single operational step.[1][3] This reaction proceeds under mild conditions, avoiding the use of strong bases typically required for[1][2]-Wittig rearrangements, and provides access to valuable α,β-dihydroxy ester products with high diastereoselectivity.[2][4] Furthermore, an asymmetric variant employing a chiral auxiliary allows for the synthesis of enantiomerically enriched products, making it a valuable tool in the synthesis of complex molecules and pharmaceutical intermediates.[3]

This document provides detailed application notes and experimental protocols for both the racemic and asymmetric versions of this tandem reaction.

Reaction Principle

The reaction cascade is initiated by a boron-mediated[1][2]-Wittig rearrangement of the O-benzyl glycolate ester. The resulting boron enolate then undergoes a subsequent aldol reaction with an aldehyde electrophile to furnish the desired syn-diol product with excellent stereocontrol.[1]

Applications

  • Stereoselective Synthesis of Diols: The primary application is the synthesis of syn-1,2-diols, which are common structural motifs in many natural products and biologically active molecules.[1]

  • Construction of Quaternary Stereocenters: The reaction allows for the formation of α-alkyl-α,β-dihydroxy esters, thereby constructing a quaternary carbon center with high stereocontrol.[3]

  • Access to Enantiomerically Enriched Compounds: The asymmetric variant provides a reliable method for producing chiral building blocks for the synthesis of complex target molecules.[3]

  • Drug Discovery and Development: The ability to rapidly generate stereochemically complex small molecules makes this reaction attractive for the creation of compound libraries for screening purposes.

Data Presentation

Racemic Tandem Wittig/Aldol Reaction of Methyl O-benzyl Glycolate

The following table summarizes the results for the tandem reaction between methyl O-benzyl glycolate and various aldehydes. The reaction consistently produces high yields and excellent syn diastereoselectivity.[1]

EntryAldehyde (RCHO)ProductYield (%)Diastereomeric Ratio (syn:anti)
1Benzaldehyde85>20:1
24-Methoxybenzaldehyde88>20:1
3Cinnamaldehyde75>20:1
4Isovaleraldehyde81>20:1
5Cyclohexanecarboxaldehyde83>20:1
Asymmetric Tandem Wittig/Aldol Reaction using a Chiral Auxiliary

This table presents the data for the asymmetric reaction using an O-benzyl glycolate ester derived from (1R,2S)-2-phenylcyclohexanol as a chiral auxiliary. The reaction demonstrates excellent diastereoselectivity and high enantiomeric excess for a range of aldehydes.[3]

EntryAldehyde (RCHO)ProductYield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)
1Benzaldehyde85>20:195
24-Bromobenzaldehyde82>20:194
32-Naphthaldehyde80>20:193
4Isobutyraldehyde78>20:192
5Pivaldehyde75>20:195

Mandatory Visualizations

Reaction Mechanism

The proposed mechanism for the tandem Wittig rearrangement/aldol reaction involves the initial formation of a boron enolate via a[1][2]-Wittig rearrangement, followed by a Zimmerman-Traxler-type aldol addition.

reaction_mechanism cluster_0 [1,2]-Wittig Rearrangement cluster_1 Boron Enolate Formation cluster_2 Aldol Reaction cluster_3 Workup start O-Benzyl Glycolate Ester intermediate1 Boron Complex start->intermediate1 + Bu₂BOTf, Et₃N intermediate2 Rearranged Boron Alkoxide intermediate1->intermediate2 [1,2]-WittigRearrangement intermediate3 Boron Enolate intermediate2->intermediate3 Enolization transition_state Zimmerman-Traxler Transition State intermediate3->transition_state aldehyde RCHO aldehyde->transition_state product_alkoxide Aldol Adduct (Boron Alkoxide) transition_state->product_alkoxide final_product syn-α,β-Dihydroxy Ester product_alkoxide->final_product Hydrolysis

Caption: Proposed mechanism for the tandem Wittig/aldol reaction.

Experimental Workflow

The following diagram outlines the general experimental procedure for the tandem Wittig rearrangement/aldol reaction.

experimental_workflow start Start reagents Dissolve O-benzyl glycolate ester in CH₂Cl₂ start->reagents cool_0 Cool to 0 °C reagents->cool_0 add_base_boron Add Et₃N and Bu₂BOTf cool_0->add_base_boron warm_rt Warm to room temperature (Wittig Rearrangement) add_base_boron->warm_rt cool_78 Cool to -78 °C warm_rt->cool_78 add_aldehyde Add aldehyde cool_78->add_aldehyde warm_0 Warm to 0 °C (Aldol Reaction) add_aldehyde->warm_0 quench Quench with aqueous solution (e.g., pH 7 buffer) warm_0->quench extract Extract with organic solvent quench->extract dry_concentrate Dry and concentrate extract->dry_concentrate purify Purify by column chromatography dry_concentrate->purify end End purify->end

Caption: General experimental workflow for the tandem reaction.

Experimental Protocols

Materials and Methods

  • All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) in oven-dried glassware.

  • Dichloromethane (CH₂Cl₂) should be distilled from CaH₂.

  • Triethylamine (B128534) (Et₃N) should be distilled from CaH₂.

  • Dibutylboron triflate (Bu₂BOTf) is commercially available and should be handled as a corrosive and moisture-sensitive reagent.

  • Aldehydes should be purified by distillation or column chromatography as needed.

Protocol 1: Racemic Tandem Wittig Rearrangement/Aldol Reaction

This protocol is a general procedure adapted from Bertrand and Wolfe, Org. Lett.2006 , 8, 4661-4663.[1]

  • Reaction Setup: To a solution of methyl O-benzyl glycolate (1.0 equiv) in CH₂Cl₂ (0.2 M) at 0 °C is added triethylamine (1.5 equiv).

  • Boron Reagent Addition: Dibutylboron triflate (1.2 equiv) is added dropwise to the solution.

  • Wittig Rearrangement: The reaction mixture is allowed to warm to room temperature and stirred for 1 hour.

  • Aldol Reaction: The mixture is then cooled to -78 °C, and the aldehyde (1.2 equiv) is added. The reaction is allowed to warm to 0 °C and stirred for an additional 2-3 hours.

  • Workup: The reaction is quenched by the addition of a pH 7 phosphate (B84403) buffer. The aqueous layer is extracted with CH₂Cl₂.

  • Purification: The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired syn-diol.

Protocol 2: Asymmetric Tandem Wittig Rearrangement/Aldol Reaction

This protocol is a general procedure adapted from Giampietro, Kampf, and Wolfe, J. Am. Chem. Soc.2009 , 131, 12556-12557.[3]

  • Substrate Preparation: The chiral glycolate ester is prepared by esterification of glycolic acid with (1R,2S)-2-phenylcyclohexanol, followed by benzylation of the hydroxyl group.

  • Reaction Setup: To a solution of the chiral O-benzyl glycolate ester (1.0 equiv) in CH₂Cl₂ (0.1 M) at 0 °C is added triethylamine (1.5 equiv).

  • Boron Reagent Addition: Dibutylboron triflate (1.2 equiv) is added dropwise.

  • Wittig Rearrangement: The mixture is stirred at 0 °C for 30 minutes.

  • Aldol Reaction: The reaction is cooled to -78 °C, and the aldehyde (1.5 equiv) is added. The mixture is stirred at -78 °C for 3 hours.

  • Workup: The reaction is quenched at -78 °C with a pH 7 phosphate buffer. The mixture is warmed to room temperature, and the layers are separated. The aqueous layer is extracted with CH₂Cl₂.

  • Purification: The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography to yield the highly enantio- and diastereomerically enriched syn-diol.

Troubleshooting and Safety

  • Low Yields: Ensure all reagents are dry and the reaction is performed under a strictly inert atmosphere. The quality of the Bu₂BOTf is critical.

  • Low Diastereoselectivity: Reaction temperatures should be carefully controlled, especially during the aldol addition step.

  • Safety: Dibutylboron triflate is corrosive and reacts with moisture; handle with appropriate personal protective equipment in a fume hood. Triethylamine is a flammable and corrosive liquid. Standard laboratory safety practices should be followed.

References

Application Notes and Protocols: Benzylation of Hydroxyl Groups using Benzyl Glycolate

Author: BenchChem Technical Support Team. Date: December 2025

An established protocol for the direct benzylation of hydroxyl groups using benzyl (B1604629) glycolate (B3277807) derivatives as the benzylating agent is not widely documented in the reviewed literature. However, based on the principles of transesterification and acid/base catalysis, a plausible protocol can be devised. This document provides a representative protocol for such a transformation, intended for researchers, scientists, and drug development professionals. The methodologies and data presented are based on analogous reactions and established chemical principles.

Introduction

The benzyl group is a common and robust protecting group for hydroxyl functions in organic synthesis due to its stability under a wide range of reaction conditions and its facile removal by catalytic hydrogenolysis. While traditional methods for benzylation often involve the use of benzyl halides under basic conditions (Williamson ether synthesis) or benzyl trichloroacetimidate (B1259523) under acidic conditions, the use of benzyl glycolate as a benzylating agent presents a potential alternative. This method would likely proceed via a transesterification mechanism, where the benzyl group is transferred from this compound to the target alcohol or phenol (B47542). This process could be advantageous in situations where traditional benzylating agents are not suitable.

Reaction Principle

The proposed benzylation of a hydroxyl group with this compound is based on a transesterification reaction. This reaction can be catalyzed by either an acid or a base. The equilibrium of the reaction can be driven towards the product by removing one of the byproducts, such as the newly formed glycolic acid ester.

Proposed Reaction Mechanism: Acid-Catalyzed Benzylation

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen of this compound, which increases its electrophilicity. The target alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a glycolate derivative yield the benzylated product.

reaction_mechanism BG This compound Protonated_BG Protonated this compound BG->Protonated_BG + H+ ROH R-OH (Target Alcohol) step2 Nucleophilic Attack H_plus H+ (Acid Catalyst) step1 Protonation Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_BG->Tetrahedral_Intermediate + R-OH Protonated_Ether Protonated Benzyl Ether Tetrahedral_Intermediate->Protonated_Ether - Glycolic Acid Benzyl_Ether R-OBn (Benzyl Ether) Protonated_Ether->Benzyl_Ether - H+ H_plus_regen H+ (Catalyst Regenerated) Glycolic_Acid Glycolic Acid step3 Proton Transfer step4 Elimination step5 Deprotonation

Caption: Proposed acid-catalyzed transesterification mechanism.

Experimental Protocols

The following are representative protocols for the benzylation of a generic alcohol using this compound. Note: These protocols are proposed based on established chemical principles and may require optimization for specific substrates.

Protocol 1: Acid-Catalyzed Benzylation of a Primary Alcohol

Materials:

  • Primary alcohol (1.0 eq)

  • This compound (1.5 eq)

  • p-Toluenesulfonic acid (p-TsOH) (0.1 eq)

  • Toluene (B28343)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Hexanes and Ethyl acetate (B1210297) for chromatography

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the primary alcohol (1.0 eq), this compound (1.5 eq), and p-toluenesulfonic acid (0.1 eq).

  • Add a sufficient amount of toluene to dissolve the reactants.

  • Heat the reaction mixture to reflux and monitor the removal of water in the Dean-Stark trap.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Wash the reaction mixture with saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Base-Catalyzed Benzylation of a Phenol

Materials:

  • Phenol (1.0 eq)

  • This compound (1.5 eq)

  • Sodium methoxide (B1231860) (NaOMe) (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the phenol (1.0 eq) and anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium methoxide (1.1 eq) to the solution and stir for 30 minutes at 0 °C.

  • Add this compound (1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to 60-80 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

experimental_workflow start Start reactants Combine Reactants: - Alcohol/Phenol - this compound - Catalyst (Acid or Base) start->reactants reaction Heat and Stir (Monitor by TLC) reactants->reaction workup Aqueous Workup (Neutralization & Extraction) reaction->workup drying Dry Organic Layer (e.g., Na2SO4) workup->drying concentration Concentrate in vacuo drying->concentration purification Purify by Column Chromatography concentration->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: General experimental workflow for benzylation.

Data Presentation

The following table presents hypothetical data for the acid-catalyzed benzylation of various alcohols with this compound to illustrate how experimental results would be summarized.

EntrySubstrate (Alcohol)Time (h)Temperature (°C)Yield (%)
11-Hexanol611085
2Cyclohexanol811078
3Phenol511092
44-Nitrobenzyl alcohol711088
54-Methoxybenzyl alcohol611082

Disclaimer: The data in this table is representative and hypothetical, intended to demonstrate the format for presenting results from such experiments. Actual results may vary depending on the specific substrate and reaction conditions.

Troubleshooting

  • Low Yield:

    • Ensure anhydrous conditions, especially for base-catalyzed reactions.

    • Increase the excess of this compound.

    • Optimize the reaction temperature and time.

    • For acid-catalyzed reactions, ensure efficient removal of water.

  • Side Reactions:

    • Over-benzylation of diols can be controlled by adjusting stoichiometry and reaction time.

    • Decomposition of sensitive substrates may require milder reaction conditions or a different catalyst.

  • Difficult Purification:

    • If the product and starting material have similar polarities, consider derivatization of the unreacted alcohol before chromatography.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle strong acids and bases with care.

  • Consult the Safety Data Sheets (SDS) for all chemicals used.

Application Notes and Protocols for Benzyl Glycolate in Fragrance and Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of benzyl (B1604629) glycolate (B3277807) (CAS: 30379-58-9), detailing its properties, applications, and relevant experimental protocols for its use in fragrance and cosmetic formulations.

Introduction

Benzyl glycolate (C₉H₁₀O₃), also known as benzyl 2-hydroxyacetate, is an organic compound formed from the esterification of benzyl alcohol and glycolic acid.[1] It is a colorless to pale yellow liquid with a pleasant, sweet, floral aroma.[1] This versatile ingredient serves multiple functions in the cosmetic and fragrance industries, acting as a fragrance component, solvent, humectant, and preservative.[2][3][4] Its dual functionality makes it a valuable component in the development of a wide range of personal care products.[1][2]

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. This data is essential for formulation development, ensuring compatibility with other ingredients and predicting its behavior in various systems.

PropertyValueReference(s)
Molecular Formula C₉H₁₀O₃[1][5]
Molecular Weight 166.17 g/mol [5]
CAS Number 30379-58-9[1][5]
Appearance Colorless to light yellow clear liquid[1]
Odor Pleasant, sweet, floral[1]
Boiling Point 136 °C at 14 mmHg (19 hPa)[6][7]
Density 1.171 g/mL at 25 °C[6]
Refractive Index n20/D 1.527[6]
Flash Point >113 °C (>235.4 °F)[7][8]
Solubility Soluble in organic solvents; Sparingly soluble in Chloroform, slightly in Methanol; Less soluble in water.[1][9][10]
Purity (Typical) >97.0% (GC)[2]

Applications in Cosmetic Formulations

In cosmetics, this compound is valued for its multifunctional properties that enhance product efficacy and aesthetics.[3]

  • Solvent: It can effectively dissolve and stabilize other active ingredients, ensuring a homogeneous product with even distribution of components.[3]

  • Humectant & Moisturizer: By attracting and retaining water, it helps to hydrate (B1144303) the skin, giving it softness and elasticity.[3][4] It works well in combination with other humectants like glycerin and hyaluronic acid.[4]

  • Preservative: It contributes to the preservation of cosmetic products, extending shelf life by preventing microbial growth.[3][4]

  • Texture Enhancer: Its presence in formulas can lead to light, non-greasy textures that feel pleasant on the skin.[3]

  • Soothing Agent: Due to its emollient properties, it can help act as a soothing agent, which is beneficial in products for sensitive skin.[3]

Below is a logical workflow for incorporating this compound into a cosmetic emulsion (e.g., lotion or cream).

G Workflow: Incorporating this compound into an Emulsion cluster_prep Phase Preparation cluster_formulation Formulation Steps cluster_addition This compound Addition cluster_final Finalization A Prepare Water Phase (Water, Humectants, Gums) C Heat both phases to 75-80°C A->C B Prepare Oil Phase (Oils, Emulsifiers, Waxes) B->C D Combine phases with high-shear mixing to form emulsion C->D E Begin cooling to ~40°C D->E H Add Cool-Down Phase to emulsion with gentle mixing E->H F Prepare Cool-Down Phase G Add this compound to Cool-Down Phase with other temperature-sensitive ingredients (e.g., preservatives, fragrance) F->G G->H I Adjust pH if necessary H->I J Perform QC Tests (Viscosity, Stability, etc.) I->J

Workflow for adding this compound to a cosmetic emulsion.

Applications in Fragrance Formulations

This compound's primary role in perfumery is as a fragrance ingredient due to its inherent sweet, floral scent.[1] Additionally, it can function as a fixative.

  • Fragrance Component: It contributes to the overall scent profile of a perfume, often used to impart or enhance floral and sweet notes.

  • Fixative: A fixative is a substance that reduces the evaporation rate of more volatile fragrance components, thereby increasing the tenacity and longevity of the scent on the skin.[11][12] While some fixatives have strong characteristic odors, others are chosen for their low volatility and ability to blend seamlessly.[13][14] this compound, with its relatively high boiling point, can help "anchor" the more fleeting top and middle notes in a composition.[11][13]

The diagram below illustrates the role of a fixative like this compound in a typical fragrance structure.

G Function of this compound as a Fragrance Fixative cluster_notes Fragrance Notes (Volatility) Top Top Notes (e.g., Citrus, Herbal) High Volatility Evaporation Evaporation (Scent Release) Top->Evaporation Fastest Middle Middle Notes (e.g., Floral, Spice) Medium Volatility Middle->Evaporation Moderate Base Base Notes (e.g., Woods, Musk) Low Volatility Base->Evaporation Slowest Fixative This compound (Fixative) Fixative->Top Slows evaporation of Fixative->Middle Slows evaporation of

This compound's role in moderating fragrance note evaporation.

Experimental Protocols

The following are generalized protocols for evaluating this compound in formulations. Researchers should adapt these methodologies to their specific product matrix and equipment.

Objective: To determine the solubility of this compound in common cosmetic solvents at various concentrations.

Materials:

  • This compound

  • Solvents: Ethanol, Propylene Glycol, Glycerin, Isopropyl Myristate, Caprylic/Capric Triglyceride

  • 20 mL glass vials with screw caps

  • Magnetic stirrer and stir bars

  • Analytical balance

Methodology:

  • Prepare stock solutions of this compound in each solvent at concentrations of 1%, 5%, 10%, 20%, and 50% (w/w).

  • For each concentration and solvent, weigh the required amount of solvent into a glass vial.

  • Add the corresponding weight of this compound to the vial.

  • Add a magnetic stir bar and cap the vial securely.

  • Stir the mixture at room temperature (25°C) for 2 hours.

  • Visually inspect the solution against a dark and light background for any signs of undissolved material, cloudiness, or phase separation.

  • Record observations as "Soluble," "Partially Soluble," or "Insoluble" for each concentration and solvent.

Objective: To assess the physical and chemical stability of a cosmetic emulsion containing this compound under accelerated conditions.[15]

Materials:

  • Test formulation (emulsion with this compound)

  • Control formulation (emulsion without this compound)

  • Glass jars with airtight lids

  • Ovens/Incubators set to 4°C, 25°C (Room Temp), and 45°C

  • Freeze-thaw chamber or freezer (-10°C)

  • pH meter, viscometer, centrifuge, microscope

Methodology:

  • Initial Analysis (Time 0): For both test and control formulations, measure and record initial parameters: pH, viscosity, color, odor, and appearance. Take microscopic images to document initial globule size.

  • Sample Storage: Distribute samples of both formulations into glass jars and place them under the following conditions:

    • 4°C (Refrigerated)

    • 25°C / 60% RH (Room Temperature)

    • 45°C (Accelerated)

  • Freeze-Thaw Cycling: Subject a separate set of samples to three cycles of 24 hours at -10°C followed by 24 hours at 25°C.[15]

  • Evaluation Schedule: At weeks 1, 2, 4, 8, and 12, remove samples from all storage conditions and allow them to equilibrate to room temperature.

  • Analysis: At each time point, evaluate and record the pH, viscosity, color, odor, and appearance (checking for separation, creaming, or crystallization).[15] Compare results to the initial analysis and the control formulation.

  • Centrifuge Test (Optional): To predict creaming, heat a sample to 50°C and centrifuge at 3000 rpm for 30 minutes. Inspect for any signs of separation.[15]

  • Acceptance Criteria: The formulation is considered stable if there are no significant changes in its physical and chemical properties throughout the testing period, especially at accelerated conditions. A product stable for three months at 45°C can often be considered stable for two years at room temperature.[15]

G Workflow: Accelerated Stability Testing Protocol cluster_storage Storage Conditions start Prepare Test & Control Formulations initial_analysis Time 0 Analysis: pH, Viscosity, Odor, Appearance, Microscopy start->initial_analysis storage_4c 4°C initial_analysis->storage_4c storage_25c 25°C / 60% RH initial_analysis->storage_25c storage_45c 45°C initial_analysis->storage_45c storage_ft Freeze-Thaw Cycles (-10°C to 25°C) initial_analysis->storage_ft analysis Weekly/Bi-Weekly Analysis (Weeks 1, 2, 4, 8, 12) storage_4c->analysis storage_25c->analysis storage_45c->analysis storage_ft->analysis decision Evaluate Data: Compare to Time 0 and Control analysis->decision pass Pass: Stable Formulation decision->pass No significant change fail Fail: Reformulate decision->fail Significant change

Workflow diagram for the cosmetic stability testing protocol.

Safety and Regulatory Information

  • Regulatory Status: In the United States, cosmetic products and ingredients (with the exception of color additives) do not require pre-market approval by the FDA. However, manufacturers are responsible for ensuring their products are safe and properly labeled under the Modernization of Cosmetics Regulation Act of 2022 (MoCRA).[17][18][19] In the European Union, fragrance ingredients that are known allergens must be declared on the label if their concentration exceeds 0.001% in leave-on products or 0.01% in rinse-off products.[20] Formulators should always consult the latest regional regulations to ensure compliance.

Conclusion

This compound is a highly functional ingredient for cosmetic and fragrance applications. Its properties as a solvent, humectant, preservative, and fragrance fixative allow for the creation of stable, effective, and aesthetically pleasing products. The protocols outlined above provide a framework for researchers to effectively evaluate and incorporate this compound into novel formulations. Due to its potential as a skin and eye irritant, appropriate safety measures and handling procedures are required.

References

Application Notes: Benzyl Glyoxylate as a Versatile Reagent in Peptidomimetic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of drug discovery and peptide science, the development of peptidomimetics—molecules that mimic the structure and function of natural peptides—is of paramount importance. These modified peptides can offer significant advantages over their natural counterparts, including enhanced proteolytic stability, improved conformational rigidity, and novel biological activities. A key strategy in creating peptidomimetics is the incorporation of non-natural or N-substituted amino acids. Benzyl (B1604629) 2-oxoacetate, commonly known as benzyl glyoxylate (B1226380), has emerged as a valuable and versatile reagent for this purpose. While not a direct coupling reagent for peptide bond formation, its unique keto-acid functionality makes it an excellent precursor for synthesizing N-benzyl amino acid building blocks, which can then be integrated into peptide chains.[1]

Core Applications

The primary application of benzyl glyoxylate in peptide synthesis is as a starting material for the creation of N-substituted amino acids, particularly N-benzyl amino acids.[1] These modified residues are crucial for building peptidomimetics with unique structural and functional properties. The most common method for this transformation is reductive amination.

Additionally, benzyl glyoxylate's aldehyde group allows it to serve as a carbonyl component in multicomponent reactions (MCRs), such as the Ugi and Passerini reactions. These reactions are powerful tools for rapidly generating complex, peptide-like scaffolds from simple precursors, greatly accelerating the discovery of new therapeutic leads.[1][2][3][4]

Application 1: Synthesis of N-Benzyl Amino Acid Building Blocks via Reductive Amination

The synthesis of N-benzyl amino acids from benzyl glyoxylate is typically achieved through a one-pot reductive amination reaction. This process involves the reaction of benzyl glyoxylate with the primary amine of an amino acid (or its ester), which first forms an intermediate imine (a Schiff base). This imine is then immediately reduced in situ by a reducing agent to yield the stable N-benzyl amino acid.[1]

Experimental Protocol 1: Synthesis of N-Benzylglycine

This protocol details the synthesis of N-benzylglycine, a foundational N-alkylated amino acid, from glycine (B1666218) and benzyl glyoxylate.[1]

Materials:

  • Glycine

  • Benzyl 2-oxoacetate (Benzyl Glyoxylate)

  • Sodium hydroxide (B78521) (NaOH)

  • Palladium on carbon (Pd/C, 10%)

  • Methanol (B129727) (MeOH)

  • Hydrogen gas (H₂)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Celite

Procedure:

  • Schiff Base Formation: In a round-bottom flask, dissolve glycine (1 equivalent) in an aqueous solution of NaOH (1 equivalent). Add benzyl 2-oxoacetate (1 equivalent) to the solution and stir at room temperature for 2-4 hours. Monitor the reaction by thin-layer chromatography (TLC).

  • Reduction: Transfer the reaction mixture to a hydrogenation vessel. Add 10% Pd/C catalyst (approximately 5-10 mol%). Pressurize the vessel with hydrogen gas (50 psi) and shake at room temperature for 12-16 hours.

  • Catalyst Removal: Depressurize the vessel and filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with methanol.

  • Work-up and Purification:

    • Concentrate the filtrate under reduced pressure to remove the methanol.

    • Dissolve the remaining aqueous residue in water and acidify to pH 2-3 with concentrated HCl.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-benzylglycine product.

    • The product can be further purified by recrystallization if necessary.

Quantitative Data: Reductive Amination

While yields can vary based on the specific amino acid, reducing agent, and reaction conditions, the reductive amination approach is generally efficient.

ProductStarting Amino AcidReducing AgentTypical Yield Range
N-BenzylglycineGlycineH₂ / Pd-C70-85%
N-BenzylalanineAlanineNaBH₃CN65-80%
N-BenzylphenylalaninePhenylalanineNaBH(OAc)₃60-75%

Note: These are representative yields compiled from general literature knowledge on reductive amination reactions. Specific yields depend heavily on optimized reaction conditions.

Application 2: Incorporation of N-Benzyl Amino Acids into Peptides

Once the N-benzyl amino acid has been synthesized and protected (e.g., with an Fmoc group on the secondary amine), it can be incorporated into a growing peptide chain using standard solid-phase peptide synthesis (SPPS) protocols.

Experimental Protocol 2: Manual SPPS Coupling of Fmoc-N-Benzylglycine

This protocol outlines the coupling of a pre-synthesized and Fmoc-protected N-benzyl amino acid onto a resin-bound peptide chain with a free N-terminal amine.[1]

Materials:

  • Peptide-resin (with N-terminal deprotected)

  • Fmoc-N-benzylglycine

  • Coupling additives: HOBt (1-Hydroxybenzotriazole) or Oxyma Pure

  • Coupling reagent: DIC (N,N'-Diisopropylcarbodiimide)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Kaiser test kit

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been removed (e.g., by treating with 20% piperidine (B6355638) in DMF) and the resin has been thoroughly washed with DMF and DCM.[1]

  • Activation of Amino Acid: In a separate vessel, dissolve Fmoc-N-benzylglycine (3 equivalents relative to resin loading), HOBt or Oxyma Pure (3 equivalents), and DIC (3 equivalents) in DMF.[1]

  • Pre-activation: Allow the mixture to pre-activate for 5-10 minutes at room temperature.[1]

  • Coupling Reaction: Add the activated amino acid solution to the vessel containing the deprotected peptide-resin.[1]

  • Agitation: Agitate the reaction mixture (e.g., using a shaker or nitrogen bubbling) for 2-4 hours at room temperature.[1]

  • Monitoring: Take a small sample of resin beads and perform a Kaiser test. A negative result (yellow beads) indicates the coupling is complete. If the test is positive (blue beads), the coupling is incomplete and should be allowed to proceed longer or a recoupling step may be necessary.[1]

  • Washing: Once the coupling is complete, filter the resin and wash it thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Application 3: Peptidomimetic Scaffolds via the Ugi Reaction

The Ugi four-component reaction (U-4CR) is a powerful method for generating α-acylamino amides, which are peptide-like structures, in a single step.[3][5] It combines an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide. By using benzyl glyoxylate as the aldehyde component, complex peptidomimetics can be synthesized with high efficiency.

G E One-Pot Ugi Reaction F α-Acylamino Amide (Peptidomimetic Scaffold) E->F A A A->E B B B->E C C C->E D D D->E

General Protocol Outline for Ugi Reaction

While specific conditions must be optimized for each set of substrates, a general procedure is as follows:

  • Reaction Setup: The aldehyde (benzyl glyoxylate), amine, and carboxylic acid are mixed in a suitable polar solvent, often methanol or ethanol.

  • Isocyanide Addition: The isocyanide component is added to the mixture. The reaction is often exothermic.

  • Reaction: The mixture is stirred at room temperature for 24-72 hours.

  • Work-up: The solvent is removed under reduced pressure, and the resulting crude product is purified, typically by column chromatography.

Quantitative Data: Ugi Reaction Yields

The Ugi reaction is known for its high efficiency and tolerance of diverse functional groups. Yields for Ugi reactions leading to peptidomimetics are generally moderate to excellent.

Aldehyde ComponentAmine ComponentCarboxylic Acid ComponentIsocyanide ComponentTypical Yield Range
Aryl/Alkyl AldehydeBenzylaminePhenylacetic AcidBenzyl Isocyanide30-55%[6]
Aryl GlyoxalDimethoxybenzylamineAryl Carboxylic AcidVarious Isocyanides42-65%[3]
Various AldehydesVarious AminesChloroacetic Acidt-Butyl Isocyanide31-61%[3]
Azido-aldehydeVarious AminesAcetylenic AcidAzidoisocyanideup to 97%[7]

Note: This table shows representative yields for various Ugi reactions to illustrate the reaction's efficiency. The use of benzyl glyoxylate as the aldehyde component would be expected to produce yields within these ranges.

Conclusion

Benzyl glyoxylate is a highly effective reagent for modifying peptides and creating peptidomimetics. Its primary role as a precursor for N-benzyl amino acids via reductive amination provides a reliable route to introduce valuable structural diversity into peptide chains. Furthermore, its utility as a carbonyl source in multicomponent reactions like the Ugi synthesis opens avenues for the rapid construction of complex molecular scaffolds for drug discovery. The protocols provided herein offer robust methodologies for researchers aiming to leverage benzyl glyoxylate in their peptide synthesis and development programs.

References

Application Notes and Protocols for Solid-Phase Synthesis Methodologies Using Benzyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of benzyl (B1604629) esters in solid-phase peptide synthesis (SPPS), particularly within the framework of the Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy.

Introduction to Benzyl Esters in Solid-Phase Peptide Synthesis

The benzyl ester linkage is a cornerstone of Boc/Bzl solid-phase peptide synthesis, serving as a robust anchor for the C-terminal amino acid to the solid support, typically a chloromethylated polystyrene resin known as Merrifield resin.[1][2] The key advantage of the benzyl ester linkage lies in its stability to the moderately acidic conditions required for the repetitive cleavage of the Nα-Boc protecting group (e.g., trifluoroacetic acid in dichloromethane), while being susceptible to cleavage by strong acids like anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA) at the final stage of synthesis.[3][4][5] This differential acid lability is the foundation of the Boc/Bzl strategy's orthogonality.[5]

Substituted benzyl esters have also been developed to modulate the acid lability of the peptide-resin bond, offering a finer control over the cleavage conditions. For instance, the introduction of electron-donating groups on the benzyl ring can increase the acid sensitivity, while electron-withdrawing groups can enhance its stability.[6] A p-carbamoylmethylbenzyl ester linkage, for example, has been shown to be significantly more stable to trifluoroacetic acid than the standard p-alkylbenzyl ester.[6][7]

An alternative method for the cleavage of benzyl esters is catalytic hydrogenolysis, which offers a milder, non-acidic approach to release the peptide from the resin, provided the peptide sequence does not contain amino acids susceptible to reduction.[4][5]

Experimental Workflows and Signaling Pathways

Workflow for Boc/Bzl Solid-Phase Peptide Synthesis Using a Benzyl Ester Linkage

The following diagram illustrates the cyclical process of Boc/Bzl SPPS on a Merrifield resin, where the peptide is anchored via a benzyl ester linkage.

Boc_SPPS_Workflow cluster_synthesis_cycle Synthesis Cycle (Repeated for each amino acid) Deprotection 1. Boc Deprotection (TFA in DCM) Wash1 Wash Deprotection->Wash1 Removes TFA Neutralization 2. Neutralization (DIEA in DCM) Wash2 Wash Neutralization->Wash2 Removes DIEA Coupling 3. Coupling (Boc-AA, Coupling Reagent) Wash3 Wash Coupling->Wash3 Removes excess reagents Wash1->Neutralization Wash2->Coupling PeptideResin Peptide-Resin Wash3->PeptideResin Next Cycle Start Merrifield Resin (Chloromethylated Polystyrene) Loading Attachment of 1st Boc-AA (Forms Benzyl Ester Linkage) Start->Loading Loading->PeptideResin PeptideResin->Deprotection Cleavage Final Cleavage (HF or TFMSA) PeptideResin->Cleavage End Crude Peptide Cleavage->End

Caption: Workflow of Boc/Bzl Solid-Phase Peptide Synthesis.

Logical Relationship of Protecting Group Lability

The success of the Boc/Bzl strategy hinges on the graduated acid lability of the protecting groups, as depicted below.

Protecting_Group_Lability cluster_lability Decreasing Acid Lability cluster_reagents Cleavage Reagents Boc Nα-Boc Group (tert-Butoxycarbonyl) Benzyl_Side_Chain Side-Chain Benzyl-type Groups (e.g., Bzl, Tos) TFA TFA in DCM Boc->TFA Cleaved by Benzyl_Ester_Linkage C-Terminal Benzyl Ester Linkage HF_TFMSA Anhydrous HF or TFMSA Benzyl_Side_Chain->HF_TFMSA Cleaved by Benzyl_Ester_Linkage->HF_TFMSA Cleaved by TFA->Benzyl_Side_Chain Stable to TFA->Benzyl_Ester_Linkage Stable to

Caption: Graduated acid lability in Boc/Bzl SPPS.

Experimental Protocols

Protocol 1: Attachment of the First Boc-Amino Acid to Merrifield Resin (Formation of Benzyl Ester Linkage)

This protocol describes two common methods for the esterification of the first Nα-Boc-protected amino acid to a chloromethylated polystyrene resin (Merrifield Resin).

Method A: Cesium Salt Method [1]

  • Preparation of the Boc-Amino Acid Cesium Salt:

    • Dissolve the Boc-amino acid (1.0 mmol) in methanol (B129727) (5 mL) and add water (0.5 mL).

    • Titrate the solution to a pH of 7.0 with a 20% aqueous solution of cesium carbonate (Cs₂CO₃).[3]

    • Remove the solvent by rotary evaporation.

    • To ensure the salt is anhydrous, add dimethylformamide (DMF, 2.5 mL) and evaporate to dryness at 45°C. Repeat this step once.[1][3]

  • Attachment to Resin:

    • Swell the Merrifield resin (1.0 g, with a typical substitution of 0.5-1.0 mmol Cl/g) in DMF (6-8 mL) in a reaction vessel for at least 1 hour.[1][3]

    • Add the dried Boc-amino acid cesium salt (1.0 equivalent based on the resin's chlorine substitution) to the swollen resin.[1]

    • Shake the mixture at 50°C for 24 hours.[1]

    • Filter the resin and wash it thoroughly with DMF (3x), 50% aqueous DMF (3x), 50% aqueous methanol (3x), and finally methanol (3x).[1]

    • Dry the resin in vacuo to a constant weight.[1]

Method B: Potassium Fluoride Method [8]

  • Set up a flask with a heating mantle and thermometer on an orbital shaker.

  • Dissolve the Boc-amino acid (1.5 equivalents based on the chlorine substitution of the Merrifield resin) in DMF (6 mL/g resin).[8]

  • Add the Merrifield resin (1 equivalent) and anhydrous potassium fluoride (3 equivalents based on the chlorine substitution of the Merrifield resin) to the flask.[8]

  • Shake the mixture at 50°C for 24 hours.[8]

  • Filter the resin.

  • Wash the resin thoroughly with DMF, 50% (v/v) aqueous DMF, 50% (v/v) aqueous methanol, and finally methanol.[8]

  • Dry the resin in vacuo to a constant weight.[8]

Protocol 2: The Boc-SPPS Synthesis Cycle

The following three steps are repeated for each amino acid to be incorporated into the peptide chain.

  • Nα-Boc Deprotection:

    • Swell the peptide-resin in dichloromethane (B109758) (DCM).

    • Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 30 minutes at room temperature.[2]

    • Wash the resin with DCM (3x) to remove excess TFA.[3]

  • Neutralization:

    • Wash the resin with DCM (2x).[3]

    • Treat the peptide-resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM (v/v) for 5 minutes. Repeat this step once.[3]

    • Wash the resin with DCM (3x) to remove excess DIEA.[3]

  • Coupling of the Next Amino Acid:

    • In a separate vessel, dissolve the next Boc-protected amino acid (3 equivalents relative to the initial resin loading) and a coupling agent such as HBTU (3 equivalents) in DMF.[3]

    • Add DIEA (6 equivalents) to the activation mixture.[3]

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.[3]

    • Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test.

    • Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and by-products.

Protocol 3: Final Cleavage of the Peptide from the Resin

Method A: Anhydrous Hydrogen Fluoride (HF) Cleavage [9][10]

Safety Precaution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, dedicated HF cleavage apparatus within a certified fume hood by trained personnel with appropriate personal protective equipment.

  • Pre-Cleavage Preparation:

    • Dry the peptide-resin thoroughly under vacuum.

    • Place the dried peptide-resin (typically 200 mg - 1 g) and a magnetic stir bar in the HF-resistant reaction vessel.[9]

    • Add the appropriate scavenger cocktail to the reaction vessel. A common scavenger for most peptides is anisole. For peptides containing Cys, Met, Trp, or Tyr, a more complex scavenger mixture is required (see Table 2).

  • HF Cleavage Procedure:

    • Cool the reaction vessel to -5 to 0°C using an ice/salt bath.

    • Carefully condense anhydrous HF (approximately 9 mL of HF per 1 mL of scavenger) into the reaction vessel.[9]

    • Stir the mixture at 0°C for 1-2 hours.[2]

    • After the reaction is complete, evaporate the HF under a vacuum, ensuring the trap is cooled with liquid nitrogen.

  • Workup:

    • Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide and remove the scavengers.[2]

    • Filter the precipitate and wash with additional cold diethyl ether.

    • Dry the crude peptide under vacuum.

Method B: Trifluoromethanesulfonic Acid (TFMSA) Cleavage [11]

  • Place the dried peptide-resin (100 mg) in a round-bottom flask with a stir bar.

  • Add a scavenger cocktail. A common cocktail is thioanisole (B89551) and ethanedithiol (EDT).

  • Cool the flask to 0°C in an ice bath.

  • For every 100 mg of resin, add 1.0 mL of TFA and mix for 5 to 10 minutes.[11]

  • Slowly add 100 µL of TFMSA for every 100 mg of resin while stirring vigorously to dissipate heat.[11]

  • Allow the flask to warm to room temperature and continue stirring for 90 to 120 minutes.[11]

  • Filter the resin using a fine sintered glass funnel and wash with a small amount of TFA.[11]

  • Combine the filtrates and add 8-10 times the volume of cold methyl t-butyl ether to precipitate the peptide.[11]

  • If necessary, store the mixture at 4°C overnight to facilitate precipitation.[11]

  • Filter the peptide using a fine sintered glass funnel and wash the crude peptide with cold ether to remove cleavage scavengers.[11]

Quantitative Data

Table 1: Comparison of Cleavage Conditions for Benzyl Ester and Other C-Terminal Protecting Groups
C-Terminal Protecting GroupTypical Cleavage Reagent(s)Cleavage Time (at 0°C)Typical Cleavage Yield (%)Purity (%)Advantages & Disadvantages
Benzyl Ester Anhydrous HF1-2 hours85-95>95Advantages: Stable to a wide range of reagents; removable by hydrogenolysis. Disadvantages: Requires strong, hazardous acids for cleavage; potential for catalyst poisoning during hydrogenolysis.[4]
tert-Butyl Ester TFA (e.g., 95% in DCM)1-2 hours80-90>90Advantages: Removable under moderately acidic conditions, compatible with the Fmoc/tBu strategy. Disadvantages: Can be labile under the repeated acidic conditions of Boc-SPPS; potential for tert-butylation of sensitive residues.[4]
Substituted Benzyl Esters (e.g., p-alkoxybenzyl) 50-90% TFA1-2 hoursVariableVariableAdvantages: Allows for cleavage under milder acidic conditions than unsubstituted benzyl esters. Disadvantages: Lability needs to be carefully matched with the overall protection strategy.

Note: The data presented in this table are representative and compiled from various literature sources. Actual yields and purities will depend on the specific peptide sequence, resin, and experimental conditions.

Table 2: Common Scavenger Cocktails for Strong Acid Cleavage
Scavenger(s)Amino Acid(s) ProtectedPurpose
AnisoleTyr, TrpScavenges benzyl and other carbocations to prevent alkylation of nucleophilic side chains.
p-CresolTrp, TyrSimilar to anisole, acts as a carbocation scavenger.
ThioanisoleMet, TrpPrevents oxidation of methionine and scavenges carbocations.
1,2-Ethanedithiol (EDT)TrpReduces oxidized tryptophan and scavenges carbocations.
Dimethyl Sulfide (DMS)TrpUsed in "low-high" HF cleavage protocols to promote SN2 deprotection and suppress side reactions.
Triisopropylsilane (TIS)Trp, Met, CysA general carbocation scavenger, particularly effective at reducing sulfoxides.

References

Application Note & Protocol: Experimental Procedures for the Reduction of Benzyl Glycolate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the chemical reduction of benzyl (B1604629) glycolate (B3277807). The primary focus is on the reduction of the ester functional group to yield ethylene (B1197577) glycol and benzyl alcohol using a powerful hydride reducing agent. Alternative reductive pathways, such as catalytic hydrogenolysis for benzyl group cleavage, are also discussed. Comprehensive experimental procedures, safety precautions, and comparative data are presented to guide researchers in selecting and performing the appropriate reaction.

Introduction and Theoretical Background

Benzyl glycolate (C₉H₁₀O₃) is a versatile organic compound featuring both a hydroxyl group and a benzyl ester.[1] Its reduction can proceed via two main pathways depending on the reagents and conditions employed:

  • Ester Reduction: The carbonyl group of the ester is reduced to a primary alcohol. This reaction breaks the C=O pi bond and ultimately the C-O acyl bond, yielding two separate alcohol molecules: ethylene glycol and benzyl alcohol. Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) are required for this transformation.[2][3]

  • Hydrogenolysis: The benzyl C-O single bond is cleaved via catalytic hydrogenation. This pathway removes the benzyl protecting group, yielding glycolic acid and toluene.[4]

This document will primarily detail the protocol for the first pathway, the complete reduction of the ester functionality using LiAlH₄.

Comparison of Reduction Methodologies

The choice of reducing agent is critical and dictates the reaction's outcome. The following table summarizes the reactivity of common reducing agents with this compound.

Reducing AgentAbbreviationTarget FunctionalityPrimary ProductsTypical YieldNotes
Lithium Aluminum HydrideLiAlH₄Ester CarbonylEthylene Glycol, Benzyl AlcoholHigh (>90%)A very strong, non-selective reducing agent.[3][5] Reacts violently with water and protic solvents.[2]
Catalytic HydrogenationH₂/Pd-CBenzyl Group (C-O bond)Glycolic Acid, TolueneHigh (>95%)A standard method for removing benzyl protecting groups (hydrogenolysis).[4][6]
Sodium BorohydrideNaBH₄(No Reaction)This compound (unreacted)0%A mild reducing agent, generally incapable of reducing esters under standard conditions.[7][8]

Physicochemical Data

The following table lists key properties of the reactant and expected products for the LiAlH₄ reduction.

CompoundFormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)Refractive Index (n20/D)
This compoundC₉H₁₀O₃166.17136 / 14 mmHg1.1711.527
Ethylene GlycolC₂H₆O₂62.07197.31.1131.432
Benzyl AlcoholC₇H₈O108.14205.31.0441.540

Experimental Protocol: LiAlH₄ Reduction of this compound

This protocol details the reduction of the ester group in this compound to form ethylene glycol and benzyl alcohol.

4.1. Materials and Reagents

  • This compound (97% purity or higher)

  • Lithium Aluminum Hydride (LiAlH₄), powder

  • Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF)

  • Sodium Sulfate (B86663) (Na₂SO₄), anhydrous

  • Hydrochloric Acid (HCl), 2M solution

  • Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)

  • Saturated aqueous solution of Sodium Chloride (Brine)

  • Deionized Water

4.2. Equipment

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel (pressure-equalizing)

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon) with bubbler

  • Ice-water bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and purification (beakers, Erlenmeyer flasks)

  • Apparatus for fractional distillation or column chromatography

4.3. Detailed Procedure

Reaction Setup:

  • Assemble the three-neck flask with the dropping funnel, reflux condenser, and an inert gas inlet. Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere.

  • In the flask, suspend Lithium Aluminum Hydride (1.2 eq.) in anhydrous THF (approx. 10 mL per gram of LAH) under a positive pressure of nitrogen.

  • Cool the stirred LAH suspension to 0 °C using an ice-water bath.

Addition of Substrate: 4. Dissolve this compound (1.0 eq.) in anhydrous THF (approx. 5 mL per gram of substrate). 5. Transfer the this compound solution to the dropping funnel. 6. Add the solution dropwise to the stirred LAH suspension at a rate that maintains the internal temperature below 10 °C. The reaction is exothermic.[9]

Reaction and Quenching: 7. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC). 8. Once the reaction is complete, cool the flask back to 0 °C in an ice-water bath. 9. CAUTION: The following quenching procedure is highly exothermic and generates hydrogen gas.[2] Ensure adequate ventilation and no ignition sources. Slowly and carefully add the following reagents dropwise in sequence:

  • 'X' mL of water (where 'X' is the mass of LAH in grams used).
  • 'X' mL of 15% aqueous NaOH.
  • '3X' mL of water.
  • Stir the resulting mixture vigorously for 30 minutes until a white, granular precipitate of aluminum salts forms.

Workup and Purification: 11. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with additional THF or diethyl ether. 12. Combine the filtrate and washes and transfer to a separatory funnel. 13. Wash the organic layer sequentially with 2M HCl, saturated NaHCO₃ solution, and finally with brine. 14. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. 15. The resulting crude oil contains a mixture of ethylene glycol and benzyl alcohol. Purify the products via fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel.

Experimental Workflow Diagram

Caption: Workflow for the LiAlH₄ reduction of this compound.

Safety and Handling

  • Lithium Aluminum Hydride (LiAlH₄): This reagent is highly flammable and reacts violently with water and other protic solvents to produce flammable hydrogen gas.[2] It is also corrosive. Handle LiAlH₄ in a fume hood under an inert atmosphere, away from moisture and ignition sources. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Anhydrous Solvents: Anhydrous ethers like THF and diethyl ether are flammable and can form explosive peroxides. Use only from freshly opened containers or after proper purification and testing for peroxides.

  • Quenching: The quenching process is extremely exothermic and releases hydrogen gas. Perform this step slowly, with efficient cooling and in a well-ventilated area.

References

Application Notes and Protocols: Glycosylation Reactions Involving Benzyl Glycolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of glycosylation reactions utilizing benzyl (B1604629) glycolate (B3277807) as a key reactant. The protocols detailed below are intended to serve as a guide for the synthesis of O- and S-glycosyl esters, which are valuable intermediates in carbohydrate chemistry and drug development. The methodologies are primarily based on indium-catalyzed reactions of bromo sugars with benzyl glycolate, a process that offers a versatile route to these important compounds.

Introduction

Glycosylation, the enzymatic or chemical process that attaches glycans to other molecules, is a cornerstone of synthetic carbohydrate chemistry. The resulting glycoconjugates play critical roles in a myriad of biological processes, and their synthetic analogues are of significant interest in the development of new therapeutics. This compound has emerged as a useful building block in this field, serving as an acceptor molecule in glycosylation reactions to form glycosyl glycolate esters. These products can be further manipulated, for instance, through hydrogenolysis to yield the corresponding glycosyl glycolic acids, which can act as chiral auxiliaries or be incorporated into larger bioactive molecules.

One notable application is the indium salt-catalyzed reaction of bromo sugars with this compound, which provides a direct route to both O- and S-glycosyl esters.[1][2] This method is advantageous due to the catalytic nature of the promoter and the ability to perform subsequent transformations in a one-pot fashion.[1][2]

Key Applications

  • Synthesis of Monosaccharide Building Blocks: this compound serves as a precursor for the preparation of protected monosaccharide units, which are essential for the stepwise synthesis of complex oligosaccharides.[3]

  • Formation of O- and S-Glycosyl Esters: It can react with bromo sugars in the presence of indium salts to form O- and S-glycosyl esters, which are important intermediates in carbohydrate chemistry.[3]

  • Precursors to Chiral Auxiliaries: The resulting glycosyl esters can be converted to sugar acids, which are potential chiral auxiliaries for the synthesis of biologically active compounds.[1][2]

  • Pharmaceutical and Polymer Chemistry: this compound is a crucial intermediate in various synthetic transformations within pharmaceutical and polymer chemistry applications.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound via esterification of glycolic acid with benzyl alcohol.

Reaction Scheme:

Figure 1: Synthesis of this compound.

Materials:

  • Glycolic acid

  • Anhydrous benzyl alcohol

  • Benzene (B151609) (or another suitable water-carrying agent like toluene)

  • Perfluorosulfonic acid resin (or another suitable acid catalyst)

  • Magnetic stirrer and stir bar

  • Two-necked round-bottom flask

  • Dean-Stark apparatus or water separator

  • Reflux condenser

  • Heating mantle or oil bath

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • To a two-necked flask, add glycolic acid, anhydrous benzyl alcohol (typically in a molar excess, e.g., 3 equivalents), a water-carrying agent such as benzene, and the acid catalyst (e.g., perfluorosulfonic acid resin).

  • Equip the flask with a magnetic stir bar, a water separator (or Dean-Stark trap) topped with a reflux condenser, and place it in a heating mantle or oil bath.

  • With stirring, heat the reaction mixture to reflux.

  • Continue refluxing until no more water is collected in the water separator, indicating the completion of the reaction.

  • Cool the reaction mixture to room temperature and filter to remove the catalyst.

  • Remove the solvent and excess benzyl alcohol from the filtrate using a rotary evaporator.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Quantitative Data for this compound Synthesis:

ParameterValueReference
Yield 80%Chinese Patent CN100408544C
Purity Not specified-
Boiling Point 136 °C / 14 mmHgSigma-Aldrich
Protocol 2: Indium-Catalyzed O-Glycosylation of this compound

This protocol outlines a general procedure for the synthesis of O-glycosyl glycolate esters using a peracetylated glycosyl bromide as the donor and this compound as the acceptor, catalyzed by an indium salt.

Reaction Workflow:

start Start reactants Mix Glycosyl Bromide, This compound, and Indium Catalyst (InCl3 or InBr3) in an inert solvent. start->reactants reaction Stir at room temperature under inert atmosphere. reactants->reaction workup Reaction monitoring (TLC). Quench reaction. Aqueous workup. reaction->workup purification Column Chromatography workup->purification product O-Glycosyl this compound purification->product end End product->end

Figure 2: O-Glycosylation Workflow.

Materials:

  • Peracetylated glycosyl bromide (e.g., 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide)

  • This compound

  • Indium(III) chloride (InCl₃) or Indium(III) bromide (InBr₃)

  • Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent

  • Inert gas (e.g., argon or nitrogen)

  • Magnetic stirrer and stir bar

  • Schlenk flask or other suitable reaction vessel

  • Thin-layer chromatography (TLC) supplies for reaction monitoring

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for column chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the peracetylated glycosyl bromide, this compound (typically 1.1-1.5 equivalents), and the indium catalyst (e.g., InCl₃ or InBr₃, catalytic amount).

  • Add anhydrous solvent (e.g., DCM) via syringe.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired O-glycosyl this compound.

Quantitative Data for Indium-Catalyzed Glycosylation:

Note: The following data is based on the abstract of the cited reference, as the full text was not available. Specific yields and reaction times may vary depending on the substrates and precise conditions.

Glycosyl DonorAcceptorCatalystProductYieldReference
Bromo SugarThis compoundInCl₃ / InBr₃O-Glycosyl EsterNot specified[1][2]
Bromo SugarThis compoundInBr₃S-Glycosyl EsterNot specified[1][2]
Protocol 3: One-Pot Glycosylation and Hydrogenolysis

This protocol describes a tandem reaction where the glycosylation is followed by in-situ hydrogenolysis of the benzyl ester to yield the corresponding glycosyl glycolic acid. This procedure is reported to be uniquely catalyzed by indium(III) bromide.[1][2]

Logical Relationship of One-Pot Reaction:

step1 Step 1: Glycosylation (Bromo Sugar + this compound) Catalyst: InBr3 step2 Step 2: Hydrogenolysis (In-situ debenzylation) Catalyst: InBr3 step1->step2 One-Pot Procedure product Final Product: Glycosyl Glycolic Acid step2->product

Figure 3: One-Pot Glycosylation-Hydrogenolysis.

Materials:

  • Same as Protocol 2, with InBr₃ as the catalyst.

Procedure:

  • Follow steps 1-4 of Protocol 2, using InBr₃ as the catalyst.

  • After the initial glycosylation is complete (as determined by TLC), the reaction is continued to facilitate the hydrogenolysis of the benzyl ester. The exact conditions for this step (e.g., extended reaction time, addition of a hydrogen source if necessary) would be detailed in the full experimental procedure of the cited literature.

  • Upon completion of the hydrogenolysis, perform an appropriate aqueous workup.

  • Purify the crude product by a suitable method, such as crystallization or column chromatography, to isolate the glycosyl glycolic acid.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each substance before use.

  • Bromo sugars are lachrymatory and should be handled with caution.

  • Indium salts can be toxic and should be handled with care.

  • Solvents such as dichloromethane and benzene are hazardous and should be handled appropriately.

Conclusion

The use of this compound in glycosylation reactions, particularly with indium salt catalysis, provides an effective means to synthesize O- and S-glycosyl esters and their corresponding acids. These protocols offer a foundation for researchers to explore the synthesis of various glycoconjugates for applications in drug discovery and materials science. Further optimization of reaction conditions may be necessary depending on the specific substrates used.

References

Benzyl Glycolate: A Versatile Plasticizer for Advanced Polymer Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl (B1604629) glycolate (B3277807), a benzyl ester of glycolic acid, presents a compelling profile as a plasticizer in a variety of polymer systems, including polyvinyl chloride (PVC), polylactic acid (PLA), and cellulose (B213188) acetate. Its utility extends beyond conventional plasticization, serving as a key precursor in the synthesis of advanced functional polymers such as polyphosphazenes for biomedical applications. This document provides detailed application notes on the use of benzyl glycolate as a plasticizer, including its effects on key polymer properties. Furthermore, comprehensive experimental protocols are provided for the preparation of plasticized polymer films, evaluation of their thermal and mechanical characteristics, and assessment of plasticizer migration. A detailed protocol for the synthesis of poly(bis(benzyl glycolato)phosphazene) is also included.

Introduction to this compound as a Plasticizer

Plasticizers are additives that increase the flexibility, workability, and durability of polymers by reducing the intermolecular forces between polymer chains.[1] This reduction in chain-to-chain interaction lowers the glass transition temperature (Tg), making the material softer and more pliable.[1] this compound (CAS 30379-58-9), with its ester functionality and benzyl group, exhibits good compatibility with a range of polymers.[2][3] Its moderate volatility and solubility in organic solvents make it suitable for incorporation into polymer matrices through solvent casting and melt blending techniques.[3]

Plasticization_Mechanism

Applications in Specific Polymers

Polyvinyl Chloride (PVC)

Benzyl esters, as a class, have been investigated as effective plasticizers for PVC, offering improvements in mechanical properties and thermal stability.[4][5] this compound is expected to demonstrate similar performance, reducing the brittleness of PVC and making it suitable for flexible film and coating applications.

Table 1: Estimated Effect of this compound on PVC Properties

PropertyUnplasticized PVCPVC + 20 phr this compoundPVC + 40 phr this compound
Glass Transition Temp. (Tg) (°C)855530
Tensile Strength (MPa)503525
Elongation at Break (%)5150300

Note: The data in this table is estimated based on the typical performance of benzyl esters as PVC plasticizers.[4]

Polylactic Acid (PLA)

As a biodegradable polymer, PLA's inherent brittleness can be a limitation for certain applications.[6] Plasticizers like this compound can enhance its flexibility, making it more suitable for packaging films and other flexible articles. The addition of a plasticizer can significantly increase the elongation at break of PLA.[7]

Table 2: Estimated Effect of this compound on PLA Properties

PropertyNeat PLAPLA + 15 phr this compoundPLA + 30 phr this compound
Glass Transition Temp. (Tg) (°C)604535
Tensile Strength (MPa)604030
Elongation at Break (%)6100250

Note: The data in this table is estimated based on the general effects of plasticizers on PLA.[6]

Cellulose Acetate

Benzyl benzoate (B1203000) has been shown to be an effective plasticizer for cellulose derivatives, improving flexibility and durability.[1][2] this compound is anticipated to provide similar benefits for cellulose acetate, a bio-based polymer used in films and fibers.[8][9]

Table 3: Estimated Effect of this compound on Cellulose Acetate Properties

PropertyUnplasticized Cellulose AcetateCellulose Acetate + 20 wt% this compound
Glass Transition Temp. (Tg) (°C)190140
Tensile Strength (MPa)7045
Elongation at Break (%)1535

Note: The data in this table is estimated based on the performance of similar plasticizers with cellulose acetate.[10][11]

Advanced Application: Precursor for Polyphosphazene Synthesis

This compound serves as a crucial precursor for the synthesis of novel polyphosphazenes, specifically poly[bis(benzyl glycolato)phosphazene].[12] These polymers, with their unique backbone of alternating phosphorus and nitrogen atoms and tailored side chains, are being explored for biomedical applications, including controlled drug release systems.[12]

Experimental Protocols

Protocol for Preparation of Plasticized Polymer Films by Solvent Casting

This protocol describes a general method for preparing plasticized polymer films.

Solvent_Casting_Workflow

Materials:

  • Polymer (e.g., PVC, PLA, Cellulose Acetate)

  • This compound

  • Appropriate solvent (e.g., Tetrahydrofuran (B95107) (THF) for PVC and PLA, Acetone for Cellulose Acetate)

  • Glass petri dish or other flat casting surface

  • Leveling table

  • Ventilated fume hood

  • Vacuum oven

Procedure:

  • Solution Preparation:

    • In a glass beaker, dissolve the desired amount of polymer in a suitable solvent to create a solution of appropriate viscosity (typically 5-15% w/v).

    • Add the calculated amount of this compound to the polymer solution and stir until a homogeneous mixture is obtained.

  • Casting:

    • Place the glass petri dish on a leveling table inside a ventilated fume hood.

    • Carefully pour the polymer solution into the petri dish, ensuring an even distribution.

  • Solvent Evaporation:

    • Loosely cover the petri dish to allow for slow and controlled evaporation of the solvent. This helps to prevent the formation of bubbles and ensures a uniform film thickness.

    • Allow the solvent to evaporate completely at room temperature. The time required will vary depending on the solvent and the thickness of the film.

  • Film Detachment:

    • Once the film is dry to the touch, carefully peel it from the glass surface.

  • Final Drying:

    • Place the detached film in a vacuum oven at a temperature below the polymer's Tg for 24-48 hours to remove any residual solvent.

Protocol for Thermal Analysis

4.2.1. Differential Scanning Calorimetry (DSC)

This protocol is for determining the glass transition temperature (Tg) of the plasticized polymer films.

Instrumentation:

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Sample Preparation: Cut a small sample (5-10 mg) from the prepared polymer film and place it in an aluminum DSC pan.

  • DSC Analysis:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Heat the sample to a temperature above its expected melting point to erase its thermal history.

    • Cool the sample at a controlled rate (e.g., 10 °C/min).

    • Heat the sample again at a controlled rate (e.g., 10 °C/min). The Tg is determined from the second heating scan.[13]

4.2.2. Thermogravimetric Analysis (TGA)

This protocol is for evaluating the thermal stability of the plasticized polymer films.[14][15]

Instrumentation:

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Sample Preparation: Place a small sample (10-15 mg) of the polymer film in a TGA pan.

  • TGA Analysis:

    • Place the sample pan in the TGA furnace.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature. The onset of decomposition indicates the thermal stability of the material.

Protocol for Mechanical Testing (Tensile Properties)

This protocol is based on ASTM D882 for determining the tensile properties of thin plastic films.[16][17][18][19][20]

Instrumentation:

  • Universal Testing Machine with appropriate grips for thin films

  • Micrometer for measuring film thickness

Procedure:

  • Specimen Preparation: Cut rectangular specimens from the polymer film with a width of 25 mm and a length of 150 mm.[16]

  • Thickness Measurement: Measure the thickness of each specimen at several points along the gauge length and calculate the average thickness.

  • Tensile Testing:

    • Mount the specimen in the grips of the universal testing machine, ensuring it is aligned vertically.[18]

    • Set the initial grip separation (gauge length), typically 100 mm.

    • Apply a tensile load at a constant rate of crosshead displacement (e.g., 50 mm/min) until the specimen breaks.[16]

    • Record the load and elongation data throughout the test.

  • Data Analysis: From the stress-strain curve, determine the tensile strength, elongation at break, and modulus of elasticity.

Protocol for Plasticizer Migration Testing

This protocol is adapted from methods for determining plasticizer migration into food simulants.[21][22][23][24]

Migration_Testing_Workflow

Materials:

  • Plasticized polymer film

  • Food simulants (e.g., distilled water, 10% ethanol, 3% acetic acid, olive oil)[22]

  • Glass containers with lids

  • Analytical balance

  • Incubator or oven

Procedure:

  • Sample Preparation: Cut specimens of the plasticized film of a known surface area (e.g., 5 cm x 5 cm) and accurately weigh them.

  • Immersion: Place each specimen in a separate glass container and add a specific volume of the food simulant, ensuring the film is completely submerged.

  • Incubation: Seal the containers and place them in an incubator or oven at a controlled temperature (e.g., 40 °C) for a specified period (e.g., 10 days).[22]

  • Sample Retrieval and Drying: After the incubation period, remove the film specimens from the simulants, gently wipe them dry with a lint-free cloth, and dry them in a vacuum oven until a constant weight is achieved.

  • Weight Loss Calculation: Reweigh the dried specimens. The percentage of weight loss corresponds to the amount of plasticizer that has migrated into the simulant.

Protocol for Synthesis of Poly[bis(benzyl glycolato)phosphazene]

This protocol is a general representation of the synthesis of a polyphosphazene with this compound side chains.

Materials:

  • Hexachlorocyclotriphosphazene ((NPCl₂)₃)

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Sodium hydride (NaH)

  • Nitrogen gas supply

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • Preparation of the Alkoxide: In a flame-dried, three-necked flask under a nitrogen atmosphere, add a solution of this compound in anhydrous THF. To this solution, slowly add sodium hydride (NaH) to form the sodium salt of this compound. Stir the mixture at room temperature until the evolution of hydrogen gas ceases.

  • Polymerization of (NPCl₂)₃: In a separate reaction vessel, perform the thermal ring-opening polymerization of hexachlorocyclotriphosphazene to form polydichlorophosphazene, [NPCl₂]n. This is typically done by heating the monomer in a sealed tube under vacuum.

  • Substitution Reaction: Dissolve the polydichlorophosphazene in anhydrous THF under a nitrogen atmosphere. Slowly add the prepared sodium this compound solution to the polymer solution at room temperature.

  • Reaction Completion and Polymer Precipitation: Allow the reaction to proceed for a sufficient time (e.g., 24-48 hours) to ensure complete substitution of the chlorine atoms. After the reaction is complete, precipitate the resulting poly[bis(benzyl glycolato)phosphazene] by pouring the reaction mixture into a non-solvent such as hexane.

  • Purification: Collect the polymer precipitate by filtration, wash it with the non-solvent to remove any unreacted starting materials and byproducts, and dry it under vacuum.

Characterization: The structure and purity of the synthesized polymer can be confirmed using techniques such as ¹H NMR, ³¹P NMR, and Gel Permeation Chromatography (GPC).

Safety Precautions

  • Always work in a well-ventilated fume hood when handling solvents and reagents.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • This compound may cause skin and eye irritation; handle with care.

  • Sodium hydride is a highly reactive and flammable solid; handle it with extreme caution under an inert atmosphere.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This compound is a promising plasticizer for a range of polymers, offering the potential to enhance flexibility and processability. Its role as a precursor in the synthesis of advanced materials like polyphosphazenes further underscores its versatility. The protocols provided herein offer a foundation for researchers to explore the applications of this compound in their specific polymer systems and to develop novel materials with tailored properties.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Benzyl Glycolate by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude benzyl (B1604629) glycolate (B3277807) by distillation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the vacuum distillation of crude benzyl glycolate.

Problem Potential Cause Recommended Solution
Bumping / Violent Boiling - Overheating of the distillation flask.- Vacuum applied too rapidly.- Absence of a boiling aid.- Ensure even and gradual heating using a heating mantle with a stirrer.- Apply vacuum slowly to prevent sudden boiling.- Use a magnetic stir bar or a capillary ebulliator for smooth boiling. Boiling chips are not effective under vacuum.
Foaming - Presence of surfactants or high molecular weight impurities.- Vigorous boiling.- Apply vacuum gradually.- Use a larger distillation flask to provide more headspace.- Consider adding a small amount of an anti-foaming agent if the problem persists.- Ensure the crude product is properly washed to remove any water-soluble impurities that may act as surfactants.
Product Discoloration (Yellowing) - Thermal decomposition of this compound at high temperatures.- Presence of acidic or basic impurities catalyzing degradation.- Oxidation of the product or impurities.- Maintain the distillation temperature below the decomposition point of this compound. Aim for a pot temperature that allows for a steady distillation rate without excessive heat.- Ensure the crude this compound is neutralized and washed to remove any residual acid or base from the synthesis step.- Conduct the distillation under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Low Yield of Purified Product - Incomplete distillation.- Product loss due to bumping or foaming.- Thermal decomposition.- Leaks in the vacuum system.- Ensure the distillation is carried to completion by monitoring the temperature and rate of distillate collection.- Address bumping and foaming issues as described above.- Optimize distillation temperature and pressure to minimize thermal stress on the product.- Check all joints and connections for leaks to ensure a stable and low vacuum is maintained.
Inability to Reach a Low Vacuum - Leaks in the distillation apparatus.- Inefficient vacuum pump.- Contamination of pump oil.- Ensure all glassware joints are properly sealed with a suitable vacuum grease.- Check the vacuum pump for proper operation and maintenance.- Change the vacuum pump oil if it is cloudy or has been in use for an extended period.
Co-distillation of Impurities - Boiling points of impurities are close to that of this compound under the distillation conditions.- Use a fractionating column (e.g., Vigreux or packed column) to improve separation efficiency.- Optimize the distillation pressure to maximize the boiling point difference between this compound and the impurities.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vacuum pressure and temperature for the distillation of this compound?

A1: A common starting point for the vacuum distillation of this compound is a pressure of approximately 14 mmHg, at which it has a boiling point of 136 °C.[1][2][3] The optimal conditions may vary slightly depending on the specific apparatus and the purity of the crude material. It is crucial to maintain the temperature below the point of significant thermal decomposition.

Q2: What are the likely impurities in my crude this compound?

A2: Impurities can originate from the starting materials and side reactions during synthesis. If synthesized from benzaldehyde (B42025) and glyoxylic acid, potential impurities include unreacted starting materials, benzoic acid, and benzyl alcohol.[4] Toluene may also be present if used as a solvent.[4]

Q3: My distilled this compound is yellow. What can I do to get a colorless product?

A3: A yellow color often indicates thermal degradation. To obtain a colorless product, ensure the distillation temperature is as low as possible by using a good vacuum. It is also important to neutralize and thoroughly wash the crude product before distillation to remove any acidic or basic impurities that can catalyze decomposition at high temperatures. Distilling under an inert atmosphere can also help prevent oxidation.

Q4: How can I prevent bumping during the distillation?

A4: Bumping occurs when the liquid superheats and then boils violently. To prevent this during vacuum distillation, it is essential to use a magnetic stirrer to ensure even heating and provide a nucleation point for boiling. Alternatively, a fine capillary tube (ebulliator) can be inserted to introduce a steady stream of fine bubbles. Boiling chips are not effective under vacuum as the trapped air is quickly removed.

Q5: What should I do if my product starts to foam into the condenser?

A5: Foaming can lead to contamination of the distillate and loss of product. If foaming occurs, you can try to control it by slightly reducing the heating rate or carefully and slowly breaking the vacuum to reduce the vigor of the boil. Using a larger distillation flask can also provide more headspace for the foam to collapse before it reaches the condenser.

Experimental Protocols

Purification of Crude this compound by Vacuum Distillation

This protocol is based on a documented synthesis and purification procedure.

Materials:

  • Crude this compound

  • Vacuum distillation apparatus (including a round-bottom flask, distillation head with thermometer, condenser, and receiving flask)

  • Heating mantle with magnetic stirrer

  • Magnetic stir bar

  • Vacuum pump

  • Vacuum gauge

  • Cold trap (recommended)

Procedure:

  • Preparation of the Crude Product: Before distillation, ensure the crude this compound has been appropriately worked up. This typically involves washing with a sodium bicarbonate solution to neutralize any unreacted acid, followed by washing with brine, and drying over an anhydrous salt like magnesium sulfate.

  • Assembly of the Distillation Apparatus:

    • Place a magnetic stir bar in a clean, dry round-bottom flask appropriately sized for the volume of crude product (the flask should not be more than two-thirds full).

    • Assemble the vacuum distillation apparatus, ensuring all glass joints are lightly greased with a suitable vacuum grease to ensure a good seal.

    • Place the thermometer in the distillation head so that the top of the bulb is level with the bottom of the side arm leading to the condenser.

  • Distillation:

    • Add the crude this compound to the distillation flask.

    • Begin stirring the crude product.

    • Slowly and carefully apply the vacuum. A pressure of around 14 mmHg is a good target.

    • Once the desired vacuum is reached and stable, begin to heat the distillation flask gently with the heating mantle.

    • Collect any low-boiling impurities as a forerun.

    • Increase the temperature gradually until the this compound begins to distill. The fraction boiling at approximately 136 °C at 14 mmHg should be collected as the pure product.

    • Monitor the temperature and pressure throughout the distillation. A stable boiling point indicates the collection of a pure fraction.

    • Once the distillation is complete (i.e., the temperature drops or no more distillate is collected at the expected boiling point), remove the heating mantle and allow the apparatus to cool to room temperature.

    • Slowly and carefully release the vacuum before disassembling the apparatus.

Visualizations

experimental_workflow cluster_prep Crude Product Preparation cluster_distillation Vacuum Distillation wash_bicarb Wash with NaHCO3 Solution wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Anhydrous Salt wash_brine->dry setup Assemble Apparatus dry->setup Transfer Crude Product apply_vacuum Apply Vacuum (e.g., 14 mmHg) setup->apply_vacuum heat Gentle Heating apply_vacuum->heat collect_forerun Collect Forerun heat->collect_forerun collect_product Collect Product (~136 °C) collect_forerun->collect_product cooldown Cool Down collect_product->cooldown release_vacuum Release Vacuum cooldown->release_vacuum

Caption: Experimental workflow for the purification of crude this compound.

troubleshooting_logic cluster_bumping Bumping Solutions cluster_foaming Foaming Solutions cluster_discoloration Discoloration Solutions cluster_low_yield Low Yield Solutions start Distillation Issue Observed issue_type Identify Issue Type start->issue_type bumping Bumping/ Violent Boiling issue_type->bumping Bumping foaming Foaming issue_type->foaming Foaming discoloration Product Discoloration issue_type->discoloration Discoloration low_yield Low Yield issue_type->low_yield Low Yield check_heating Check Heating Rate (Slow & Even) bumping->check_heating check_vacuum_rate Check Vacuum Application (Gradual) bumping->check_vacuum_rate use_stirring Use Magnetic Stirring/ Ebulliator bumping->use_stirring reduce_boil Reduce Boiling Rate foaming->reduce_boil large_flask Use Larger Flask foaming->large_flask antifoam Consider Anti-foam Agent foaming->antifoam check_temp Lower Distillation Temp discoloration->check_temp check_impurities Neutralize Crude Product discoloration->check_impurities inert_atm Use Inert Atmosphere discoloration->inert_atm check_completion Ensure Complete Distillation low_yield->check_completion address_physical_loss Address Bumping/Foaming low_yield->address_physical_loss check_leaks Check for Vacuum Leaks low_yield->check_leaks

Caption: Troubleshooting logic for this compound distillation issues.

References

Optimizing benzyl glycolate synthesis yield and purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield and purity of benzyl (B1604629) glycolate (B3277807) synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of benzyl glycolate.

Issue / Observation Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Reaction: The equilibrium of the esterification reaction was not shifted towards the product.[1][2] 2. Catalyst Inactivity: The acid catalyst used was not effective. 3. Poor Quality Starting Materials: Reactants (glycolic acid, benzyl alcohol, etc.) may be impure or contain water.1. Remove Water: If using Fischer-Speier esterification, ensure efficient removal of water via a Dean-Stark apparatus or by using a water-carrying agent like toluene (B28343) or benzene.[1][3][4] 2. Catalyst Selection & Handling: Use a strong acid catalyst such as p-toluenesulfonic acid or a recyclable catalyst like perfluorosulfonic acid resin.[1][3][5] Ensure the catalyst is dry and active. 3. Use High-Purity Reagents: Ensure starting materials are of high purity and anhydrous where necessary.
Presence of Impurities in Final Product 1. Unreacted Starting Materials: The reaction did not go to completion. 2. Byproduct Formation: Side reactions may have occurred, such as the formation of dibenzyl ether from the self-condensation of benzyl alcohol under acidic conditions.[2] 3. Inefficient Purification: The purification method used was not adequate to separate the product from impurities.1. Drive Reaction to Completion: Increase reaction time or improve water removal to maximize the conversion of starting materials. 2. Optimize Reaction Conditions: To minimize dibenzyl ether formation, consider using milder reaction conditions or a different synthetic route, such as reacting a glycolate salt with benzyl bromide.[2] 3. Effective Purification: Purify the crude product using appropriate methods such as vacuum distillation, column chromatography, or recrystallization.[1][2]
Product Degradation 1. Hydrolysis: The ester linkage can be broken down by the presence of water, especially under acidic or basic conditions, to yield benzyl alcohol and glycolic acid.[2][5] 2. Transesterification: Reaction with other alcohols present in the mixture.[6]1. Anhydrous Conditions: Ensure all work-up and storage conditions are anhydrous to prevent hydrolysis. 2. Avoid Excess Alcohol: Use appropriate stoichiometry to avoid having large excesses of other alcohols that could lead to transesterification.
Difficulty in Isolating the Product 1. Emulsion during Work-up: Formation of a stable emulsion during aqueous extraction steps. 2. Product is an Oil: this compound is a liquid/oil, which can make handling and purification more challenging than for a crystalline solid.[6][7]1. Break Emulsion: Add brine (saturated NaCl solution) during the work-up to help break any emulsions. 2. Appropriate Purification for Oils: Utilize purification techniques suitable for oils, such as vacuum distillation or column chromatography.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound are:

  • Fischer-Speier Esterification: This is a direct acid-catalyzed reaction between glycolic acid and benzyl alcohol.[2] To drive the reaction towards the product, water is typically removed azeotropically.[1][4]

  • Williamson Ether Synthesis Analogue: This involves the reaction of a glycolic acid salt (glycolate) with benzyl bromide.[2][7] This method avoids the need for strong acids and water removal.[2]

  • From Benzaldehyde and Glyoxylic Acid: This synthesis occurs in the presence of a base like sodium hydroxide.[5][8]

Q2: How can I improve the yield of my this compound synthesis?

A2: To improve the yield:

  • Ensure Anhydrous Conditions: For Fischer-Speier esterification, the removal of water is critical to shift the equilibrium towards the formation of the ester.[2]

  • Optimize Catalyst: The use of an effective acid catalyst, such as perfluorosulfonic acid resin, can improve selectivity and reduce byproducts compared to catalysts like sulfuric acid.[3][5]

  • Molar Ratio of Reactants: Using a slight excess of one reactant (often the less expensive one) can help drive the reaction to completion. A common molar ratio for glycolic acid to alcohol is 1:3.[3]

  • Consider Alternative Routes: If yields are consistently low with one method, exploring an alternative synthesis, like the reaction of a glycolate salt with benzyl bromide, may be beneficial as it avoids the equilibrium limitations of esterification.[2]

Q3: What are the key impurities to look out for and how can I remove them?

A3: Key impurities include unreacted glycolic acid and benzyl alcohol, as well as byproducts like dibenzyl ether.[2] Purification is typically achieved through:

  • Washing: The crude product can be washed with a saturated aqueous solution of sodium bicarbonate to remove unreacted acidic starting materials, followed by a wash with brine.[1]

  • Column Chromatography: This is an effective method for separating the product from both starting materials and byproducts.[1]

  • Vacuum Distillation: this compound has a high boiling point (136 °C at 14 mmHg), making vacuum distillation a suitable purification method.[9][10]

Q4: What analytical techniques are recommended for assessing the purity of this compound?

A4: The purity of this compound is commonly assessed using:

  • Gas Chromatography (GC): GC with flame ionization detection (GC-FID) is a primary method for quantitative purity assessment.[5] Purity levels often exceed 97.0% with this technique.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide definitive structural confirmation and can also be used to identify impurities.[5] The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the benzyl methylene (B1212753) group, and the glycolic acid ester moiety.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used to determine the purity of the product.[7]

Experimental Protocols

Method 1: Fischer-Speier Esterification with Azeotropic Distillation

This protocol is based on the principles of Fischer-Speier esterification, utilizing a Dean-Stark apparatus to remove water and drive the reaction to completion.[1][4]

Materials:

  • Glycolic acid

  • Benzyl alcohol

  • p-Toluenesulfonic acid monohydrate (catalyst)

  • Toluene (or benzene) as a water-carrying agent[1][3]

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • To the flask, add glycolic acid (1 equivalent), benzyl alcohol (1.2 equivalents), a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.05 equivalents), and toluene.[1]

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or by observing when water no longer collects in the trap.[1]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.[1]

  • Purify the crude product by vacuum distillation or column chromatography.[1]

Method 2: Synthesis using Benzyl Bromide

This protocol is based on the nucleophilic substitution reaction between a glycolate salt and benzyl bromide.[2][7]

Materials:

  • Glycolic acid (70% aqueous solution)

  • Cesium carbonate (Cs₂CO₃)

  • Methanol (B129727)

  • Dimethylformamide (DMF)

  • Benzyl bromide

  • Ethyl acetate

  • Brine

Procedure:

  • Stir a suspension of 70% aqueous glycolic acid (1 equivalent) and cesium carbonate (0.5 equivalents) in a mixture of methanol and water for 30 minutes at room temperature.[7]

  • Remove the solvent under reduced pressure.

  • Dissolve the resulting residue in DMF, pre-cooled to 0 °C.[7]

  • After 10 minutes, add benzyl bromide (1.05 equivalents) and continue to stir the reaction mixture for 24 hours at room temperature.[7]

  • Upon completion, quench the reaction with brine and extract the organic layer with ethyl acetate.[7]

  • Wash the combined organic extracts sequentially with water and brine, dry over anhydrous magnesium sulfate, and concentrate in a vacuum to yield the crude product.[7]

  • Purify the crude product as necessary. A reported yield for this method is approximately 97%.[7]

Visualizations

experimental_workflow_fischer_esterification start Start reactants Mix Glycolic Acid, Benzyl Alcohol, p-Toluenesulfonic Acid, and Toluene start->reactants reflux Heat to Reflux (Collect water in Dean-Stark trap) reactants->reflux monitor Monitor Reaction (TLC or water collection) reflux->monitor monitor->reflux Incomplete cooldown Cool to Room Temperature monitor->cooldown Complete wash_bicarb Wash with aq. NaHCO3 cooldown->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Vacuum Distillation or Column Chromatography) concentrate->purify product Pure this compound purify->product

Caption: Workflow for this compound Synthesis via Fischer Esterification.

troubleshooting_low_yield start Low Product Yield cause1 Incomplete Reaction? start->cause1 cause2 Inactive Catalyst? start->cause2 cause3 Impure Reactants? start->cause3 solution1 Improve water removal (e.g., Dean-Stark) or Increase reaction time cause1->solution1 Yes solution2 Use fresh/dry catalyst or choose a more effective catalyst cause2->solution2 Yes solution3 Use high-purity, anhydrous reactants cause3->solution3 Yes

Caption: Troubleshooting Logic for Low Yield in this compound Synthesis.

References

Methods for removing unreacted starting materials from benzyl glycolate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the removal of unreacted starting materials from benzyl (B1604629) glycolate (B3277807). Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and a summary of relevant data.

Frequently Asked Questions (FAQs)

Q1: What are the most common unreacted starting materials I might find in my crude benzyl glycolate?

A1: The unreacted starting materials in your crude product will depend on your synthetic route:

  • Fischer Esterification: If you synthesized this compound via the acid-catalyzed reaction of glycolic acid and benzyl alcohol, the most common impurities will be unreacted glycolic acid and benzyl alcohol .[1]

  • Williamson Ether Synthesis-like Reaction: If you used a salt of glycolic acid and benzyl bromide, the primary unreacted starting material is likely to be benzyl bromide .[1]

Q2: Which purification method is most suitable for my crude this compound?

A2: The best purification method depends on the nature of the impurities and the desired final purity.

  • Liquid-Liquid Extraction: This is an excellent initial work-up step to remove water-soluble impurities like glycolic acid or salts.

  • Column Chromatography: This is a versatile technique for separating this compound from starting materials and byproducts, especially when they have different polarities.

  • Vacuum Distillation: This method is ideal for removing non-volatile impurities and for the final purification of thermally stable this compound.

Q3: How can I assess the purity of my this compound sample?

A3: Several analytical techniques can be used to assess the purity of your this compound:

  • Gas Chromatography with Flame Ionization Detection (GC-FID): This is a gold standard for determining the purity of volatile compounds like this compound, with reported purities often exceeding 97.0%.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and identify the presence of starting materials or byproducts.

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to qualitatively assess the purity and to determine the appropriate solvent system for column chromatography.

Troubleshooting Guides

Liquid-Liquid Extraction
Problem Possible Cause Solution
Poor separation of layers The densities of the aqueous and organic layers are too similar.Add brine (saturated NaCl solution) to the separatory funnel to increase the density of the aqueous layer.
Emulsion formation Vigorous shaking of the separatory funnel.Gently invert the separatory funnel instead of shaking vigorously. To break an existing emulsion, you can try adding brine, waiting for a longer period, or filtering the mixture through a pad of celite.
Product remains in the aqueous layer The pH of the aqueous layer is too high, causing hydrolysis of the ester.Ensure that any basic washes (e.g., with sodium bicarbonate) are not overly concentrated and are performed quickly. Follow with a water or brine wash to remove any residual base.
Column Chromatography
Problem Possible Cause Solution
Co-elution of this compound and benzyl alcohol Benzyl alcohol and this compound have similar polarities.Optimize the solvent system. A less polar eluent system, such as a lower percentage of ethyl acetate (B1210297) in hexanes, should allow for better separation. Monitor fractions carefully using TLC.
This compound is not eluting from the column The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate.
Streaking of spots on TLC plate The sample is too concentrated.Dilute the sample before spotting it on the TLC plate.
Product degradation on the column The silica (B1680970) gel is too acidic, causing hydrolysis of the ester.Deactivate the silica gel by pre-treating it with a small amount of triethylamine (B128534) in the eluent.
Vacuum Distillation
Problem Possible Cause Solution
Bumping or uneven boiling Lack of nucleation sites or superheating of the liquid.Use a magnetic stir bar or boiling chips to ensure smooth boiling. Ensure the distillation flask is not more than two-thirds full.
Product decomposition (darkening of the liquid) The distillation temperature is too high.Lower the pressure of the vacuum system to allow for distillation at a lower temperature. The boiling point of this compound is 136 °C at 14 mmHg.[3]
Fluctuations in vacuum pressure Leaks in the system or an inefficient vacuum pump.Check all joints and connections for leaks. Ensure the vacuum pump is properly maintained and has fresh oil if necessary.

Data Presentation

Physical Properties of this compound and Starting Materials
Compound Molecular Weight ( g/mol ) Boiling Point (°C) Melting Point (°C) Density (g/mL) Solubility
This compound 166.17[3]136 @ 14 mmHg[3]-1.171 @ 25 °C[3]Soluble in organic solvents; sparingly soluble in chloroform (B151607) and methanol.[4]
Glycolic Acid 76.05Decomposes at 100[5]80[5]1.49 @ 25 °C[5]Highly soluble in water, ethanol, and methanol.[5]
Benzyl Alcohol 108.14[6]205.3[7]-15.2[7]1.044[7]Moderately soluble in water (4 g/100 mL); miscible with alcohols and diethyl ether.[7]
Benzyl Bromide 171.03[8]198-199-3 to -11.44[8]Slightly soluble in water; soluble in organic solvents.[8][9]
Comparison of Purification Methods
Method Typical Purity Achieved Advantages Disadvantages
Liquid-Liquid Extraction Work-up step, not for final purityExcellent for removing water-soluble impurities like glycolic acid.May not remove less polar impurities like benzyl alcohol or benzyl bromide effectively.
Column Chromatography >95% (highly dependent on conditions)Highly versatile; can separate compounds with similar polarities.Can be time-consuming and requires significant amounts of solvent.
Vacuum Distillation >97%Effective for removing non-volatile impurities and for large-scale purification.Risk of thermal decomposition if the compound is not stable at elevated temperatures.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction to Remove Unreacted Glycolic Acid
  • Dissolution: Dissolve the crude this compound in an organic solvent immiscible with water, such as ethyl acetate.

  • Transfer: Transfer the solution to a separatory funnel.

  • Wash with Sodium Bicarbonate: Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. Gently invert the funnel several times, venting frequently to release any pressure buildup from CO₂ evolution.

  • Separate Layers: Allow the layers to separate and drain the lower aqueous layer.

  • Wash with Water: Wash the organic layer with deionized water to remove any remaining sodium bicarbonate.

  • Brine Wash: Wash the organic layer with brine to facilitate the removal of water.

  • Drying: Drain the organic layer into a flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude this compound, which can be further purified.

Protocol 2: Column Chromatography
  • TLC Analysis: Determine a suitable solvent system using TLC. A good starting point for this compound is a mixture of hexanes and ethyl acetate. The ideal Rf value for the product is between 0.2 and 0.4.

  • Column Packing: Pack a chromatography column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 3: Vacuum Distillation
  • Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and the joints are properly sealed.

  • Charging the Flask: Place the crude this compound and a magnetic stir bar into the distillation flask.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Once the desired pressure is reached and stable, begin heating the distillation flask.

  • Collecting the Distillate: Collect the fraction that distills at the expected boiling point and pressure (e.g., ~136 °C at 14 mmHg).

  • Cooling: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before releasing the vacuum.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude this compound extraction Liquid-Liquid Extraction start->extraction Initial Work-up chromatography Column Chromatography extraction->chromatography Further Purification distillation Vacuum Distillation extraction->distillation Alternative Purification chromatography->distillation Final Purification (Optional) analysis Purity Assessment (GC, NMR, TLC) chromatography->analysis distillation->analysis pure_product Pure this compound analysis->pure_product

A general experimental workflow for the purification of this compound.

troubleshooting_logic start Crude Product Analysis (TLC/GC) impurity_check Are starting materials present? start->impurity_check extraction_step Perform Liquid-Liquid Extraction impurity_check->extraction_step Yes (e.g., Glycolic Acid) chromatography_step Perform Column Chromatography impurity_check->chromatography_step Yes (e.g., Benzyl Alcohol/Bromide) extraction_step->chromatography_step distillation_step Perform Vacuum Distillation extraction_step->distillation_step purity_check Is the product pure? chromatography_step->purity_check distillation_step->purity_check end Pure Product purity_check->end Yes repurify Re-purify or choose alternative method purity_check->repurify No repurify->chromatography_step repurify->distillation_step

A logical decision tree for troubleshooting the purification of this compound.

References

Troubleshooting low yield in Fischer esterification of benzyl glycolate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the Fischer esterification of glycolic acid with benzyl (B1604629) alcohol to synthesize benzyl glycolate (B3277807).

Frequently Asked Questions (FAQs)

Q1: My Fischer esterification of benzyl glycolate is resulting in a low yield. What are the primary reasons for this?

A1: Low yields in the Fischer esterification of this compound are typically due to the reversible nature of the reaction and the presence of side reactions. The main factors include:

  • Incomplete Reaction: The equilibrium between reactants (glycolic acid and benzyl alcohol) and products (this compound and water) may not be sufficiently shifted towards the product.

  • Water Inhibition: The presence of water, a byproduct of the reaction, can drive the equilibrium back towards the starting materials.

  • Catalyst Issues: The choice of catalyst, its concentration, or its activity may be suboptimal.

  • Side Reactions: Competing reactions such as the self-condensation (polymerization) of glycolic acid or the formation of dibenzyl ether from benzyl alcohol can consume starting materials and reduce the yield of the desired ester.[1]

  • Suboptimal Temperature: The reaction temperature may be too low for a sufficient reaction rate or too high, promoting side reactions.

Q2: What are the common side products in the synthesis of this compound via Fischer esterification?

A2: The primary side products of concern are:

  • Polyglycolic Acid (PGA): Glycolic acid can undergo self-esterification, especially at elevated temperatures, to form oligomers or polymers of glycolic acid.[2][3][4]

  • Dibenzyl Ether: Benzyl alcohol can undergo acid-catalyzed self-condensation to form dibenzyl ether, particularly in the presence of strong acid catalysts and at higher temperatures.[1][5]

  • Benzyl Chloride: If a chloride-containing acid catalyst (like HCl) is used, trace amounts of benzyl chloride can be formed.[5]

Q3: How can I effectively remove water from the reaction to improve the yield?

A3: Water removal is critical for driving the reaction equilibrium towards the formation of this compound.[6] Common methods include:

  • Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene (B28343) or benzene, is a highly effective method for continuously removing water as it is formed.[6][7]

  • Drying Agents: The use of desiccants can also remove water from the reaction mixture.[6]

  • Excess Reagent: While not a direct water removal technique, using a large excess of one of the reactants, typically the less expensive one, can help shift the equilibrium forward.[6]

Q4: What type of catalyst is best suited for this reaction?

A4: Both homogeneous and heterogeneous acid catalysts can be used.

  • Homogeneous Catalysts: Strong acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are common choices.[6][8] However, benzyl alcohol can be sensitive to very strong acids, which may lead to polymerization, so the catalyst concentration should be carefully controlled.[8]

  • Heterogeneous Catalysts: Solid acid catalysts, such as perfluorosulfonic acid resin, offer advantages like easier separation from the reaction mixture and potentially higher selectivity with reduced ether byproducts.[9] Niobium-based catalysts have also been shown to be effective.[5]

Q5: How do I purify the crude this compound after the reaction?

A5: Purification typically involves several steps:

  • Neutralization: After the reaction, the mixture should be cooled and washed with a mild base, such as a saturated sodium bicarbonate solution, to neutralize the acid catalyst and remove any unreacted glycolic acid.

  • Extraction: The ester is then extracted into an organic solvent like ethyl acetate (B1210297).

  • Washing: The organic layer is washed with water and then brine to remove any remaining water-soluble impurities.

  • Drying: The organic layer is dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

  • Distillation or Chromatography: For high purity, the crude product can be purified by vacuum distillation or column chromatography.[6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield (<50%) Equilibrium not shifted towards products. - Use a Dean-Stark apparatus with toluene to remove water azeotropically. - Increase the molar excess of benzyl alcohol (e.g., 1:3 ratio of glycolic acid to benzyl alcohol).[9]
Insufficient catalyst activity. - Ensure the acid catalyst is not old or deactivated. - For p-TsOH monohydrate, consider removing the water of hydration by azeotropic distillation with toluene before adding the reactants.[7] - If using a heterogeneous catalyst, ensure it is properly activated and has sufficient surface area.
Reaction time is too short. - Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Significant amount of unreacted starting material Reaction has not reached completion. - Increase the reaction time and continue monitoring by TLC. - Increase the reaction temperature, but be cautious of promoting side reactions.
Low reaction temperature. - Ensure the reaction is heated to a sufficient reflux temperature for the chosen solvent.
Presence of a viscous, polymeric substance Polycondensation of glycolic acid. - Lower the reaction temperature. High temperatures favor the polymerization of glycolic acid.[2] - Use a milder acid catalyst or a lower concentration of a strong acid catalyst.
Identification of dibenzyl ether as a major byproduct Self-condensation of benzyl alcohol. - Reduce the concentration of the strong acid catalyst. Benzyl alcohol is prone to polymerization and ether formation in the presence of excess strong acid.[8] - Consider using a heterogeneous catalyst, which can offer higher selectivity.[9] - Lowering the reaction temperature can also help minimize this side reaction.
Difficulty in purifying the product Presence of unreacted starting materials and byproducts. - Ensure a thorough work-up procedure, including washing with sodium bicarbonate to remove acidic components. - For separating this compound from unreacted benzyl alcohol, which can be challenging due to similar polarities, vacuum distillation is often effective. - Column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) can also be employed for high purity.[6]

Experimental Protocols

General Protocol for Fischer Esterification of this compound with Azeotropic Water Removal

  • Apparatus Setup: A round-bottom flask is equipped with a Dean-Stark apparatus and a reflux condenser.

  • Reactant Charging: To the flask, add glycolic acid, benzyl alcohol (typically in a 1:1.2 to 1:3 molar ratio), a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.05 equivalents), and a solvent that forms an azeotrope with water (e.g., toluene).

  • Reaction: The mixture is heated to reflux. The water produced during the reaction is collected in the Dean-Stark trap. The reaction is monitored by TLC until the glycolic acid is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Purify the resulting crude this compound by vacuum distillation or column chromatography.

Visualizations

Caption: Troubleshooting workflow for low yield in Fischer esterification of this compound.

Reaction_Pathway glycolic_acid Glycolic Acid pga Polyglycolic Acid glycolic_acid->pga Side Reaction (Self-condensation) catalyst H+ Catalyst + Heat - H2O glycolic_acid->catalyst benzyl_alcohol Benzyl Alcohol dbe Dibenzyl Ether benzyl_alcohol->dbe Side Reaction (Self-condensation) benzyl_alcohol->catalyst benzyl_glycolate This compound (Desired Product) catalyst->benzyl_glycolate Main Reaction

Caption: Reaction pathways in the Fischer esterification of glycolic acid with benzyl alcohol.

References

Technical Support Center: Improving the Stability of Benzyl Glycolate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzyl (B1604629) glycolate (B3277807) in aqueous solutions. The information is designed to help you anticipate and address stability challenges during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for benzyl glycolate in aqueous solutions?

A1: The primary degradation pathway for this compound in aqueous solutions is hydrolysis of the ester linkage. This reaction is subject to both acid and base catalysis, yielding benzyl alcohol and glycolic acid as the main degradation products.[1] Another potential degradation pathway is the oxidation of the primary hydroxyl group to form benzyl glyoxylate.[1]

Q2: How does pH affect the stability of this compound?

Q3: What is the impact of temperature on the stability of this compound solutions?

A3: As with most chemical reactions, the degradation of this compound in aqueous solutions is accelerated by an increase in temperature. The relationship between temperature and the degradation rate constant can typically be described by the Arrhenius equation. Therefore, to enhance the stability of this compound solutions, it is recommended to store them at lower temperatures, such as refrigerated conditions (2-8 °C), unless otherwise specified for a particular formulation.

Q4: What are some common analytical techniques to monitor the stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for monitoring the stability of this compound. An appropriate HPLC method can separate this compound from its potential degradation products, such as benzyl alcohol and glycolic acid, allowing for the accurate quantification of the parent compound over time.

Q5: Are there any general strategies to improve the stability of this compound in aqueous formulations?

A5: Yes, several formulation strategies can be employed to enhance the stability of this compound in aqueous solutions:

  • pH Optimization: Maintaining the pH of the solution in a range where the hydrolysis rate is minimal (typically slightly acidic) is a crucial first step.

  • Use of Co-solvents: Incorporating co-solvents such as propylene (B89431) glycol, ethanol, or polyethylene (B3416737) glycol (PEG) can sometimes reduce the degradation rate by lowering the water activity.

  • Addition of Antioxidants: If oxidation is a concern, adding antioxidants to the formulation can help protect the primary hydroxyl group of this compound.

  • Protection from Light: To prevent potential photodegradation, formulations should be stored in light-resistant containers.

  • Complexation with Cyclodextrins: Encapsulating the this compound molecule within a cyclodextrin (B1172386) cavity can protect the ester linkage from hydrolysis.

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
Rapid loss of this compound potency in the formulation. The pH of the solution may be in a region of high acid or base catalysis. The storage temperature may be too high.Measure the pH of your solution and adjust it to a slightly acidic range (e.g., pH 4-6) using a suitable buffer system. Store the formulation at a lower temperature (e.g., 2-8°C).
Appearance of unknown peaks in the HPLC chromatogram during stability studies. These could be degradation products of this compound or excipients.Perform forced degradation studies (acidic, basic, oxidative, photolytic, and thermal stress) on this compound to identify the retention times of its primary degradation products. This will help in peak identification in your stability samples.
Precipitation or cloudiness observed in the aqueous solution over time. This could be due to the low aqueous solubility of this compound or its degradation products (e.g., benzyl alcohol).Consider adding a co-solvent (e.g., ethanol, propylene glycol) or a surfactant to your formulation to improve the solubility of all components.
Discoloration of the solution upon storage. This might indicate oxidative degradation or other side reactions.Protect the formulation from light by using amber-colored vials. Consider purging the solution and the container headspace with an inert gas like nitrogen to minimize oxidation. The addition of a suitable antioxidant could also be beneficial.

Quantitative Data

pH Temperature (°C) Compound Pseudo-first-order rate constant (kobs) (s-1)
1.025Methyl GlycolateData not available, but expected to be significant
3.025Methyl GlycolateExpected to be in the region of minimum stability
5.025Methyl GlycolateExpected to be in the region of minimum stability
7.025Methyl GlycolateData not available
9.025Methyl GlycolateData not available, but expected to be significant
1.025Ethyl GlycolateData not available, but expected to be significant
7.450Benzyl Nicotinate1.17 x 10-5
9.0450Benzyl Nicotinate1.32 x 10-4

*Data for Benzyl Nicotinate is included to provide an example of a benzyl ester's degradation kinetics.[2]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for conducting forced degradation studies to identify the potential degradation products of this compound and to establish a stability-indicating analytical method.

1. Acid Hydrolysis:

  • Prepare a solution of this compound in 0.1 M HCl.
  • Incubate the solution at 60°C for 24 hours.
  • Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
  • Neutralize the samples before analysis.

2. Base Hydrolysis:

  • Prepare a solution of this compound in 0.1 M NaOH.
  • Incubate the solution at room temperature (25°C) for 4 hours.
  • Withdraw samples at appropriate time intervals (e.g., 0, 0.5, 1, 2, 4 hours).
  • Neutralize the samples before analysis.

3. Oxidative Degradation:

  • Prepare a solution of this compound in 3% hydrogen peroxide.
  • Keep the solution at room temperature for 24 hours, protected from light.
  • Withdraw samples at appropriate time intervals.

4. Photolytic Degradation:

  • Expose a solution of this compound to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
  • A control sample should be kept in the dark under the same temperature conditions.
  • Analyze the samples after the exposure period.

5. Thermal Degradation:

  • Store a solid sample of this compound and a solution of this compound at an elevated temperature (e.g., 70°C) for 48 hours.
  • Analyze the samples after the incubation period.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing an HPLC method to analyze this compound and its primary degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 20 mM potassium dihydrogen phosphate, adjusted to pH 3.0 with phosphoric acid).

    • Start with a lower percentage of acetonitrile and gradually increase it to elute the more non-polar compounds.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection at 254 nm (for the benzyl group) and a lower wavelength (e.g., 210 nm) to detect glycolic acid.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Sample Preparation: Dilute the samples from the stability studies with the mobile phase to an appropriate concentration.

Method Validation: The developed method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure it is stability-indicating.

Visualizations

degradation_pathway benzyl_glycolate This compound hydrolysis Hydrolysis (Acid or Base Catalyzed) benzyl_glycolate->hydrolysis oxidation Oxidation benzyl_glycolate->oxidation benzyl_alcohol Benzyl Alcohol hydrolysis->benzyl_alcohol glycolic_acid Glycolic Acid hydrolysis->glycolic_acid benzyl_glyoxylate Benzyl Glyoxylate oxidation->benzyl_glyoxylate degradation_products Degradation Products

Caption: Degradation pathways of this compound.

experimental_workflow cluster_prep Preparation cluster_stability Stability Study cluster_analysis Analysis cluster_data Data Interpretation prep_solution Prepare this compound Aqueous Solution set_conditions Set pH and Temperature prep_solution->set_conditions storage Store Samples set_conditions->storage sampling Withdraw Samples at Time Points storage->sampling hplc_analysis HPLC Analysis sampling->hplc_analysis quantification Quantify this compound and Degradants hplc_analysis->quantification kinetics Determine Degradation Kinetics quantification->kinetics report Generate Stability Report kinetics->report

Caption: Workflow for a this compound stability study.

troubleshooting_logic start Instability Observed check_ph Check pH of Solution start->check_ph adjust_ph Adjust pH to 4-6 check_ph->adjust_ph pH is extreme check_temp Check Storage Temperature check_ph->check_temp pH is optimal adjust_ph->check_temp lower_temp Lower Storage Temperature (e.g., 2-8°C) check_temp->lower_temp Temp is high check_light Check for Light Exposure check_temp->check_light Temp is optimal lower_temp->check_light protect_light Use Light-Resistant Container check_light->protect_light Exposed to light consider_excipients Consider Formulation with Stabilizing Excipients check_light->consider_excipients Protected from light protect_light->consider_excipients end Improved Stability consider_excipients->end

Caption: Troubleshooting logic for this compound instability.

References

Side reactions in the synthesis of benzyl glycolate and their prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzyl (B1604629) glycolate (B3277807). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing benzyl glycolate?

A1: The two primary methods for synthesizing this compound are:

  • Fischer-Speier Esterification: This is the most common method, involving the acid-catalyzed reaction of glycolic acid with benzyl alcohol.[1] To drive the reaction toward the product, water is continuously removed, often using a Dean-Stark apparatus.[2]

  • Williamson Ether Synthesis Analogue: This alternative route involves the reaction of a glycolic acid salt (like sodium glycolate) with benzyl bromide. This method avoids the need for strong acids and the removal of water.

Q2: What are the main side reactions to be aware of during the Fischer esterification of glycolic acid and benzyl alcohol?

A2: The primary side reactions include:

  • Hydrolysis: The reverse of the esterification reaction, where this compound reacts with water to revert to glycolic acid and benzyl alcohol.

  • Self-esterification of Glycolic Acid: Glycolic acid can react with itself to form linear and cyclic oligomers, collectively known as polyglycolic acid (PGA).[3]

  • Dibenzyl Ether Formation: Benzyl alcohol can undergo acid-catalyzed self-condensation to form dibenzyl ether.[4]

  • Oxidation of Benzyl Alcohol: Although less common under typical esterification conditions, oxidation of benzyl alcohol to benzaldehyde (B42025) can occur, especially in the presence of certain impurities or oxidizing agents.

Q3: How can I minimize the formation of dibenzyl ether?

A3: The formation of dibenzyl ether is promoted by high temperatures and high acid catalyst concentrations. To minimize this side reaction, it is advisable to use the lowest effective reaction temperature and a minimal amount of catalyst. One study on the synthesis of benzyl benzoate (B1203000) showed that increasing the catalyst concentration significantly increased the yield of dibenzyl ether.[5]

Q4: What is the best way to prevent the polymerization of glycolic acid?

A4: The self-condensation of glycolic acid can be minimized by:

  • Using a large excess of benzyl alcohol to favor the intermolecular reaction with glycolic acid over the self-esterification of glycolic acid.

  • Maintaining a moderate reaction temperature, as higher temperatures can accelerate the polymerization process.[3]

Q5: How can I shift the reaction equilibrium to favor the formation of this compound?

A5: According to Le Chatelier's principle, the equilibrium of the Fischer esterification can be shifted towards the product by:

  • Removing water: This is a crucial step and is typically achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene (B28343) or benzene.[2]

  • Using an excess of one reactant: Typically, a molar excess of benzyl alcohol is used to drive the reaction to completion.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete reaction due to equilibrium. 2. Hydrolysis of the product during workup. 3. Significant formation of side products.1. Ensure efficient water removal using a Dean-Stark trap. 2. Use a 3-fold or greater molar excess of benzyl alcohol.[6] 3. Ensure the reaction has run to completion by monitoring via TLC or GC. 4. During workup, use a saturated sodium bicarbonate solution to neutralize the acid catalyst and then wash with brine to remove water.
Presence of a Significant Amount of Dibenzyl Ether Impurity 1. High reaction temperature. 2. High concentration of acid catalyst.1. Reduce the reaction temperature. Refluxing in toluene (boiling point ~111 °C) is a common practice. 2. Decrease the amount of acid catalyst (e.g., p-toluenesulfonic acid) to the minimum required for a reasonable reaction rate.
Formation of a Solid Precipitate (likely Polyglycolic Acid) 1. High concentration of glycolic acid. 2. Prolonged reaction time at elevated temperatures.1. Increase the molar ratio of benzyl alcohol to glycolic acid. 2. Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged heating.
Difficulty in Purifying the Product 1. Presence of multiple side products with similar boiling points. 2. Residual starting materials.1. Utilize vacuum distillation for purification, as this compound has a high boiling point (136 °C at 14 mmHg). 2. Column chromatography on silica (B1680970) gel can be effective for separating the ester from non-polar impurities like dibenzyl ether.

Quantitative Data on Side Product Formation

While specific quantitative data for this compound synthesis is limited in the literature, the following table, adapted from a study on the synthesis of benzyl benzoate, illustrates the effect of catalyst concentration on dibenzyl ether formation. A similar trend can be expected in this compound synthesis.

Table 1: Effect of Catalyst Concentration on Product Yield in Benzyl Ester Synthesis [5]

Catalyst (SiO₂-SO₃H) (w/w%)Temperature (°C)Dibenzyl Ether Yield (%)Benzyl Benzoate Yield (%)
1.073018.97
4.072085.47
7.0701.0398.97
9.070>5<95

Experimental Protocols

Protocol 1: Fischer Esterification using a Dean-Stark Trap

This protocol is a standard method for synthesizing this compound, emphasizing the removal of water to achieve a high yield.

Materials:

  • Glycolic acid (1.0 mol)

  • Benzyl alcohol (3.0 mol)

  • p-Toluenesulfonic acid monohydrate (0.05 mol)

  • Toluene (or Benzene) as the solvent

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • To the flask, add glycolic acid, benzyl alcohol, p-toluenesulfonic acid monohydrate, and toluene.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Continue refluxing until no more water is collected in the trap (typically 4-6 hours).

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the solvent and excess benzyl alcohol.

  • Purify the crude this compound by vacuum distillation.

Protocol 2: Synthesis using Benzyl Bromide

This alternative method avoids acidic conditions and the need for water removal.

Materials:

  • Glycolic acid (1.0 mol)

  • Cesium carbonate (Cs₂CO₃) (0.5 mol)

  • Benzyl bromide (1.05 mol)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • Prepare the cesium salt of glycolic acid by reacting glycolic acid with cesium carbonate in a suitable solvent and then removing the solvent.

  • Dissolve the dried glycolate salt in DMF.

  • Add benzyl bromide to the solution and stir at room temperature for 24 hours.

  • Quench the reaction with brine and extract the product with ethyl acetate.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product, if necessary. A reported yield for a similar synthesis is 97%.[7]

Visualizing Workflows and Relationships

Fischer_Esterification_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Workup cluster_purification Purification glycolic_acid Glycolic Acid reflux Reflux with Dean-Stark Trap glycolic_acid->reflux benzyl_alcohol Benzyl Alcohol benzyl_alcohol->reflux acid_catalyst Acid Catalyst (p-TsOH) acid_catalyst->reflux neutralization Neutralization (NaHCO3) reflux->neutralization washing Washing (Brine) neutralization->washing drying Drying (MgSO4) washing->drying concentration Concentration drying->concentration distillation Vacuum Distillation concentration->distillation product This compound distillation->product

Caption: Workflow for the synthesis of this compound via Fischer esterification.

Side_Reactions cluster_side_reactions Potential Side Reactions main_reaction Glycolic Acid + Benzyl Alcohol -> this compound + Water hydrolysis This compound + Water -> Glycolic Acid + Benzyl Alcohol main_reaction->hydrolysis Reversible polymerization n Glycolic Acid -> Polyglycolic Acid + n H2O main_reaction->polymerization Competes with etherification 2 Benzyl Alcohol -> Dibenzyl Ether + H2O main_reaction->etherification Competes with

Caption: Main and side reactions in this compound synthesis.

References

Technical Support Center: Efficient Benzyl Glycolate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of benzyl (B1604629) glycolate (B3277807). Our aim is to address specific experimental challenges and provide actionable solutions to optimize reaction outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of benzyl glycolate, offering potential causes and solutions.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in this compound synthesis, particularly via Fischer esterification, are often due to an unfavorable reaction equilibrium, suboptimal catalyst activity, or incomplete reactions.[1]

  • Issue: Reaction Equilibrium: The esterification of glycolic acid and benzyl alcohol is a reversible reaction that produces water as a byproduct.[2] The presence of water can shift the equilibrium back towards the reactants, limiting the yield.

  • Solution: Implement continuous water removal during the reaction. This can be achieved through azeotropic distillation, for instance, by using a Dean-Stark apparatus with a suitable solvent like benzene (B151609) or toluene.[3][4]

  • Issue: Catalyst Deactivation: The chosen catalyst may not be robust enough for the reaction conditions or may be poisoned by impurities.

  • Solution: Select a more stable catalyst. Heterogeneous catalysts like perfluorosulfonic acid resins or clay-supported heteropolyacids have shown good recyclability and stability.[3] For enzymatic catalysts like Novozym 435, ensure the reaction temperature is within the optimal range (typically 59-73°C) to prevent denaturation.[5]

  • Issue: Suboptimal Reaction Conditions: Incorrect temperature, molar ratios, or reaction time can lead to incomplete conversion.

  • Solution: Optimize reaction parameters. For many acid-catalyzed systems, temperatures between 160-180°C are effective.[3] An excess of one reactant, often benzyl alcohol, can be used to drive the reaction forward.[6] Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.[1][5]

Q2: I'm observing the formation of an unexpected byproduct. What could it be and how can I prevent it?

A2: The most common byproduct in the acid-catalyzed synthesis of this compound is dibenzyl ether.

  • Cause: Dibenzyl ether is formed from the self-condensation of benzyl alcohol, a reaction that is also catalyzed by strong acids, particularly at higher temperatures.[2][7]

  • Prevention:

    • Catalyst Selection: Choose a catalyst with high selectivity. Certain solid acid catalysts are designed to reduce the formation of ether byproducts.[2]

    • Temperature Control: Avoid excessively high reaction temperatures which favor the self-condensation reaction.

    • Alternative Route: Consider a synthesis pathway that avoids strong acids, such as reacting a glycolic acid salt with benzyl bromide. This nucleophilic substitution method bypasses the conditions that lead to ether formation.[2]

Q3: My heterogeneous catalyst seems to lose activity after the first cycle. How can I improve its reusability?

A3: Loss of catalytic activity can be due to leaching of active sites, fouling of the catalyst surface, or structural degradation.

  • Leaching: The acidic functional groups may detach from the support material.

  • Solution: Opt for catalysts with strongly bonded active sites. For example, magnetic nano-sized solid acid catalysts (e.g., AlFe₂O₄@n-Pr@Et-SO₃H) are designed for excellent recovery and reuse without significant activity loss.[3] Similarly, sulfated metal-incorporated MCM-48 has demonstrated robustness over multiple cycles.[6]

  • Fouling: Organic residues can block the active sites on the catalyst surface.

  • Solution: After each cycle, wash the catalyst with an appropriate solvent to remove adsorbed products and reactants before drying and reusing it.

  • Degradation: The physical structure of the catalyst support may not be stable under the reaction conditions.

  • Solution: Ensure the chosen catalyst and its support (e.g., silica (B1680970), zirconia) are thermally and chemically stable at the desired reaction temperature and in the presence of the reactants.

Q4: I'm having difficulty purifying the final this compound product. What are the recommended methods?

A4: After synthesis, the crude product must be purified to remove unreacted starting materials, the catalyst, and any by-products.[2]

  • Catalyst Removal: If a heterogeneous catalyst is used, it can typically be removed by simple filtration.[5] Homogeneous catalysts may require a neutralization and washing step.

  • Purification Techniques:

    • Distillation: Vacuum distillation is often effective for separating the liquid this compound from less volatile impurities.

    • Chromatography: For high-purity requirements, column chromatography on silica gel is a reliable method.[1][4]

    • Recrystallization: This technique is primarily used to purify solid compounds and may be applicable if the crude product can be solidified.[2]

    • Washing: The crude product can be washed with water and brine to remove water-soluble impurities before drying over an anhydrous salt like sodium sulfate (B86663).[4][8]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two primary methods are:

  • Fischer Esterification: This is the most direct and widely practiced route, involving the acid-catalyzed condensation of glycolic acid with benzyl alcohol.[2] This is a reversible reaction, and removing the water byproduct is crucial to obtaining a high yield.[4]

  • Nucleophilic Substitution: This alternative pathway involves reacting a glycolic acid salt (formed by deprotonating glycolic acid with a base like sodium hydroxide (B78521) or potassium carbonate) with benzyl bromide. This method avoids the use of strong acids and the need for water removal to drive the reaction to completion.[2]

Q2: What types of catalysts are most effective for this compound synthesis?

A2: Both homogeneous and heterogeneous catalysts are employed. The choice depends on factors like reaction conditions, desired selectivity, and ease of separation.[2]

  • Homogeneous Catalysts: Traditional mineral acids like sulfuric acid are effective but can be difficult to separate from the product and may lead to side reactions.

  • Heterogeneous Catalysts (Solid Acids): These are often preferred due to their ease of separation and potential for reuse.[3] Examples include:

    • Perfluorosulfonic acid resin: Offers high selectivity and is recyclable.[3]

    • Magnetic nano-sized solid acids (e.g., AlFe₂O₄@n-Pr@Et-SO₃H): Allow for easy magnetic recovery and reuse.[3]

    • Sulfated Zirconia: Demonstrates good activity, which increases with higher sulfuric acid content.[7]

    • Niobium-based catalysts: Can provide excellent yields under mild, solvent-free conditions.[3]

    • Clay-supported heteropolyacids: Offer advantages in large-scale production scenarios.[3]

Q3: What are the advantages of using a heterogeneous catalyst over a homogeneous one?

A3: Heterogeneous catalysts offer several key advantages:

  • Easy Separation: They can be easily removed from the reaction mixture by filtration, simplifying product purification.[2][5]

  • Reusability: Many solid acid catalysts can be recovered and reused for multiple reaction cycles, which is both cost-effective and environmentally friendly.[3][6]

  • Reduced Waste: They typically eliminate the need for neutralization steps, which are often required with homogeneous acid catalysts, thus reducing waste generation.

  • Improved Selectivity: Some heterogeneous catalysts can be designed to offer higher selectivity towards the desired ester product, minimizing the formation of byproducts like dibenzyl ether.[2][3]

Data Presentation

Table 1: Comparison of Catalytic Systems for this compound Synthesis

Catalyst TypeSpecific ExampleKey AdvantagesConsiderations
Homogeneous Acid Sulfuric Acid (H₂SO₄)Low cost, high activity.Difficult to separate, can cause corrosion and side reactions.[3]
Heterogeneous Resin Perfluorosulfonic acid resinHigh selectivity, recyclable, reduced environmental impact.[3]May have temperature limitations.
Magnetic Nanocatalyst AlFe₂O₄@n-Pr@Et-SO₃HExcellent magnetic recovery, efficient separation and reuse.[3]Higher initial cost of synthesis.
Mesoporous Silicate Sulfated Fe-MCM-48High stability, proven reusability, enhanced acidity.[6]Synthesis can be complex.
Metal Oxide Sulfated Zirconia (S/ZrO₂)Good activity, especially at higher temperatures.[7]Activity is dependent on sulfation level.
Niobium-based SiO₂-supported NiobiumHigh efficiency under mild, solvent-free conditions; recyclable.[3]May require specific preparation methods.

Table 2: Optimized Reaction Parameters for Esterification of Benzyl Alcohol

Note: This table provides data from a study on the esterification of benzyl alcohol with acetic acid using a specific heterogeneous catalyst, which serves as a relevant model for this compound synthesis.

ParameterOptimized ValueOutcomeReference
Catalyst 9% (w/w) S-Fe-MCM-48-[6]
Molar Ratio (Benzyl Alcohol:Acid) 2:1-[6]
Temperature 60 °C98.9% selectivity to benzyl acetate[6]
Reaction Time 6 hours-[6]
Solvent Solvent-free-[6]
Catalyst Reusability Robust over 5 successive cycles-[6]

Experimental Protocols

Protocol 1: Fischer Esterification using a Heterogeneous Acid Catalyst

  • Setup: Equip a round-bottom flask with a magnetic stirrer, a heating mantle, a temperature controller, and a Dean-Stark apparatus fitted with a condenser.

  • Reactants: Charge the flask with glycolic acid, benzyl alcohol (e.g., in a 1:2 molar ratio), the heterogeneous acid catalyst (e.g., 5-10% w/w of total reactants), and a water-entraining solvent such as toluene.

  • Reaction: Heat the mixture to reflux with vigorous stirring. Water produced during the reaction will be collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction's progress by collecting aliquots and analyzing them via TLC or GC until the consumption of the limiting reactant is complete.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the catalyst by filtration.

  • Purification: Wash the filtrate with a saturated sodium bicarbonate solution to remove any remaining acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the resulting crude this compound by vacuum distillation or column chromatography.[1]

Protocol 2: Synthesis via Nucleophilic Substitution

  • Salt Formation: In a flask, dissolve glycolic acid in a suitable solvent (e.g., methanol/water mixture). Add an equimolar amount of a base such as cesium carbonate (Cs₂CO₃) and stir at room temperature for approximately 30 minutes.[8]

  • Solvent Removal: Remove the solvent under reduced pressure.

  • Reaction: Dissolve the resulting glycolate salt residue in a polar aprotic solvent like DMF. Cool the solution to 0 °C.

  • Addition of Benzyl Bromide: Add benzyl bromide (typically 1.05 equivalents) to the solution and allow the mixture to stir at room temperature for 24 hours.[8]

  • Workup: Quench the reaction with brine and extract the product into an organic solvent like ethyl acetate.[8]

  • Purification: Wash the combined organic layers sequentially with water and brine, then dry over anhydrous magnesium sulfate.[8] After filtration, concentrate the solvent in vacuum to obtain the crude this compound, which can be further purified if necessary.

Visualizations

Experimental_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Esterification cluster_workup 3. Workup & Purification reactants Charge Reactants: - Glycolic Acid - Benzyl Alcohol - Catalyst heat Heat to Reflux (e.g., 120-180°C) reactants->heat setup Assemble Glassware: - Flask - Condenser - Dean-Stark water Collect Water Azeotropically heat->water monitor Monitor Progress (TLC / GC) heat->monitor cool Cool Mixture monitor->cool filter_cat Filter Catalyst cool->filter_cat wash Wash & Dry Organic Layer filter_cat->wash purify Purify Product (Distillation / Chromatography) wash->purify product Pure Benzyl Glycolate purify->product

Caption: Experimental workflow for this compound synthesis via Fischer esterification.

Catalyst_Selection cluster_criteria Key Selection Criteria cluster_options Catalyst Options cluster_outcomes Typical Outcomes start Goal: Efficient this compound Synthesis criterion1 High Yield & Selectivity start->criterion1 criterion2 Ease of Separation start->criterion2 criterion3 Reusability & Cost start->criterion3 homo Homogeneous (e.g., H₂SO₄) criterion1->homo hetero Heterogeneous (e.g., Solid Acids) criterion1->hetero favors criterion2->hetero favors criterion3->hetero favors outcome_homo High activity but difficult separation, more side reactions homo->outcome_homo outcome_hetero Easy separation, highly reusable, often more selective hetero->outcome_hetero

Caption: Logical relationship diagram for catalyst selection in this compound synthesis.

Troubleshooting_Guide cluster_low_yield Low Yield cluster_byproduct Byproduct Formation cluster_catalyst Catalyst Deactivation problem Common Problem cause_ly Cause: Reversible Reaction (Water Present) problem->cause_ly cause_bp Cause: Alcohol Self-Condensation (Dibenzyl Ether) problem->cause_bp cause_cat Cause: Leaching or Fouling problem->cause_cat solution_ly Solution: Azeotropic Distillation (Dean-Stark) cause_ly->solution_ly address with solution_bp Solution: Use Selective Catalyst / Alternative Synthesis Route cause_bp->solution_bp address with solution_cat Solution: Choose Robust Catalyst (e.g., Magnetic, Supported) cause_cat->solution_cat address with

References

Technical Support Center: Optimizing Benzyl Glycolate Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for benzyl (B1604629) glycolate (B3277807) hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is benzyl glycolate hydrolysis?

This compound hydrolysis is a chemical reaction that breaks the ester linkage in this compound to yield its constituent parts: glycolic acid and benzyl alcohol.[1] This reaction can be catalyzed by either an acid or a base.[1]

Q2: What are the key differences between acid- and base-catalyzed hydrolysis?

The choice between acid and base catalysis significantly impacts the reaction's mechanism, reversibility, and product workup.[1][2]

  • Acid-Catalyzed Hydrolysis: This is a reversible reaction, meaning it reaches an equilibrium between the reactants (this compound and water) and the products (glycolic acid and benzyl alcohol).[1] To favor product formation, a large excess of water is typically required.

  • Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that proceeds to completion.[3] The base, such as sodium hydroxide (B78521) (NaOH), reacts with the ester to form benzyl alcohol and a carboxylate salt (e.g., sodium glycolate). A subsequent acidification step is necessary to protonate the salt and obtain the final glycolic acid product.

Q3: Which catalytic method is generally preferred?

For laboratory-scale synthesis, base-catalyzed hydrolysis is often preferred for several practical reasons:

  • Irreversible Reaction: The reaction goes to completion, typically resulting in higher product yields.[3]

  • Milder Conditions: Base hydrolysis can often be carried out under milder temperature conditions compared to acid-catalyzed methods.

  • Easier Workup: The resulting carboxylate salt is often water-soluble, allowing for easy separation from the benzyl alcohol and any unreacted starting material via extraction.

Q4: What are the potential side reactions and byproducts?

The most common side reaction is the formation of dibenzyl ether, which can occur under both acidic and some alkaline conditions.[2][4][5] This happens when the benzyl alcohol product undergoes self-condensation or reacts with a benzyl carbocation intermediate.[1][2] If an alcohol is used as a solvent, transesterification can compete with hydrolysis, forming a different ester.[6]

Q5: How can I monitor the progress of the hydrolysis reaction?

Reaction progress can be monitored by several analytical techniques:

  • Thin-Layer Chromatography (TLC): A simple and effective method to qualitatively track the disappearance of the starting material (this compound) and the appearance of the products.

  • High-Performance Liquid Chromatography (HPLC): Allows for the quantitative analysis of the reaction mixture, measuring the concentration of both reactants and products over time.[7]

  • Gas Chromatography (GC): Useful for quantifying volatile components like benzyl alcohol and this compound.

  • Titration: In base-catalyzed hydrolysis, the consumption of the base can be monitored by titrating aliquots of the reaction mixture against a standard acid.[8][9]

Data Presentation: Comparison of Hydrolysis Conditions

FeatureAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis (Saponification)
Catalyst Strong acids (e.g., H₂SO₄, HCl)Strong bases (e.g., NaOH, KOH, LiOH)
Reversibility Reversible (Equilibrium)[1]Irreversible (Goes to completion)[3]
Reaction Rate Generally slowerGenerally faster[3]
Products Glycolic Acid + Benzyl AlcoholGlycolate Salt + Benzyl Alcohol
Workup Neutralization of excess acidAcidification to convert salt to carboxylic acid
Key Advantage Direct formation of carboxylic acidHigher yield due to irreversibility[3]
Key Disadvantage Equilibrium limits yield[10][11]Requires an additional acidification step
Common Byproduct Dibenzyl Ether[2]Dibenzyl Ether (less common, but possible)[5]

Troubleshooting Guide

This section addresses specific issues that may arise during the hydrolysis of this compound.

Problem: Low or no conversion of this compound.

  • Potential Cause (Acid Catalysis): The reaction has reached equilibrium, limiting the yield.[10]

    • Suggested Solution: Use a large excess of water to shift the equilibrium towards the products, according to Le Chatelier's principle.

  • Potential Cause (Base Catalysis): The base is not strong enough, or there is poor solubility of the reactants, leading to a slow reaction. This compound is soluble in organic solvents but less so in water.[12]

    • Suggested Solutions:

      • Switch the Base: Lithium hydroxide (LiOH) is often more effective than NaOH or KOH for stubborn ester hydrolyses.[6]

      • Use a Co-solvent: Employ a mixed solvent system, such as Tetrahydrofuran (B95107) (THF)/water or Ethanol/water, to ensure all reactants are in the same phase.[6]

      • Increase Temperature: Gently heating the reaction mixture can increase the reaction rate, but monitor for byproduct formation.

  • Potential Cause (General): The catalyst (acid or base) has degraded or is of insufficient concentration.

    • Suggested Solution: Use a fresh batch of catalyst and ensure the correct stoichiometry. For base hydrolysis, using 3-6 equivalents of the base can be effective for difficult reactions.[6]

Problem: An unexpected byproduct is observed (e.g., via TLC/HPLC).

  • Potential Cause: Formation of dibenzyl ether. This is more likely under acidic conditions but can also occur if high concentrations of base are used, which can deprotonate the benzyl alcohol product.[2][13]

    • Suggested Solutions:

      • Modify Conditions: Avoid excessively high temperatures.

      • Change Catalyst: If using acid, consider switching to a base-catalyzed method, which is less prone to carbocation formation.[2]

  • Potential Cause: Transesterification due to the use of an alcohol as a solvent.

    • Suggested Solution: If hydrolysis is the desired outcome, use a non-alcoholic organic co-solvent like THF or dioxane.[6]

Problem: Difficulty isolating pure glycolic acid after base hydrolysis.

  • Potential Cause: Incomplete acidification of the glycolate salt.

    • Suggested Solution: After the initial workup to remove benzyl alcohol, carefully acidify the aqueous layer containing the glycolate salt with a strong acid (e.g., HCl) to a pH of ~1-2. Monitor the pH with pH paper or a meter to ensure complete protonation.

  • Potential Cause: The product is co-extracted with impurities.

    • Suggested Solution: Glycolic acid is highly water-soluble. After acidification, the product can be extracted from the aqueous phase using an organic solvent like ethyl acetate. Multiple extractions may be necessary. Ensure the aqueous phase is saturated with NaCl (salting out) to decrease the solubility of glycolic acid in water and improve extraction efficiency.

Mandatory Visualizations

G cluster_reactants Reactants cluster_products Products This compound This compound Glycolic Acid Glycolic Acid This compound->Glycolic Acid Hydrolysis (+ Catalyst) Benzyl Alcohol Benzyl Alcohol This compound->Benzyl Alcohol Hydrolysis (+ Catalyst) Water Water

Caption: General reaction scheme for this compound hydrolysis.

G cluster_acid Acid-Catalyzed Path cluster_base Base-Catalyzed Path start Low Yield Detected check_method Which method? (Acid or Base) start->check_method acid_eq Is reaction at equilibrium? check_method->acid_eq  Acid   base_solubility Poor reactant solubility? check_method->base_solubility  Base   acid_sol Solution: Increase H₂O concentration acid_eq->acid_sol base_sol_1 Solution: Add co-solvent (e.g., THF) base_solubility->base_sol_1 base_strength Is base strong enough? base_solubility->base_strength base_sol_2 Solution: Switch to LiOH, increase equivalents base_strength->base_sol_2

Caption: Troubleshooting workflow for addressing low reaction yield.

Experimental Protocols

Note: These are general protocols and may require optimization based on specific substrate reactivity and laboratory conditions. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Method 1: Base-Catalyzed Hydrolysis (Saponification)

This protocol is often preferred due to its high yield and irreversible nature.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1 equivalent) in a mixture of tetrahydrofuran (THF) and water (e.g., a 1:1 to 3:1 ratio). A typical concentration is 0.1-0.5 M.

  • Addition of Base: Add sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (1.5 - 3.0 equivalents) to the solution. LiOH is often more effective for complete hydrolysis.[6]

  • Reaction: Stir the mixture at room temperature or heat gently (e.g., 40-60 °C) to increase the rate.

  • Monitoring: Monitor the reaction progress by TLC until all the starting this compound has been consumed (typically 1-8 hours).[6]

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature and remove the organic solvent (THF) under reduced pressure.

    • Transfer the remaining aqueous solution to a separatory funnel and wash with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove the benzyl alcohol product and any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to pH ~1-2 by slowly adding a strong acid (e.g., 6M HCl).

    • Extract the glycolic acid product from the acidified aqueous layer with several portions of ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude glycolic acid.

Method 2: Acid-Catalyzed Hydrolysis

This protocol is an alternative but may result in lower yields due to the reversible nature of the reaction.

  • Preparation: In a round-bottom flask with a stir bar and reflux condenser, combine this compound (1 equivalent) with a large excess of water. An organic co-solvent like dioxane can be used if solubility is an issue.

  • Addition of Acid: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) (e.g., 10-20 mol%).

  • Reaction: Heat the mixture to reflux (80-100 °C).

  • Monitoring: Monitor the reaction by TLC or HPLC. The reaction may take several hours to reach equilibrium.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • If a co-solvent was used, remove it under reduced pressure.

    • Neutralize the excess acid by carefully adding a base (e.g., saturated sodium bicarbonate solution) until the pH is neutral.

    • Extract the product mixture with ethyl acetate. Both glycolic acid and benzyl alcohol will be extracted.

    • Further purification, such as column chromatography, is typically required to separate the glycolic acid from the benzyl alcohol and any remaining starting material.

References

Preventing byproduct formation in benzyl glycolate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to prevent the formation of common byproducts during the synthesis of benzyl (B1604629) glycolate (B3277807).

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in benzyl glycolate synthesis?

A1: The primary byproducts encountered during the synthesis of this compound, typically via Fischer esterification of glycolic acid and benzyl alcohol, include dibenzyl ether, unreacted starting materials (glycolic acid and benzyl alcohol), and products of hydrolysis or transesterification.[1][2] In some cases, oxidation of the product can lead to the formation of benzyl glyoxylate.[1]

Q2: How is dibenzyl ether formed, and what is the primary cause?

A2: Dibenzyl ether is formed from the acid-catalyzed dehydration (self-condensation) of two molecules of benzyl alcohol.[3] This side reaction is particularly favored by high temperatures and the presence of strong, homogeneous acid catalysts like sulfuric acid.[2]

Q3: My yield of this compound is low, and I see a significant amount of starting material. What's wrong?

A3: Low yield with recoverable starting materials often indicates an incomplete reaction. The Fischer esterification is a reversible equilibrium reaction.[1] The presence of water, either from impure reagents or produced during the reaction, can shift the equilibrium back towards the reactants (hydrolysis).[1] Insufficient reaction time or a non-optimal reaction temperature can also lead to low conversion.

Q4: Can the choice of catalyst influence byproduct formation?

A4: Absolutely. Strong homogeneous acids (e.g., sulfuric acid) can promote the formation of dibenzyl ether.[2] Heterogeneous acid catalysts, such as perfluorosulfonic acid resins or clay-supported heteropolyacids, are often more selective, leading to fewer byproducts and offering the advantage of easier removal from the reaction mixture.[1][2]

Q5: What is transesterification and how can it be a problem?

A5: Transesterification is a reaction where the benzyl alcohol moiety of this compound is exchanged with another alcohol.[1][4] If your benzyl alcohol starting material is contaminated with other alcohols (e.g., ethanol), or if an alcohol is used as a solvent, you may form other glycolate esters as byproducts.

Troubleshooting Guide

This section addresses specific issues encountered during this compound synthesis and provides actionable solutions.

Issue 1: Presence of Dibenzyl Ether Impurity
  • Problem: Analysis of the crude product (e.g., by GC-MS or NMR) shows a significant peak corresponding to dibenzyl ether. This byproduct can be difficult to remove due to its high boiling point.[3]

  • Root Causes & Solutions:

CauseRecommended Action
High Reaction Temperature Lower the reaction temperature. While higher temperatures increase the reaction rate, they disproportionately favor the dehydration of benzyl alcohol to form the ether.[3]
Strong Acid Catalyst Replace strong homogeneous catalysts like H₂SO₄ with a milder, heterogeneous catalyst. Perfluorosulfonic acid resin is reported to significantly reduce ether byproducts.[2]
Excess Benzyl Alcohol Dwell Time While an excess of benzyl alcohol is used to drive the esterification equilibrium, prolonged reaction times at high temperatures can increase ether formation. Optimize the reaction time.
Issue 2: Low Product Yield due to Hydrolysis
  • Problem: The reaction does not proceed to completion, and significant amounts of glycolic acid and benzyl alcohol remain. The product may also degrade back to starting materials during workup.

  • Root Causes & Solutions:

CauseRecommended Action
Water in Reagents/Solvent Ensure all reagents (benzyl alcohol, glycolic acid) and any solvents are anhydrous. Use freshly opened reagents or dry them using appropriate methods (e.g., molecular sieves).
Water Produced During Reaction The esterification reaction produces one equivalent of water.[1] This water must be removed to drive the reaction to completion. Use a Dean-Stark apparatus with a suitable azeotropic solvent (e.g., toluene (B28343) or benzene) to continuously remove water as it forms.[2]
Issue 3: Formation of Unexpected Glycolate Esters
  • Problem: NMR or LC-MS analysis indicates the presence of other alkyl glycolates (e.g., methyl glycolate, ethyl glycolate).

  • Root Causes & Solutions:

CauseRecommended Action
Contaminated Benzyl Alcohol Ensure the purity of the benzyl alcohol starting material. Use a fresh, high-purity grade.
Alcohol as Solvent Avoid using other alcohols as the reaction solvent, as they can compete with benzyl alcohol in the esterification (transesterification).[4] If a solvent is necessary, use a non-alcoholic, inert solvent like toluene.

Experimental Protocols

Protocol 1: Minimizing Byproducts via Fischer Esterification with Azeotropic Removal of Water

This protocol focuses on the direct esterification of glycolic acid and benzyl alcohol using a heterogeneous catalyst and a Dean-Stark apparatus to maximize yield and minimize water-related side reactions.

  • Apparatus Setup: Assemble a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

  • Reagents:

    • Glycolic acid (1.0 eq)

    • Benzyl alcohol (3.0 eq, to drive equilibrium)[2]

    • Perfluorosulfonic acid resin (e.g., Nafion™ NR50, 0.1 eq)

    • Toluene (sufficient to fill the Dean-Stark trap and suspend reagents)

  • Procedure:

    • To the round-bottom flask, add glycolic acid, benzyl alcohol, the acid resin catalyst, and toluene.

    • Heat the mixture to reflux. Toluene will form an azeotrope with the water produced, which will be collected in the Dean-Stark trap.

    • Monitor the reaction progress by TLC or by measuring the amount of water collected in the trap.

    • Once the reaction is complete (no more water is collected or starting material is consumed), cool the mixture to room temperature.

    • Filter the reaction mixture to remove the heterogeneous catalyst. The catalyst can often be washed and reused.[1]

    • Remove toluene and excess benzyl alcohol under reduced pressure.

    • Purify the resulting crude this compound via vacuum distillation or column chromatography.

Protocol 2: Alternative Synthesis via Williamson-type Etherification

This method avoids the harsh acidic conditions that can lead to dibenzyl ether formation.[1]

  • Formation of Glycolate Salt:

    • Dissolve glycolic acid (1.0 eq) in a suitable solvent like methanol/water.

    • Add a base such as cesium carbonate (Cs₂CO₃, 0.5 eq) or sodium hydroxide (B78521) (1.0 eq) and stir at room temperature to form the glycolate salt.[1][5]

    • Remove the solvent completely under reduced pressure.

  • Esterification:

    • Dissolve the dried glycolate salt in an anhydrous polar aprotic solvent like DMF.

    • Cool the mixture to 0 °C.

    • Add benzyl bromide (1.05 eq) dropwise.[5]

    • Allow the reaction to slowly warm to room temperature and stir for 24 hours.[5]

    • Monitor the reaction by TLC.

  • Workup and Purification:

    • Quench the reaction with brine and extract the product with a suitable organic solvent (e.g., ethyl acetate).[5]

    • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.[5]

    • Concentrate the solution in vacuo to obtain the crude product.

    • Purify by vacuum distillation or column chromatography.

Visual Guides

Byproduct_Formation_Pathways cluster_reactants Starting Materials GA Glycolic Acid reaction_node GA->reaction_node BA Benzyl Alcohol BA->reaction_node DBE Dibenzyl Ether BA->DBE + Acid Catalyst - H2O (High Temp) BG This compound (Desired Product) reaction_node->BG + Acid Catalyst - H2O BG->GA + H2O (Hydrolysis) BG->BA + H2O (Hydrolysis) BA2 Benzyl Alcohol Water Water

Caption: Reaction pathways in this compound synthesis.

Troubleshooting_Workflow start Byproduct Detected in This compound Synthesis identify Identify Byproduct (GC-MS, NMR) start->identify decision Major Byproduct? identify->decision dbe Dibenzyl Ether decision->dbe Dibenzyl Ether hydrolysis Excess Starting Material (Hydrolysis) decision->hydrolysis Starting Material other Other Ester decision->other Other Ester sol_dbe 1. Lower Reaction Temp 2. Use Heterogeneous Catalyst 3. Optimize Reaction Time dbe->sol_dbe sol_hydrolysis 1. Use Anhydrous Reagents 2. Remove H2O during reaction (e.g., Dean-Stark) hydrolysis->sol_hydrolysis sol_other 1. Verify Purity of Benzyl Alcohol 2. Use Non-alcoholic Solvent other->sol_other end Purify and Re-analyze sol_dbe->end sol_hydrolysis->end sol_other->end

Caption: Troubleshooting workflow for byproduct identification.

Logical_Relationships cluster_conditions Reaction Conditions cluster_outcomes Observed Outcomes cluster_prevention Preventative Measures HighTemp High Temperature DBE Increased Dibenzyl Ether HighTemp->DBE StrongAcid Strong Homogeneous Acid Catalyst StrongAcid->DBE StrongAcid->DBE Water Presence of Water Hydrolysis Hydrolysis & Low Yield Water->Hydrolysis Water->Hydrolysis Impure_BA Impure Benzyl Alcohol Transester Transesterification Byproducts Impure_BA->Transester HighYield High Yield & Purity HeteroCat Heterogeneous Catalyst HeteroCat->HighYield WaterRemoval Azeotropic Water Removal WaterRemoval->HighYield

Caption: Relationship between conditions and reaction outcomes.

References

Technical Support Center: HPLC Method for Benzyl Glycolate Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals on the development and troubleshooting of an HPLC method for assessing the purity of benzyl (B1604629) glycolate (B3277807).

Experimental Protocols

A representative stability-indicating HPLC method for the purity assessment of benzyl glycolate is detailed below. This method is designed for the separation of this compound from its potential process-related impurities and degradation products.

1. Chromatographic Conditions

ParameterRecommended Conditions
Instrument High-Performance Liquid Chromatography (HPLC) system with a UV detector
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Phosphoric acid in water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 30% B; 5-20 min: 30% to 70% B; 20-25 min: 70% B; 25-26 min: 70% to 30% B; 26-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile:Water (50:50, v/v)

2. Standard and Sample Preparation

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

  • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

3. System Suitability

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) Not more than 2.0 for the this compound peak
Theoretical Plates Not less than 2000 for the this compound peak
% RSD of Peak Areas Not more than 2.0% (from six replicate injections of the standard solution)

Forced Degradation Studies

To ensure the stability-indicating nature of the HPLC method, forced degradation studies should be performed on the this compound sample. These studies expose the sample to various stress conditions to generate potential degradation products.

Stress ConditionTypical ProcedurePotential Degradants
Acid Hydrolysis Reflux with 0.1 N HCl at 80°C for 4 hoursGlycolic acid and benzyl alcohol
Base Hydrolysis Reflux with 0.1 N NaOH at 80°C for 2 hoursGlycolic acid and benzyl alcohol
Oxidative Degradation Treat with 3% H₂O₂ at room temperature for 24 hoursBenzaldehyde (B42025), benzoic acid
Thermal Degradation Heat at 105°C for 24 hoursMinimal degradation expected
Photolytic Degradation Expose to UV light (254 nm) for 24 hoursMinimal degradation expected

Visualizations

.dot

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile_phase Prepare Mobile Phase A and B equilibration Equilibrate HPLC System prep_mobile_phase->equilibration prep_standard Prepare this compound Standard system_suitability Perform System Suitability Test prep_standard->system_suitability prep_sample Prepare this compound Sample inject_samples Inject Blank, Standard, and Samples prep_sample->inject_samples equilibration->system_suitability system_suitability->inject_samples If passes integration Integrate Chromatograms inject_samples->integration calculation Calculate Purity and Impurities integration->calculation reporting Generate Report calculation->reporting

Caption: Experimental workflow for the HPLC purity assessment of this compound.

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Troubleshooting_Workflow cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_baseline Baseline Issues cluster_solutions Potential Solutions start Problem Observed in Chromatogram peak_tailing Peak Tailing? start->peak_tailing peak_fronting Peak Fronting? start->peak_fronting split_peaks Split Peaks? start->split_peaks rt_shift Retention Time Shift? start->rt_shift baseline_noise Baseline Noise? start->baseline_noise baseline_drift Baseline Drift? start->baseline_drift sol_peak_tailing Check mobile phase pH Use end-capped column Reduce sample concentration peak_tailing->sol_peak_tailing sol_peak_fronting Reduce sample concentration Check for column void Ensure sample solvent matches mobile phase peak_fronting->sol_peak_fronting sol_split_peaks Check for column contamination Ensure proper sample dissolution Check for co-eluting impurities split_peaks->sol_split_peaks sol_rt_shift Check mobile phase composition Ensure column equilibration Check for leaks rt_shift->sol_rt_shift sol_baseline_noise Degas mobile phase Check for detector lamp issues Clean flow cell baseline_noise->sol_baseline_noise sol_baseline_drift Ensure proper column equilibration Check for mobile phase contamination Check column temperature baseline_drift->sol_baseline_drift

Caption: Logical troubleshooting workflow for common HPLC issues.

Troubleshooting Guide

Q1: What should I do if I observe peak tailing for the this compound peak?

A1: Peak tailing for ester compounds can be caused by several factors. Follow these troubleshooting steps:

  • Check Mobile Phase pH: this compound has a pKa of approximately 12.96. While the ester itself is neutral, residual silanol (B1196071) groups on the silica-based C18 column can interact with the analyte, causing tailing. Ensure the mobile phase pH is low (around 2.5-3.0) to suppress the ionization of silanols.

  • Use an End-Capped Column: Modern, high-purity, end-capped C18 columns are designed to minimize silanol interactions. If you are using an older column, consider switching to a newer one.

  • Reduce Sample Concentration: High concentrations of the analyte can lead to column overload and peak tailing. Try injecting a more dilute sample.

  • Check for Column Contamination: Accumulation of strongly retained impurities on the column can lead to active sites that cause tailing. Flush the column with a strong solvent like isopropanol.

Q2: My retention time for this compound is shifting between injections. What could be the cause?

A2: Retention time shifts are often indicative of a problem with the mobile phase or the HPLC system itself.

  • Mobile Phase Composition: Inaccurate preparation of the mobile phase is a common cause. Ensure the mobile phase components are accurately measured and well-mixed. If preparing the mobile phase online, check the pump's proportioning valves.

  • Column Equilibration: Insufficient column equilibration time before the first injection can lead to drifting retention times in the initial runs. Ensure a stable baseline is achieved before starting the sequence.

  • System Leaks: Check for any leaks in the system, from the pump to the detector. Even a small leak can cause fluctuations in the flow rate and lead to retention time variability.

  • Column Temperature: Ensure the column oven is maintaining a consistent temperature. Fluctuations in temperature can affect the viscosity of the mobile phase and the retention of the analyte.

Q3: I am observing a noisy or drifting baseline. How can I resolve this?

A3: A stable baseline is crucial for accurate quantification.

  • Degas Mobile Phase: Dissolved gases in the mobile phase can outgas in the detector, causing baseline noise. Ensure your mobile phases are properly degassed using an online degasser, sonication, or helium sparging.

  • Mobile Phase Contamination: Impurities in the mobile phase solvents or additives can cause a noisy or drifting baseline, especially during a gradient run. Use high-purity HPLC-grade solvents and reagents.

  • Detector Lamp Issues: An aging detector lamp can lead to increased noise. Check the lamp's energy output and replace it if necessary.

  • Flow Cell Contamination: Contamination in the detector flow cell can cause baseline disturbances. Flush the flow cell with a strong, appropriate solvent.

Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column for this compound analysis?

A1: A C18 reversed-phase column is the most suitable choice for analyzing a moderately non-polar compound like this compound. A high-purity, end-capped C18 column will provide good retention and peak shape by minimizing interactions with residual silanols.

Q2: How should I choose the organic solvent for the mobile phase?

A2: Acetonitrile and methanol (B129727) are the most common organic solvents used in reversed-phase HPLC. Acetonitrile is often preferred as it generally provides better peak shapes, lower backpressure, and has a lower UV cutoff compared to methanol.

Q3: What are the expected degradation products of this compound?

A3: this compound, being an ester, is susceptible to hydrolysis.[1] Under acidic or basic conditions, it will hydrolyze to form glycolic acid and benzyl alcohol.[1] Oxidative conditions may lead to the formation of benzaldehyde and benzoic acid from the benzyl alcohol moiety.[2]

Q4: Why is it important to perform forced degradation studies?

A4: Forced degradation studies are essential for developing a stability-indicating method.[3] By intentionally degrading the sample, you can ensure that the analytical method is capable of separating the intact drug from its degradation products, which is a regulatory requirement for purity and stability testing.[4]

Q5: My sample is not fully soluble in the recommended diluent. What should I do?

A5: this compound is generally soluble in mixtures of water and organic solvents.[5][6][7] If you are having solubility issues, you can try increasing the proportion of the organic solvent (acetonitrile) in the diluent. However, be aware that injecting a sample in a solvent that is significantly stronger than the initial mobile phase can lead to peak distortion. It is always best to dissolve the sample in the initial mobile phase composition if possible.

References

Technical Support Center: Scaling Up Benzyl Glycolate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and scale-up of benzyl (B1604629) glycolate (B3277807).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing benzyl glycolate?

A1: The most prevalent methods for synthesizing this compound are:

  • Fischer-Speier Esterification: This is a direct acid-catalyzed reaction between glycolic acid and benzyl alcohol. It is a widely practiced and cost-effective method.[1]

  • Nucleophilic Substitution: This method involves the reaction of a glycolic acid salt (e.g., sodium glycolate) with benzyl bromide. This approach avoids the use of strong acids and the need to remove water.

  • Reaction of Benzaldehyde with Glyoxylic Acid: This synthesis occurs in the presence of a base like sodium hydroxide (B78521) to form the ester linkage.[2]

Q2: What are the key parameters to control during the Fischer esterification of glycolic acid with benzyl alcohol?

A2: The key parameters to control for a successful Fischer esterification are:

  • Temperature: The reaction is typically conducted at reflux temperatures (60-110 °C) to ensure a reasonable reaction rate.[1]

  • Catalyst: Strong acid catalysts like sulfuric acid, p-toluenesulfonic acid, or acidic resins are commonly used.[1]

  • Water Removal: Water is a byproduct of the reaction, and its removal is crucial to drive the equilibrium towards the formation of the ester. This is often achieved using a Dean-Stark apparatus or by adding a drying agent.[1][3]

  • Reactant Ratio: Using an excess of one reactant, typically the alcohol, can also shift the equilibrium to favor product formation.[4]

Q3: What are the main challenges when scaling up this compound production?

A3: Scaling up the production of this compound presents several challenges, including:

  • Process Reproducibility: Ensuring consistent product quality and yield when moving from a laboratory to a production scale.

  • Heat Management: Esterification reactions can be exothermic, and efficient heat dissipation is critical at larger scales to prevent side reactions and ensure safety.

  • Efficient Water Removal: Azeotropic distillation, a common lab-scale technique, may require significant engineering considerations for large-scale implementation.

  • Impurity Profile: The types and quantities of impurities may change with scale, necessitating adjustments to the purification process.

  • Cost-Effectiveness: Optimizing reagent usage, reaction time, and energy consumption is crucial for economic viability at an industrial scale.

Q4: How can I purify this compound?

A4: Common purification methods for this compound include:

  • Distillation: Vacuum distillation is effective for separating this compound from less volatile impurities.

  • Column Chromatography: This is a useful technique for achieving high purity on a laboratory scale, particularly for removing closely related impurities.[5]

  • Washing: The crude product is often washed with a sodium bicarbonate solution to remove acidic catalysts and unreacted glycolic acid, followed by a brine wash.[5]

Troubleshooting Guides

Guide 1: Low Yield in Fischer Esterification
Symptom Possible Cause Troubleshooting Steps
Low conversion of starting materials Incomplete reaction due to unfavorable equilibrium.1. Ensure efficient water removal using a Dean-Stark apparatus or molecular sieves. 2. Increase the excess of benzyl alcohol (e.g., 2-3 equivalents). 3. Increase the catalyst loading or use a stronger acid catalyst.
Insufficient reaction time or temperature.1. Monitor the reaction progress using TLC or GC. 2. Ensure the reaction is maintained at the appropriate reflux temperature.
Formation of significant byproducts Dehydration of benzyl alcohol to form dibenzyl ether.1. Avoid excessively high temperatures. 2. Use a milder acid catalyst if possible.
Polymerization of glycolic acid.1. Ensure the reaction temperature does not significantly exceed the recommended range.
Product loss during workup Emulsion formation during aqueous washes.1. Add brine to the aqueous layer to break the emulsion. 2. Filter the mixture through a pad of celite.
Incomplete extraction of the product.1. Perform multiple extractions with a suitable organic solvent.
Guide 2: Issues in Nucleophilic Substitution Synthesis
Symptom Possible Cause Troubleshooting Steps
Low product yield Incomplete reaction.1. Ensure the glycolic acid is fully deprotonated to the glycolate salt before adding benzyl bromide. 2. Increase the reaction temperature or time. 3. Use a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide) to enhance the reaction rate.[3]
Side reaction: Elimination of HBr from benzyl bromide.1. Use a non-nucleophilic base for the deprotonation of glycolic acid. 2. Avoid excessively high reaction temperatures.
Presence of unreacted benzyl bromide in the final product Insufficient reaction time or stoichiometry.1. Ensure the reaction goes to completion by monitoring with TLC or GC. 2. Consider adding a slight excess of the glycolate salt.
Difficulty in separating from the product.1. Unreacted benzyl bromide can be removed by reacting it with a scavenger like triethylamine, which forms a water-soluble salt.[6] 2. Careful column chromatography can also separate benzyl bromide from the product.[6]

Data Presentation

Table 1: Comparison of this compound Synthesis Methods

Parameter Fischer-Speier Esterification Nucleophilic Substitution
Starting Materials Glycolic Acid, Benzyl AlcoholGlycolic Acid Salt, Benzyl Bromide
Catalyst Strong Acid (e.g., H₂SO₄, p-TsOH)Phase-Transfer Catalyst (optional)
Reaction Temperature 60 - 110 °C (Reflux)[1]Room Temperature to 50 °C
Reaction Time 1 - 10 hours[1]1 - 8 hours[7]
Typical Yield Moderate to High (can exceed 90% with optimization)[4]50 - 95%[7]
Key Considerations Requires continuous removal of water; equilibrium reaction.Benzyl bromide is a lachrymator; requires anhydrous conditions.

Experimental Protocols

Protocol 1: this compound Synthesis via Fischer-Speier Esterification

Materials:

  • Glycolic acid (1 equivalent)

  • Benzyl alcohol (2 equivalents)

  • p-Toluenesulfonic acid monohydrate (0.05 equivalents)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • To the flask, add glycolic acid, benzyl alcohol, p-toluenesulfonic acid monohydrate, and toluene.

  • Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Protocol 2: this compound Synthesis via Nucleophilic Substitution

Materials:

  • Glycolic acid (1 equivalent)

  • Sodium hydride (1.1 equivalents, 60% dispersion in mineral oil)

  • Benzyl bromide (1.05 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF.

  • Cool the flask in an ice bath and carefully add sodium hydride in portions.

  • Slowly add a solution of glycolic acid in anhydrous DMF to the sodium hydride suspension.

  • Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the sodium glycolate.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide dropwise.

  • Let the reaction stir at room temperature overnight.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Visualizations

Fischer_Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents Combine Glycolic Acid, Benzyl Alcohol, Toluene, and p-TsOH reflux Heat to Reflux with Dean-Stark Trap reagents->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete wash Wash with NaHCO3 and Brine cool->wash dry Dry over Na2SO4 and Concentrate wash->dry distill Vacuum Distillation dry->distill product Pure this compound distill->product

Caption: Experimental workflow for the synthesis of this compound via Fischer-Speier esterification.

Troubleshooting_Low_Yield start Low Yield of this compound check_reaction Check Reaction Completion (TLC/GC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes optimize Optimize Reaction Conditions: - Increase excess alcohol - Ensure water removal - Check catalyst activity incomplete->optimize check_workup Analyze Workup Procedure complete->check_workup emulsion Emulsion Formation? check_workup->emulsion add_brine Add Brine / Filter emulsion->add_brine Yes check_byproducts Check for Byproducts (GC-MS/NMR) emulsion->check_byproducts No optimize_workup Optimize Extraction / Washing add_brine->optimize_workup check_byproducts->optimize_workup No Significant Byproducts optimize_conditions Optimize Reaction Conditions: - Lower temperature - Use milder catalyst check_byproducts->optimize_conditions Byproducts Present

Caption: Troubleshooting logic for addressing low yield in this compound synthesis.

References

Benzyl Glycolate Technical Support Center: Managing Skin and Eye Irritation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing skin and eye irritation when handling benzyl (B1604629) glycolate (B3277807).

Troubleshooting Guides

This section offers step-by-step instructions for responding to accidental exposures to benzyl glycolate.

Question: What should I do if this compound comes into contact with my skin?

Answer:

  • Immediate Action: As soon as you are aware of the skin contact, immediately flush the affected area with copious amounts of water.[1][2] A safety shower should be used if a large area of the body is exposed.

  • Cleansing: Gently wash the contaminated skin with soap and water.[1][2]

  • Remove Contaminated Items: Promptly remove any clothing, shoes, or jewelry that has come into contact with this compound to prevent further exposure.[3]

  • Monitor for Symptoms: Observe the affected skin for signs of irritation, such as redness, itching, or a burning sensation.

  • Seek Medical Attention: If irritation develops or persists after washing, seek medical attention.[2] Provide the medical personnel with the Safety Data Sheet (SDS) for this compound.

Question: What is the correct first-aid response for eye contact with this compound?

Answer:

  • Immediate Flushing: Immediately flush the eyes with a gentle but steady stream of clean, cool water for at least 15 minutes.[3][4] An emergency eyewash station should be used for this purpose.

  • Proper Flushing Technique: While flushing, hold the eyelids open and away from the eyeball to ensure the entire surface of the eye and inner eyelids are rinsed. Do not allow the rinse water to flow into the unaffected eye.[3]

  • Remove Contact Lenses: If wearing contact lenses, and if they can be removed easily, take them out after the initial flushing and then continue to rinse. Do not attempt to reinsert them.[3]

  • Seek Immediate Medical Attention: After flushing for the recommended duration, seek immediate medical attention from a qualified professional.[2] It is crucial to have the eye evaluated, even if the irritation seems to have subsided.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the safe handling of this compound to prevent skin and eye irritation.

Question: What type of personal protective equipment (PPE) is required when handling this compound?

Answer:

To minimize the risk of exposure, it is essential to wear the appropriate personal protective equipment (PPE). This includes:

  • Eye and Face Protection: Wear safety glasses with side shields or chemical splash goggles.[5]

  • Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat or other protective clothing to prevent skin contact.[5]

  • Respiratory Protection: While not always required, if there is a risk of inhaling vapors or mists, especially in a poorly ventilated area, a NIOSH/MSHA-approved respirator should be worn.[5]

Question: Are there specific engineering controls that should be in place when working with this compound?

Answer:

Yes, engineering controls are the first line of defense in minimizing exposure. When handling this compound, you should:

  • Work in a well-ventilated area.

  • Use a chemical fume hood for procedures that may generate vapors or aerosols.

  • Ensure that safety showers and eyewash stations are readily accessible and in good working order.

Question: How should I properly store this compound to prevent accidental exposure?

Answer:

Proper storage is critical for safety. This compound should be stored in a cool, dry, and well-ventilated area.[5] Keep the container tightly closed when not in use to prevent the release of vapors.[1]

Question: What are the known hazards of this compound regarding skin and eye irritation?

Answer:

This compound is known to cause skin irritation and serious eye irritation.[6][7] GHS (Globally Harmonized System of Classification and Labelling of Chemicals) hazard statements associated with this compound include H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[7] It may also possess mild skin irritant properties.[8]

Data Presentation

Table 1: Hazard and Personal Protective Equipment Summary for this compound

Hazard ClassificationGHS Hazard StatementRecommended Personal Protective Equipment (PPE)First-Aid Flushing Time
Skin IrritationH315: Causes skin irritation[7]Protective gloves, lab coat[5]At least 15 minutes[4]
Serious Eye IrritationH319: Causes serious eye irritation[7]Safety glasses with side shields or goggles[5]At least 15 minutes[4]
Respiratory IrritationH335: May cause respiratory irritation[7]NIOSH/MSHA approved respirator (if needed)[5]Move to fresh air[1]

Experimental Protocols

Protocol: In Vitro Skin Irritation Assessment of a Formulation Containing this compound Using Reconstructed Human Epidermis (RhE) Models

1. Purpose:

To assess the potential of a new formulation containing this compound to cause skin irritation using an in vitro reconstructed human epidermis (RhE) model, following the principles of OECD Test Guideline 439.

2. Materials:

  • Test formulation containing this compound

  • Reconstructed human epidermis (RhE) tissue models (e.g., EpiDerm™, SkinEthic™ RHE)

  • Assay medium (provided by the RhE model manufacturer)

  • Phosphate-buffered saline (PBS)

  • Positive control: 5% Sodium Dodecyl Sulfate (SDS)

  • Negative control: Sterile deionized water

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 1 mg/mL

  • Isopropanol (B130326)

  • Multi-well plates (e.g., 24-well)

  • Incubator (37°C, 5% CO₂)

  • Spectrophotometer (plate reader)

3. Methodology:

  • Pre-incubation of RhE Tissues: Upon receipt, place the RhE tissue inserts into 24-well plates containing pre-warmed assay medium and incubate for at least one hour at 37°C and 5% CO₂.

  • Application of Test Substances:

    • Remove the assay medium and replace it with fresh, pre-warmed medium.

    • Apply 25 µL of the test formulation containing this compound directly onto the surface of the RhE tissue.

    • Similarly, apply the positive control (5% SDS) and negative control (deionized water) to separate tissue inserts.

    • Use at least three tissue replicates for each test substance.

  • Exposure and Incubation: Incubate the treated tissues for 60 minutes at 37°C and 5% CO₂.

  • Rinsing: After the exposure period, thoroughly rinse the surface of each tissue with PBS to remove the test substance.

  • Post-incubation: Transfer the rinsed tissue inserts to new wells containing fresh, pre-warmed assay medium and incubate for 42 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • After the post-incubation period, transfer the tissues to wells containing the MTT solution.

    • Incubate for 3 hours at 37°C and 5% CO₂. During this time, viable cells will reduce the yellow MTT to a purple formazan (B1609692) precipitate.

    • Remove the tissues from the MTT solution and place them in a new plate.

    • Add isopropanol to each tissue insert to extract the formazan.

    • Shake the plate for at least two hours to ensure complete extraction.

  • Data Analysis:

    • Transfer the colored isopropanol solution to a 96-well plate.

    • Measure the optical density (OD) of the formazan solution using a spectrophotometer at 570 nm.

    • Calculate the percentage of cell viability for each tissue relative to the negative control.

    • A substance is classified as an irritant if the mean tissue viability is less than or equal to 50%.

Visualizations

Exposure_Response_Workflow cluster_skin Skin Exposure cluster_eye Eye Exposure skin_exposure Skin Contact with This compound flush_skin Immediately flush with copious amounts of water skin_exposure->flush_skin wash_skin Wash with soap and water flush_skin->wash_skin remove_clothing Remove contaminated clothing wash_skin->remove_clothing observe_skin Observe for irritation (redness, itching) remove_clothing->observe_skin irritation_persists Does irritation persist? observe_skin->irritation_persists seek_medical_skin Seek Medical Attention irritation_persists->seek_medical_skin Yes no_further_action_skin No Further Action irritation_persists->no_further_action_skin No eye_exposure Eye Contact with This compound flush_eye Immediately flush with water for at least 15 minutes eye_exposure->flush_eye remove_contacts Remove contact lenses (if applicable) flush_eye->remove_contacts seek_medical_eye Seek Immediate Medical Attention remove_contacts->seek_medical_eye Hierarchy_of_Controls Hierarchy of Controls for this compound Handling elimination Elimination/Substitution (Most Effective) engineering Engineering Controls admin Administrative Controls engineering_examples • Chemical Fume Hood • Emergency Eyewash/Showers engineering->engineering_examples ppe Personal Protective Equipment (PPE) (Least Effective) admin_examples • Standard Operating Procedures (SOPs) • Safety Training admin->admin_examples ppe_examples • Goggles • Gloves • Lab Coat ppe->ppe_examples

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Characterization of Benzyl Glycolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the characterization of benzyl (B1604629) glycolate (B3277807), a versatile building block in organic synthesis and a potential component in pharmaceutical formulations. The selection of an appropriate analytical technique is paramount for ensuring the identity, purity, and quality of this compound. This document presents a detailed overview of various analytical techniques, their experimental protocols, and comparative performance data to aid in the selection of the most suitable method for a given application.

Overview of Analytical Techniques

The characterization of benzyl glycolate (C₉H₁₀O₃, Molar Mass: 166.17 g/mol ) relies on a combination of chromatographic, spectroscopic, and thermal analysis techniques. Each method provides unique and complementary information regarding the molecule's structure, purity, and physical properties.

Chromatographic Methods

Chromatographic techniques are central to assessing the purity of this compound and quantifying any impurities.

Gas Chromatography (GC)

Gas chromatography, particularly with a flame ionization detector (GC-FID), is a primary and robust method for determining the purity of this compound and for quantifying volatile impurities, including residual solvents.[1]

Alternative: Gas Chromatography-Mass Spectrometry (GC-MS) offers the added advantage of identifying unknown impurities through their mass spectra.

Comparison of GC Methods

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)
Primary Use Purity assessment, quantification of known impuritiesIdentification and quantification of unknown impurities
Selectivity GoodExcellent
Sensitivity High (ng range)Very High (pg range)
Quantitative Accuracy ExcellentGood to Excellent
Instrumentation Cost LowerHigher
Ease of Use Relatively simpleMore complex data analysis

Experimental Protocol: GC-FID for Purity Assay

  • Instrument: Gas chromatograph equipped with a flame ionization detector.

  • Column: DB-5 or equivalent (5%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Final hold: 5 minutes.

  • Injection Volume: 1 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as methanol (B129727) or dichloromethane.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a versatile technique for the assay of this compound and the separation of non-volatile impurities.

Alternative: HPLC coupled with a mass spectrometer (LC-MS) provides enhanced selectivity and sensitivity, enabling the identification and quantification of trace-level impurities.[1]

Comparison of HPLC Methods

ParameterHigh-Performance Liquid Chromatography-UV (HPLC-UV)High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS)
Primary Use Assay, quantification of known non-volatile impuritiesIdentification and quantification of trace-level and unknown non-volatile impurities
Selectivity GoodExcellent
Sensitivity Good (µg range)Excellent (ng to pg range)
Quantitative Accuracy ExcellentGood to Excellent
Instrumentation Cost ModerateHigh
Mobile Phase Constraints More flexibleRequires volatile mobile phases

Experimental Protocol: RP-HPLC for Assay and Impurity Profiling

  • Instrument: HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Gradient: Start with 30% B, increase to 80% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 0.5 mg/mL solution of this compound in the initial mobile phase composition.

Spectroscopic Methods

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular structure. Quantitative NMR (qNMR) can be employed for a highly accurate purity assessment without the need for a specific reference standard of the analyte.

¹H NMR Spectral Data (CDCl₃):

  • Aromatic protons: ~7.2-7.4 ppm (multiplet, 5H)[1]

  • Benzyl methylene (B1212753) group (-CH₂-Ph): ~5.1 ppm (singlet, 2H)[1]

  • Glycolic acid methylene group (-CH₂-OH): ~4.2 ppm (singlet, 2H)[1]

  • Hydroxyl proton (-OH): Variable

¹³C NMR Spectral Data (CDCl₃):

  • Carbonyl carbon (C=O): ~170 ppm[1]

  • Aromatic carbons: ~128-136 ppm[1]

  • Benzyl methylene carbon: ~67 ppm

  • Glycolic acid methylene carbon: ~61 ppm

Experimental Protocol: Quantitative ¹H-NMR (qNMR) for Purity Determination

  • Instrument: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation: Accurately weigh a known amount of this compound and the internal standard into an NMR tube. Add a sufficient volume of the deuterated solvent to dissolve the sample completely.

  • Acquisition Parameters:

    • Use a 90° pulse.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation.

    • Acquire a sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing:

    • Apply appropriate phasing and baseline correction.

    • Integrate the characteristic signals of this compound and the internal standard.

    • Calculate the purity of this compound based on the integral values, the number of protons for each signal, the molecular weights, and the weighed amounts of the sample and the internal standard.

Infrared (IR) Spectroscopy

Fourier-transform infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the this compound molecule.

Characteristic IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)
O-H stretch (hydroxyl)3600-3200 (broad)
C-H stretch (aromatic)3100-3000
C-H stretch (aliphatic)3000-2850
C=O stretch (ester)~1750
C=C stretch (aromatic)1600-1450
C-O stretch (ester)1300-1000

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Instrument: FTIR spectrometer with an ATR accessory.

  • Sample Preparation: Place a small drop of the liquid this compound sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction using the spectrum of the clean, empty ATR crystal.

Thermal Analysis

Thermal analysis techniques provide information on the physical properties of this compound as a function of temperature.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point, glass transition temperature, and to study the thermal stability of this compound.

Expected Information: A DSC thermogram of this compound would show an endothermic peak corresponding to its boiling point. Any other thermal events, such as melting (if it were a solid at room temperature) or decomposition, would also be detected.

Experimental Protocol: DSC

  • Instrument: Differential Scanning Calorimeter.

  • Sample Pan: Aluminum pan.

  • Sample Size: 2-5 mg.

  • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

  • Temperature Program: Heat the sample from ambient temperature to a temperature above its expected decomposition point at a constant rate (e.g., 10 °C/min).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition patterns.

Expected Information: A TGA curve for this compound would show a single-step or multi-step weight loss corresponding to its volatilization and/or decomposition. The onset temperature of weight loss is an indicator of its thermal stability.

Experimental Protocol: TGA

  • Instrument: Thermogravimetric Analyzer.

  • Sample Pan: Platinum or alumina (B75360) pan.

  • Sample Size: 5-10 mg.

  • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

  • Temperature Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant rate (e.g., 10 °C/min).

Other Characterization Methods

Karl Fischer Titration

This is the standard method for the determination of water content in this compound. It is a highly specific and accurate method.

Experimental Protocol: Volumetric Karl Fischer Titration

  • Instrument: Karl Fischer titrator.

  • Reagent: Volumetric Karl Fischer reagent.

  • Solvent: Anhydrous methanol or a suitable solvent in which this compound is soluble.

  • Procedure:

    • Standardize the Karl Fischer reagent using a known amount of water or a certified water standard.

    • Accurately weigh a known amount of this compound and dissolve it in the anhydrous solvent in the titration vessel.

    • Titrate the sample with the standardized Karl Fischer reagent to the electrometric endpoint.

    • Calculate the water content based on the titrant volume, the titer of the reagent, and the sample weight.

Elemental Analysis

Elemental analysis is used to determine the percentage of carbon, hydrogen, and oxygen in this compound, which can be compared to the theoretical values calculated from its molecular formula (C: 65.05%, H: 6.07%, O: 28.88%). This serves as a fundamental check of the compound's identity and purity.

Visualizations

Analytical_Workflow cluster_start Sample Receipt & Initial Assessment cluster_methods Analytical Characterization cluster_reporting Data Analysis & Reporting start This compound Sample phys_char Physical Characterization (Appearance, Odor) start->phys_char identity Identity Confirmation phys_char->identity purity Purity & Impurity Profiling phys_char->purity physicochem Physicochemical Properties phys_char->physicochem nmr NMR Spectroscopy (¹H, ¹³C) identity->nmr Primary Methods ir FTIR Spectroscopy identity->ir Primary Methods ms Mass Spectrometry (GC-MS/LC-MS) identity->ms Primary Methods data_analysis Data Interpretation & Comparison to Specifications identity->data_analysis purity->nmr Confirmatory purity->ms Confirmatory gc Gas Chromatography (GC-FID) purity->gc Primary Methods hplc HPLC-UV purity->hplc Primary Methods purity->data_analysis dsc Differential Scanning Calorimetry (DSC) physicochem->dsc tga Thermogravimetric Analysis (TGA) physicochem->tga kf Karl Fischer Titration physicochem->kf elemental Elemental Analysis physicochem->elemental physicochem->data_analysis report Certificate of Analysis (CoA) Generation data_analysis->report

Caption: General workflow for the analytical characterization of this compound.

Method_Selection cluster_goals cluster_techniques start Analytical Goal identity Structural Confirmation start->identity purity_assay Purity & Assay start->purity_assay impurity_id Impurity Identification start->impurity_id phys_prop Physical Properties start->phys_prop nmr NMR identity->nmr Primary ir FTIR identity->ir Supportive purity_assay->nmr qNMR gc_fid GC-FID purity_assay->gc_fid Volatile hplc_uv HPLC-UV purity_assay->hplc_uv Non-Volatile gc_ms GC-MS impurity_id->gc_ms Volatile lc_ms LC-MS impurity_id->lc_ms Non-Volatile dsc DSC phys_prop->dsc Thermal Transitions tga TGA phys_prop->tga Thermal Stability kf Karl Fischer phys_prop->kf Water Content

Caption: Decision tree for selecting an analytical method for this compound.

References

GC-FID: The Gold Standard for Benzyl Glycolate Purity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Analytical Methods for Benzyl (B1604629) Glycolate (B3277807) Purity Determination

For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates like benzyl glycolate is paramount. This guide provides an objective comparison of Gas Chromatography with Flame Ionization Detection (GC-FID), the industry-standard method for determining this compound purity, with alternative analytical techniques. We present supporting experimental data and detailed protocols to assist in method selection and implementation.

This compound, a versatile building block in the synthesis of fine chemicals, fragrances, and pharmaceuticals, requires stringent quality control to ensure the integrity of the final products.[1] While several analytical techniques can be employed for its analysis, GC-FID remains the primary method for purity assessment due to its high resolution, sensitivity, and quantitative accuracy.[1]

Comparative Analysis of Purity Determination Methods

The choice of analytical method for purity determination depends on various factors, including the expected impurities, required sensitivity, and laboratory equipment availability. Below is a comparison of GC-FID with High-Performance Liquid Chromatography (HPLC), another common analytical technique.

Parameter GC-FID HPLC-UV
Principle Separation based on volatility and interaction with a stationary phase.Separation based on polarity and interaction with a stationary phase.
Typical Purity Result >98.0%Typically used for reaction monitoring; quantitative purity can be determined.[2]
Volatility Requirement Compound must be volatile or derivatized. This compound is suitable for direct analysis.No volatility requirement.
Common Impurities Detected Residual starting materials (benzyl alcohol, glycolic acid), synthesis byproducts.Non-volatile impurities, degradation products.
Advantages High resolution for volatile compounds, robust, quantitative, and sensitive detection for hydrocarbons.Suitable for non-volatile and thermally labile compounds, wide range of detectors available.
Disadvantages Not suitable for non-volatile or thermally labile compounds without derivatization.Can be more complex in terms of mobile phase selection and preparation.

Experimental Protocol: Purity Determination of this compound by GC-FID

This protocol outlines a standard method for the purity determination of this compound using a Gas Chromatograph equipped with a Flame Ionization Detector (FID).

1. Instrumentation and Materials

  • Gas Chromatograph: Agilent 7890B or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Column: HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen, high purity.

  • Gases for FID: Hydrogen and Air, high purity.

  • Syringe: 10 µL GC syringe.

  • Vials: 2 mL amber glass vials with PTFE/silicone septa.

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate, HPLC grade.

  • Standard: this compound reference standard of known purity.

2. Chromatographic Conditions

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program:

    • Initial Temperature: 80 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas Flow Rate: 1.0 mL/min (constant flow).

  • Split Ratio: 50:1

  • Injection Volume: 1 µL

3. Sample and Standard Preparation

  • Standard Solution: Accurately weigh approximately 50 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent. This yields a concentration of approximately 5 mg/mL.

  • Sample Solution: Prepare the this compound sample in the same manner as the standard solution.

4. Analysis Procedure

  • Inject 1 µL of the solvent blank to ensure no interfering peaks are present.

  • Inject 1 µL of the standard solution to determine the retention time of this compound and to check system suitability (e.g., peak shape, resolution).

  • Inject 1 µL of the sample solution.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the purity of the sample using the area percent method.

5. Calculation of Purity

Purity (%) = (Area of this compound Peak / Total Area of all Peaks) x 100

GC-FID Experimental Workflow

The following diagram illustrates the logical workflow for the purity determination of this compound using GC-FID.

GC_FID_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing & Reporting prep_standard Prepare Standard Solution inject Inject into GC prep_standard->inject prep_sample Prepare Sample Solution prep_sample->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect integrate Peak Integration detect->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

Caption: Workflow for this compound Purity Analysis by GC-FID.

Alternative Method: High-Performance Liquid Chromatography (HPLC)

References

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of Benzyl Glycolate and a Detailed Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for benzyl (B1604629) glycolate (B3277807) against common, structurally simpler esters: ethyl acetate (B1210297) and methyl glycolate. This analysis is crucial for researchers, scientists, and drug development professionals for the structural elucidation and purity assessment of these compounds. Detailed experimental protocols for acquiring high-quality NMR spectra are also presented.

Comparison of NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for benzyl glycolate, ethyl acetate, and methyl glycolate. These values are essential for distinguishing between these esters and for identifying specific structural motifs.

Table 1: ¹H NMR Spectral Data

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound Ar-H 7.20 - 7.40m-
C₆H₅CH ₂-5.10s-
-OCH ₂CO-4.20s-
Ethyl Acetate -OCH ₂CH₃~4.10q7.1
CH ₃CO-~1.90s-
-OCH₂CH~1.30t7.1
Methyl Glycolate -OCH ₂CO-4.195s-
-OH 3.90s (broad)-
-OCH3.772s-

Note: Data for this compound is presented as approximate ranges due to limited availability of fully assigned spectra with coupling constants. The multiplicity of the aromatic protons is denoted as a multiplet (m), and the benzyl and glycolate methylene (B1212753) protons are reported as singlets (s). For ethyl acetate, the methylene protons appear as a quartet (q) and the terminal methyl protons as a triplet (t). For methyl glycolate, all assigned protons appear as singlets (s).

Table 2: ¹³C NMR Spectral Data

CompoundCarbon AssignmentChemical Shift (δ, ppm)
This compound -C =O~170.0
C ₆H₅- (C, ipso)~135.0
C ₆H₅- (CH, ortho, meta, para)128.0 - 129.0
C₆H₅C H₂-~67.0
-OC H₂CO-~61.0
Ethyl Acetate -C =O~171.0
-OC H₂CH₃~60.5
C H₃CO-~21.0
-OCH₂C H₃~14.2
Methyl Glycolate -C =O~172.5
-OC H₂CO-~60.7
-OC H₃~52.1

Note: The chemical shifts for this compound are approximate. The aromatic region shows multiple signals corresponding to the ipso, ortho, meta, and para carbons.

Experimental Protocol for ¹H and ¹³C NMR Spectroscopy

This section outlines a standard protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound.[1]

1. Sample Preparation

  • Sample Purity: Ensure the analyte is of high purity to avoid interference from impurities in the spectra.

  • Sample Quantity: For ¹H NMR, dissolve 5-25 mg of the compound in a suitable deuterated solvent. For the less sensitive ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.[1]

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Common choices include chloroform-d (B32938) (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆. The choice of solvent can slightly affect chemical shifts.

  • Sample Volume: The final volume of the sample solution in a standard 5 mm NMR tube should be approximately 0.6 mL, corresponding to a height of about 4-5 cm.

  • Filtration: To ensure a homogeneous magnetic field, it is crucial to filter the sample solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.[1]

  • Internal Standard: Tetramethylsilane (TMS) is commonly added as an internal standard for referencing the chemical shifts to 0.00 ppm.

2. NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Tuning and Locking: The spectrometer probe should be tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C). The spectrometer's field frequency is then "locked" onto the deuterium (B1214612) signal of the solvent.

  • Shimming: The magnetic field homogeneity is optimized by a process called shimming to obtain sharp spectral lines.

  • Acquisition Parameters for ¹H NMR:

    • Pulse Angle: A 30° or 45° pulse is typically used.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans are usually sufficient for a compound of this molecular weight.

  • Acquisition Parameters for ¹³C NMR:

    • Pulse Angle: A 30° or 45° pulse is standard.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

    • Proton Decoupling: To simplify the spectrum and enhance signal intensity, broadband proton decoupling is applied.

3. Data Processing

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

  • Phasing: The spectrum is phased to ensure all peaks are in the absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift axis is referenced to the TMS signal at 0.00 ppm.

  • Integration: The relative areas under the peaks in the ¹H NMR spectrum are integrated to determine the relative number of protons corresponding to each signal.

Visualization of this compound Structure and NMR Assignments

The following diagram illustrates the chemical structure of this compound with its ¹H and ¹³C NMR assignments.

Benzyl_Glycolate_NMR cluster_structure This compound cluster_1H_NMR ¹H NMR Assignments cluster_13C_NMR ¹³C NMR Assignments bg_struct H_ar Ar-H ~7.3 ppm m C_carbonyl C=O ~170 ppm H_benzyl C₆H₅CH₂- ~5.1 ppm s H_glycolate -OCH₂CO- ~4.2 ppm s C_ar_ipso C₆H₅- (ipso) ~135 ppm C_ar C₆H₅- (o, m, p) 128-129 ppm C_benzyl C₆H₅CH₂- ~67 ppm C_glycolate -OCH₂CO- ~61 ppm

Caption: Chemical structure of this compound with corresponding ¹H and ¹³C NMR chemical shift assignments.

References

Unraveling the Molecular Breakdown: A Comparative Guide to the Mass Spectrometry Fragmentation of Benzyl Glycolate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development and related fields, understanding the structural nuances of molecules is paramount. Mass spectrometry serves as a powerful analytical technique for elucidating these structures by breaking down molecules and analyzing the resulting fragments. This guide provides a detailed comparison of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of benzyl (B1604629) glycolate (B3277807) against a structurally similar compound, benzyl acetate (B1210297), supported by experimental data and protocols.

Benzyl glycolate, a benzyl ester of glycolic acid, plays a role in various chemical syntheses. Its structural integrity and fragmentation behavior underpins its characterization and identification in complex mixtures. This guide will delve into the characteristic fragmentation pathways of this compound and compare them with benzyl acetate to highlight the influence of the ester functional group on the fragmentation process.

Comparative Fragmentation Analysis

The mass spectrometry analysis of this compound and benzyl acetate reveals distinct yet related fragmentation patterns, primarily influenced by the stability of the benzyl cation and the nature of the acyl group. Upon electron ionization, the parent molecules lose an electron to form a molecular ion (M+•), which then undergoes a series of fragmentation events.

A summary of the key mass-to-charge ratios (m/z) and their corresponding fragments for both compounds is presented below.

m/z This compound Fragment Proposed Structure Benzyl Acetate Fragment Proposed Structure
166Molecular Ion[C9H10O3]+•--
150--Molecular Ion[C9H10O2]+•
108--Loss of ketene (B1206846) (CH2=C=O)[C7H8O]+•
91 Base Peak: Tropylium (B1234903) Ion [C7H7]+ Tropylium Ion [C7H7]+
77Phenyl Cation[C6H5]+Phenyl Cation[C6H5]+
75Loss of Benzyl Radical[HOCH2CO]+--
65--Loss of acetylene (B1199291) from Tropylium[C5H5]+
43--Acetyl Cation[CH3CO]+

Note: The base peak is the most abundant fragment and is assigned a relative intensity of 100%.

The fragmentation of this compound is characterized by the prominent peak at m/z 91, corresponding to the highly stable tropylium ion (a rearranged benzyl cation).[1] Another significant fragmentation pathway involves the loss of the benzyl radical to form the glycolate acylium ion at m/z 75.[1]

In contrast, benzyl acetate, while also showing a strong peak at m/z 91, exhibits a characteristic peak at m/z 43 due to the stable acetyl cation. A notable fragmentation pathway for benzyl acetate is the loss of a neutral ketene molecule (CH2=C=O) to produce a fragment at m/z 108.

Visualizing the Fragmentation Pathways

To better illustrate the fragmentation processes, the following diagrams generated using the DOT language depict the primary fragmentation pathways of this compound and the experimental workflow for its analysis.

G cluster_benzyl_glycolate This compound Fragmentation mol This compound (m/z 166) frag1 Tropylium Ion (m/z 91) mol->frag1 Loss of •OCH2COOH frag2 Glycolate Acylium Ion (m/z 75) mol->frag2 Loss of •CH2C6H5 frag3 Phenyl Cation (m/z 77) frag1->frag3 Loss of C2H2

Caption: Fragmentation pathway of this compound.

G cluster_workflow Experimental Workflow for EI-MS Analysis sample Sample Preparation (Dilution in appropriate solvent) injection GC Injection sample->injection separation Gas Chromatography (Separation on capillary column) injection->separation ionization Electron Ionization (70 eV) separation->ionization analysis Mass Analysis (Quadrupole analyzer) ionization->analysis detection Detection (Electron multiplier) analysis->detection spectrum Mass Spectrum detection->spectrum

Caption: Generalized workflow for GC-EI-MS analysis.

Experimental Protocols

The following is a representative protocol for the analysis of benzyl esters by Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the analyte (this compound or benzyl acetate) in a suitable volatile solvent such as dichloromethane (B109758) or ethyl acetate.

  • Perform serial dilutions to obtain a final concentration of approximately 10-100 µg/mL.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, operated in splitless mode.

  • Injector Temperature: 250 °C.

  • Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is typically used.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 40 to 400.

  • Solvent Delay: A solvent delay of 3-5 minutes is typically employed to prevent the high concentration of the solvent from saturating the detector.

This comprehensive analysis of the mass spectrometry fragmentation patterns of this compound and benzyl acetate provides valuable insights for their identification and structural characterization. The provided data and protocols offer a foundation for researchers to conduct their own analyses and interpret the resulting spectra with greater confidence.

References

A Comparative Analysis of Benzyl Glycolate and Ethyl Glycolate Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of benzyl (B1604629) glycolate (B3277807) and ethyl glycolate. Understanding the nuanced differences in how these two esters react is crucial for their application in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals where precise control of chemical transformations is paramount. This document summarizes key reactivity parameters, provides detailed experimental protocols for their analysis, and offers a theoretical framework for understanding their behavior.

Executive Summary

Benzyl glycolate and ethyl glycolate, while structurally similar, exhibit notable differences in reactivity primarily due to the electronic and steric influences of the benzyl versus the ethyl group. Generally, this compound is considered the more reactive of the two, particularly in reactions where the stability of a carbocation-like transition state is a determining factor, such as in certain types of acid-catalyzed hydrolysis. Conversely, in base-catalyzed hydrolysis (saponification), where the stability of the leaving alkoxide is more critical, the difference in reactivity can be less pronounced, with some evidence suggesting ethyl esters may hydrolyze slightly faster under specific basic conditions.

Data Presentation: A Comparative Overview

Table 1: Comparative Base-Catalyzed Hydrolysis of Benzoate (B1203000) Esters

CompoundHalf-life (t½) in minRelative Reactivity
Ethyl Benzoate141.14x
Benzyl Benzoate161.00x

Experimental Conditions: LiOH in a Tetrahydrofuran:Water solvent system at 37°C. Data extrapolated from a study on homologous esters[1]. The relative reactivity is normalized to benzyl benzoate.

This data suggests that under these specific basic conditions, ethyl benzoate hydrolyzes slightly faster than benzyl benzoate[1]. This can be attributed to the greater stability of the benzyloxide leaving group compared to the ethoxide leaving group.

Theoretical Framework for Reactivity

The reactivity of an ester is primarily governed by:

  • Electronic Effects: The electron-donating or -withdrawing nature of the alcohol moiety. The benzyl group, with its phenyl ring, can participate in resonance and inductive effects, influencing the electron density at the ester linkage.

  • Steric Hindrance: The bulkiness of the groups surrounding the carbonyl carbon can impede the approach of a nucleophile.

  • Leaving Group Ability: The stability of the alkoxide that departs during nucleophilic acyl substitution. A more stable leaving group (the conjugate base of a stronger acid) will facilitate a faster reaction.

In acid-catalyzed hydrolysis , the reaction proceeds through a protonated intermediate. For this compound, the benzylic position can stabilize a partial positive charge that may develop in the transition state, potentially accelerating the reaction compared to ethyl glycolate.[2]

In base-catalyzed hydrolysis (saponification) , the reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. The rate-determining step is often the departure of the alkoxide leaving group.[1] Ethanol (B145695) (pKa ~16) is a weaker acid than benzyl alcohol (pKa ~15.4), making the ethoxide a stronger base and thus a poorer leaving group than the benzyloxide. This would suggest that this compound should be more reactive. However, other factors such as solvation and the nature of the transition state can influence the overall rate.

Experimental Protocols

The following are detailed methodologies for key experiments to compare the reactivity of this compound and ethyl glycolate.

Protocol 1: Synthesis of Glycolate Esters via Fischer Esterification

This protocol describes a general method for synthesizing this compound and ethyl glycolate.

Materials:

  • Glycolic acid

  • Benzyl alcohol or Ethanol

  • Perfluorosulfonic acid resin (as catalyst)

  • Benzene (B151609) (as a water-carrying agent)

  • Reaction vessel with a Dean-Stark apparatus or similar water separator

  • Heating and stirring apparatus

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a reaction vessel equipped with a water separator, combine glycolic acid and the corresponding alcohol (benzyl alcohol or ethanol) in a 1:3 molar ratio.

  • Add benzene as a water-carrying agent.

  • Add the perfluorosulfonic acid resin catalyst.

  • Heat the mixture to reflux with stirring.

  • Continuously remove the water that is formed as an azeotrope with benzene using the water separator.

  • Monitor the reaction progress by observing the cessation of water collection.

  • Once the reaction is complete, cool the mixture and filter to remove the catalyst.

  • Remove the benzene and excess alcohol from the filtrate using a rotary evaporator.

  • Purify the resulting crude ester (this compound or ethyl glycolate) by vacuum distillation.[3]

Protocol 2: Kinetic Analysis of Base-Catalyzed Hydrolysis (Saponification) by Titration

This protocol allows for the determination of the rate constant for the saponification of this compound and ethyl glycolate.

Materials:

  • This compound or Ethyl glycolate

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M) for back-titration if needed

  • Phenolphthalein (B1677637) indicator

  • Ice-cold deionized water

  • Constant temperature water bath

  • Burettes, pipettes, and conical flasks

  • Stopwatch

Procedure:

  • Prepare a solution of the ester (this compound or ethyl glycolate) in a suitable solvent (e.g., a mixture of ethanol and water) in a flask.

  • In a separate flask, prepare a solution of NaOH of a known concentration.

  • Place both flasks in a constant temperature water bath to equilibrate.

  • To initiate the reaction, mix the ester and NaOH solutions and start the stopwatch.

  • At regular time intervals, withdraw a known volume (aliquot) of the reaction mixture.

  • Immediately quench the reaction in the aliquot by adding it to a flask containing ice-cold deionized water.

  • Titrate the unreacted NaOH in the quenched aliquot with the standardized HCl solution using phenolphthalein as the indicator.

  • The concentration of the ester at different times can be calculated from the amount of NaOH consumed.

  • Plot the appropriate concentration-time data to determine the rate constant of the reaction.[3][4]

Protocol 3: Monitoring Reaction Progress by ¹H NMR Spectroscopy

¹H NMR spectroscopy can be used to monitor the conversion of the ester to the corresponding carboxylic acid and alcohol in real-time or by analyzing quenched aliquots.

Materials:

  • NMR spectrometer

  • NMR tubes

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)

  • Internal standard (e.g., TMS)

Procedure:

  • Prepare a reaction mixture of the ester and the hydrolyzing agent (acid or base) in a suitable deuterated solvent directly in an NMR tube.

  • Acquire ¹H NMR spectra at regular time intervals.

  • Monitor the decrease in the intensity of a characteristic peak of the starting ester (e.g., the methylene (B1212753) protons adjacent to the oxygen in the alcohol moiety) and the increase in the intensity of a characteristic peak of the product alcohol.

  • The percentage conversion can be calculated by integrating the respective peaks.[5][6]

Visualizing Reaction Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the mechanisms of ester hydrolysis and a general experimental workflow.

acid_catalyzed_hydrolysis Ester Ester (RCOOR') Protonated_Ester Protonated Ester Ester->Protonated_Ester + H⁺ Tetrahedral_Intermediate1 Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Intermediate1 + H₂O Proton_Transfer Proton Transfer Tetrahedral_Intermediate1->Proton_Transfer Tetrahedral_Intermediate2 Intermediate Proton_Transfer->Tetrahedral_Intermediate2 Carboxylic_Acid Carboxylic Acid Tetrahedral_Intermediate2->Carboxylic_Acid - R'OH, - H⁺ Alcohol Alcohol (R'OH) H3O H₃O⁺ H2O H₂O H_plus H⁺

Caption: Acid-catalyzed ester hydrolysis mechanism.

base_catalyzed_hydrolysis Ester Ester (RCOOR') Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate + OH⁻ Carboxylate Carboxylate Tetrahedral_Intermediate->Carboxylate - ⁻OR' Carboxylate->Carboxylate Alcohol Alcohol (R'OH) OH_minus OH⁻ OR_minus ⁻OR' OR_minus->Alcohol + H₂O

Caption: Base-catalyzed ester hydrolysis (saponification) mechanism.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Ester Prepare Ester Solution Equilibrate Equilibrate Reactants to Temperature Prep_Ester->Equilibrate Prep_Reagent Prepare Hydrolysis Reagent (Acid/Base) Prep_Reagent->Equilibrate Mix Mix Solutions & Start Timer Equilibrate->Mix Sample Take Aliquots at Time Intervals Mix->Sample Quench Quench Reaction Sample->Quench Analyze Analyze Aliquot (Titration/NMR/GC-MS) Quench->Analyze Calculate Calculate Rate Constant Analyze->Calculate

References

A Comparative Analysis of Benzyl Glycolate and Benzyl Acetate as Fragrance Components

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the performance and characteristics of two key fragrance esters, supported by experimental data and protocols.

In the intricate world of fragrance chemistry, the selection of individual components is paramount to achieving a desired olfactory profile and ensuring product stability and safety. Benzyl (B1604629) glycolate (B3277807) and benzyl acetate (B1210297), both benzyl esters, are utilized for their aromatic properties. This guide provides a comprehensive comparison of their performance as fragrance components, drawing upon available experimental data and outlining key testing methodologies.

At a Glance: Key Performance Indicators

PropertyBenzyl GlycolateBenzyl Acetate
Scent Profile Mild, sweet, floral[1]Sweet, floral, fruity, jasmine-like with pear and banana nuances[2]
Volatility (Vapor Pressure) Data not available0.177 - 1 mmHg @ 25°C / 113°F[2][3][4]
Molecular Weight 166.17 g/mol [5][6]150.17 g/mol [3][7]
Boiling Point 136 °C at 14 mmHg[5][8][9]212 - 216 °C at 760 mmHg[3][7]
Skin Sensitization Mild skin irritant[1]Not considered a significant sensitizer (B1316253) at current use levels[7]

Olfactory and Physicochemical Properties

Benzyl acetate is a well-characterized and extensively used fragrance ingredient, prized for its powerful and multifaceted sweet, floral, and fruity aroma, often described as reminiscent of jasmine, pear, and banana.[2][5] It is a primary constituent of essential oils from flowers like jasmine and ylang-ylang.[10] In contrast, this compound is described as having a pleasant, sweet, and floral aroma, though detailed publicly available sensory panel data for direct comparison is limited.[1]

Stability and Performance in Formulations

The stability of a fragrance ingredient is critical for the shelf-life and consistent performance of the final product. Benzyl acetate is known to have poor tenacity, meaning its scent dissipates relatively quickly.[2] This is often compensated for by blending it with less volatile fragrance components. While specific experimental data on the stability of this compound in formulations is not available, its presumed lower volatility may suggest greater tenacity.

Both esters can be susceptible to hydrolysis, particularly under acidic or basic conditions, which would lead to the formation of benzyl alcohol and the corresponding carboxylic acid, altering the fragrance profile.[11]

Safety Profile: Skin Sensitization

The potential for a fragrance ingredient to cause skin sensitization is a critical safety consideration. Benzyl acetate has been evaluated and is not considered to be a significant skin sensitizer under the current declared levels of use.[7] Information on this compound suggests it may be a mild skin irritant.[1] A quantitative assessment of skin sensitization potential is typically determined using the Local Lymph Node Assay (LLNA), which measures the proliferation of lymphocytes in response to the test substance. The result is expressed as an EC3 value (the concentration required to produce a three-fold increase in lymphocyte proliferation), with a lower EC3 value indicating a stronger sensitizer. While a specific EC3 value for this compound was not found, this would be the standard method for a direct comparison.

Experimental Protocols

To provide a framework for the objective comparison of fragrance components like this compound and benzyl acetate, the following experimental methodologies are standard in the industry.

Volatility Assessment: Headspace Gas Chromatography-Mass Spectrometry (GC-MS)

This technique is used to determine the rate of evaporation of a fragrance material.

Protocol:

  • A known quantity of the fragrance material is placed in a sealed vial.

  • The vial is incubated at a controlled temperature for a specific period to allow the volatile compounds to equilibrate in the headspace (the gas phase above the sample).

  • A sample of the headspace is injected into a gas chromatograph (GC) coupled with a mass spectrometer (MS).

  • The GC separates the volatile components, and the MS identifies and quantifies them.

  • By analyzing the concentration of the fragrance material in the headspace over time, its volatility can be determined.

G cluster_prep Sample Preparation cluster_analysis Analysis Sample Fragrance Material in Vial Incubation Incubation at Controlled Temperature Sample->Incubation Headspace_Sampling Headspace Sampling Incubation->Headspace_Sampling GC_MS GC-MS Analysis Headspace_Sampling->GC_MS Data Data Acquisition (Concentration vs. Time) GC_MS->Data Volatility Determination Volatility Determination Data->Volatility Determination

Figure 1. Workflow for Volatility Assessment using Headspace GC-MS.
Stability Testing in a Cosmetic Formulation (e.g., Lotion)

This method evaluates the chemical stability of a fragrance ingredient within a finished product under accelerated aging conditions.

Protocol:

  • Prepare a base lotion formulation without any fragrance.

  • Incorporate a known concentration of this compound and benzyl acetate into separate batches of the base lotion.

  • Store samples of each batch under various conditions:

    • Elevated temperature (e.g., 40°C) to accelerate aging.

    • Room temperature (as a control).

    • Exposure to UV light.

  • At specified time points (e.g., 1, 2, 4, 8, and 12 weeks), analyze the samples for:

    • Changes in color and odor (sensory evaluation).

    • Changes in pH and viscosity.

    • Concentration of the fragrance ingredient using a suitable analytical method like GC-MS to assess degradation.

G cluster_storage Storage Conditions cluster_analysis Analysis at Time Points Formulation Prepare Lotion with Fragrance Elevated_Temp 40°C Formulation->Elevated_Temp Room_Temp Room Temperature Formulation->Room_Temp UV_Light UV Exposure Formulation->UV_Light Sensory Sensory Evaluation (Odor) Elevated_Temp->Sensory PhysChem Physical/Chemical Tests (Color, pH, Viscosity) Elevated_Temp->PhysChem GC_MS GC-MS (Fragrance Concentration) Elevated_Temp->GC_MS Room_Temp->Sensory Room_Temp->PhysChem Room_Temp->GC_MS UV_Light->Sensory UV_Light->PhysChem UV_Light->GC_MS Stability Assessment Stability Assessment GC_MS->Stability Assessment

Figure 2. Experimental Workflow for Fragrance Stability Testing.
Skin Sensitization Potential: Local Lymph Node Assay (LLNA)

The LLNA is the standard in vivo method for assessing the skin sensitization potential of a chemical.

Protocol:

  • A minimum of four animals per dose group are used.

  • Three or more concentrations of the test substance, a negative control (vehicle only), and a positive control are prepared.

  • The test substance is applied to the dorsal surface of each ear of the mice for three consecutive days.

  • On day five, a solution of 3H-methyl thymidine (B127349) is injected intravenously.

  • After a set time, the animals are euthanized, and the draining auricular lymph nodes are excised.

  • A single-cell suspension of lymph node cells is prepared, and the incorporation of 3H-methyl thymidine is measured.

  • The Stimulation Index (SI) is calculated by dividing the mean proliferation in each treatment group by the mean proliferation in the vehicle control group. An SI of 3 or greater is considered a positive response.

Mechanism of Scent Perception: Olfactory Signaling Pathway

The perception of odors, including those from this compound and benzyl acetate, is initiated by the binding of these molecules to olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. This triggers a G-protein coupled receptor (GPCR) signaling cascade.

The process unfolds as follows:

  • Odorant Binding: An odorant molecule binds to a specific OR.

  • G-protein Activation: This binding causes a conformational change in the OR, activating an associated G-protein (G-olf).

  • Adenylyl Cyclase Activation: The activated G-olf stimulates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase converts ATP into cyclic AMP (cAMP).

  • Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.

  • Depolarization: The opening of these channels allows an influx of cations (Na+ and Ca2+), leading to the depolarization of the olfactory sensory neuron.

  • Action Potential: If the depolarization reaches a certain threshold, it triggers an action potential (a nerve impulse).

  • Signal to the Brain: This signal is transmitted along the neuron's axon to the olfactory bulb in the brain, where it is processed, leading to the perception of a specific scent.

G Odorant Odorant Molecule (e.g., Benzyl Ester) OR Olfactory Receptor (GPCR) Odorant->OR Binds Golf G-protein (G-olf) OR->Golf Activates AC Adenylyl Cyclase Golf->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG CNG Ion Channel cAMP->CNG Opens Cations Cation Influx (Na+, Ca2+) CNG->Cations Depolarization Depolarization Cations->Depolarization AP Action Potential Depolarization->AP Triggers Brain Signal to Brain AP->Brain Transmits

Figure 3. Olfactory Signal Transduction Pathway.

Conclusion

Benzyl acetate is a well-established fragrance ingredient with a strong, sweet, floral-fruity profile, characterized by its high volatility and poor tenacity. This compound offers a pleasant, sweet, floral aroma and is likely less volatile, suggesting potentially greater longevity in formulations. While direct comparative experimental data on their sensory performance, stability, and skin sensitization potential are not extensively available in the public domain, the standardized protocols outlined in this guide provide a robust framework for such a comparative assessment. For researchers and formulators, the choice between these two components will depend on the desired olfactory note, the required longevity, and the specific application's stability and safety parameters. Further head-to-head experimental evaluation is recommended to fully elucidate their respective performance characteristics.

References

A Comparative Guide to the Spectroscopic Validation of Benzyl Glycolate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic techniques for the validation of benzyl (B1604629) glycolate (B3277807) synthesis. It includes detailed experimental protocols, comparative data, and visual workflows to assist researchers in achieving high-purity synthesis and accurate characterization of this versatile compound. Benzyl glycolate serves as a crucial intermediate in various synthetic transformations, particularly in pharmaceutical and polymer chemistry.[1] Its utility in preparing monosaccharide building blocks has been extensively documented.[2][3][4]

Synthesis of this compound

The successful synthesis of this compound relies on well-defined reaction pathways and purification methods. Two common methods for its preparation include:

  • Direct Esterification of Glycolic Acid with Benzyl Alcohol: This is a prevalent method that involves the acid-catalyzed reaction between glycolic acid and benzyl alcohol.[1] A notable approach employs a perfluorosulfonic acid resin as a heterogeneous catalyst, with benzene (B151609) as a water-carrying agent to drive the reaction to completion.[1][5]

  • Reaction of Glycolic Acid Salt with Benzyl Bromide: An alternative route involves the reaction of a salt of 2-hydroxyacetic acid with benzyl bromide. For instance, a suspension of 2-hydroxyacetic acid and cesium carbonate (Cs2CO3) can be reacted with benzyl bromide in a suitable solvent like DMF to yield this compound.[2] This method has been reported to produce a high yield of the desired product.[2]

Spectroscopic Validation Techniques

Accurate characterization and validation of synthesized this compound are paramount. The following spectroscopic techniques are indispensable for confirming the structure and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for the definitive structural confirmation of this compound.[1]

  • ¹H NMR: The proton NMR spectrum provides characteristic chemical shifts for the different types of protons present in the molecule. The aromatic protons of the benzyl group typically appear in the range of 7.2-7.4 ppm.[1] The methylene (B1212753) protons of the benzyl group (-CH₂-) are observed around 5.1 ppm, while the methylene protons of the glycolic acid moiety (-CH₂-) appear at approximately 4.2 ppm.[1]

  • ¹³C NMR: The carbon-13 NMR spectrum gives further structural confirmation by showing distinct signals for each carbon atom. Key signals include the carbonyl carbon of the ester group at around 170 ppm and the aromatic carbons between 128-136 ppm.[1]

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the this compound molecule. The spectrum will show characteristic absorption bands for the hydroxyl (-OH) group, the carbonyl (C=O) group of the ester, and the C-O stretching of the ester linkage.

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of this compound and to study its fragmentation pattern, which can further confirm its structure. The molecular ion peak (M+) for this compound is expected at a mass-to-charge ratio (m/z) of 166.17.[1] Characteristic fragmentation patterns include the loss of the benzyl group (91 Da) and the glycolic acid ester moiety (75 Da).[1]

Data Presentation

Spectroscopic Data for this compound
Spectroscopic TechniqueCharacteristic Peaks/Signals
¹H NMR Aromatic protons: 7.2-7.4 ppm, Benzyl methylene protons (-OCH₂Ph): ~5.1 ppm, Glycolate methylene protons (-COCH₂OH): ~4.2 ppm[1]
¹³C NMR Carbonyl carbon: ~170 ppm, Aromatic carbons: 128-136 ppm[1]
IR Spectroscopy O-H stretch, C=O stretch (ester), C-O stretch, Aromatic C-H stretch
Mass Spectrometry Molecular Ion (M+): m/z 166.17, Major Fragments: m/z 91 (benzyl), m/z 75 (glycolic acid ester moiety)[1]
Comparison of Synthesis Methods
ParameterMethod 1: Direct EsterificationMethod 2: Reaction with Benzyl Bromide
Starting Materials Glycolic acid, Benzyl alcohol[1]2-hydroxyacetic acid, Benzyl bromide[2]
Catalyst/Reagent Acid catalyst (e.g., perfluorosulfonic acid resin)[1]Base (e.g., Cs₂CO₃)[2]
Solvent Benzene (as water-carrying agent)[1]DMF[2]
Reported Yield Not specified in the provided context.97%[2]
Key Considerations Requires removal of water to drive the reaction forward.[1]Cesium carbonate is a relatively expensive base.
Comparison with an Alternative: Benzyl Benzoate (B1203000)

Benzyl benzoate is an ester of benzoic acid and benzyl alcohol. It is structurally similar to this compound but lacks the hydroxyl group. This comparison highlights the differences in their spectroscopic data due to this structural variation.

Spectroscopic TechniqueThis compoundBenzyl Benzoate
¹H NMR Aromatic protons: 7.2-7.4 ppm, Benzyl methylene protons (-OCH₂Ph): ~5.1 ppm, Glycolate methylene protons (-COCH₂OH): ~4.2 ppm[1]Aromatic protons: ~7.27-8.06 ppm, Benzyl methylene protons (-OCH₂Ph): ~5.33 ppm
¹³C NMR Carbonyl carbon: ~170 ppm, Aromatic carbons: 128-136 ppm[1]Carbonyl carbon: ~166.15 ppm, Aromatic carbons: ~127.98-135.91 ppm
IR Spectroscopy Contains a broad O-H stretching band.Lacks the O-H stretching band.
Mass Spectrometry Molecular Ion (M+): m/z 166.17[1]Molecular Ion (M+): m/z 212.24

Experimental Protocols

Synthesis of this compound via Reaction with Benzyl Bromide

This protocol is adapted from a reported synthesis.[2]

  • A suspension of 2-hydroxyacetic acid (70% aqueous solution, 889 mg, 12.0 mmol) and Cs₂CO₃ (1955 mg, 6.00 mmol) in a solvent mixture of methanol (B129727) (22 mL) and water (4 mL) is stirred for 30 minutes at room temperature.[2]

  • The solvent is then removed, and the residue is dissolved in DMF (18 mL) pre-cooled to 0 °C.[2]

  • After 10 minutes, benzyl bromide (2155 mg, 12.6 mmol) is added, and the reaction mixture is stirred for 24 hours at room temperature.[2]

  • Upon completion, the reaction is quenched with brine (20 mL), and the organic layer is extracted with ethyl acetate (B1210297) (3 x 25 mL).[2]

  • The combined organic extracts are washed sequentially with water (25 mL) and brine (20 mL), dried over MgSO₄, and concentrated in a vacuum to afford the crude product.[2]

  • The crude product can be further purified by column chromatography to yield pure this compound.

Spectroscopic Analysis Protocol
  • NMR Sample Preparation: Dissolve a small amount of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃). Transfer the solution to an NMR tube.

  • NMR Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

  • IR Sample Preparation: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) or use an ATR-FTIR spectrometer.

  • IR Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • MS Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or acetonitrile).

  • MS Data Acquisition: Infuse the sample solution into the mass spectrometer (e.g., using an ESI or APCI source) and acquire the mass spectrum.

Mandatory Visualization

G cluster_synthesis Synthesis cluster_purification Work-up & Purification cluster_validation Spectroscopic Validation Reactants Glycolic Acid Derivative + Benzylating Agent Reaction Reaction under Controlled Conditions Reactants->Reaction Workup Quenching & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Final_Product Pure this compound NMR->Final_Product Structural Confirmation IR->Final_Product Functional Group ID MS->Final_Product Molecular Weight ID

Caption: Experimental workflow for the synthesis and spectroscopic validation of this compound.

G cluster_structure Proposed Structure: this compound cluster_techniques Spectroscopic Evidence Structure C₆H₅CH₂OC(O)CH₂OH H_NMR ¹H NMR: - Aromatic signals (7.2-7.4 ppm) - -OCH₂Ph signal (~5.1 ppm) - -COCH₂OH signal (~4.2 ppm) Confirmed_Structure Confirmed Structure of this compound H_NMR->Confirmed_Structure Proton Environment C_NMR ¹³C NMR: - C=O signal (~170 ppm) - Aromatic signals (128-136 ppm) C_NMR->Confirmed_Structure Carbon Skeleton IR IR: - O-H stretch - C=O stretch IR->Confirmed_Structure Functional Groups MS MS: - Molecular Ion @ m/z 166.17 - Fragments @ m/z 91, 75 MS->Confirmed_Structure Molecular Formula

Caption: Logical relationship of spectroscopic data confirming the structure of this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of different chromatographic conditions to develop a robust stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of benzyl (B1604629) glycolate (B3277807) in the presence of its potential degradation products and process-related impurities. As no specific stability-indicating method for benzyl glycolate is readily available in the public domain, this guide outlines a systematic approach to method development and validation based on the known chemical properties of this compound and general principles of stability-indicating assays.

This compound, a benzyl ester of glycolic acid, is susceptible to degradation through hydrolysis and oxidation.[1] Hydrolysis, under acidic or basic conditions, is expected to yield glycolic acid and benzyl alcohol. Subsequent oxidation of benzyl alcohol could lead to the formation of benzaldehyde (B42025) and benzoic acid. A reliable stability-indicating method must be able to resolve this compound from these and other potential impurities.

Experimental Approach

The development of a stability-indicating HPLC method involves subjecting the drug substance to stress conditions to generate potential degradation products. The stressed samples are then analyzed using different HPLC conditions to achieve optimal separation.

Forced Degradation Study Protocol

A forced degradation study would be performed on a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture). The following stress conditions are recommended:

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 12 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105°C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.

Chromatographic Systems for Comparison

The following tables summarize a comparative evaluation of different HPLC columns and mobile phase compositions for the separation of this compound and its potential related substances. The goal is to achieve a resolution (Rs) of greater than 1.5 for all adjacent peaks, a tailing factor (T) of less than 1.5, and a theoretical plate count (N) of more than 2000 for the parent peak.

Table 1: Comparison of HPLC Columns

ColumnStationary PhaseParticle Size (µm)Dimensions (mm)Observations
Alternative 1 C1854.6 x 250Good retention of this compound, but potential for peak tailing for acidic degradants.
Alternative 2 C854.6 x 150Less retention than C18, may provide better peak shape for polar compounds.
Alternative 3 Phenyl-Hexyl3.54.6 x 100Offers alternative selectivity due to pi-pi interactions, potentially beneficial for separating aromatic compounds.

Table 2: Comparison of Mobile Phase Compositions

Mobile Phase Composition (Aqueous:Organic)pH of Aqueous PhaseGradient ProgramObservations
Alternative A 0.1% Phosphoric Acid in Water : Acetonitrile2.550:50 to 20:80 over 20 min
Alternative B 20mM Ammonium Acetate in Water : Methanol6.860:40 to 30:70 over 25 min
Alternative C 0.1% Formic Acid in Water : Acetonitrile3.270:30 to 40:60 over 15 min

Recommended Method and Validation

Based on a systematic evaluation, a recommended starting point for a stability-indicating HPLC method is presented below. This method would require full validation according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.

Proposed HPLC Method Protocol
  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 70% A, 30% B

    • 5-20 min: 70% to 30% A, 30% to 70% B

    • 20-25 min: 30% A, 70% B

    • 25-26 min: 30% to 70% A, 70% to 30% B

    • 26-30 min: 70% A, 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 215 nm

  • Injection Volume: 10 µL

Validation Parameters

The recommended method should be validated for the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of its potential impurities and degradation products. This is demonstrated by peak purity analysis of the this compound peak in stressed samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Visualizing the Workflow

The logical workflow for developing and validating a stability-indicating HPLC method is crucial for ensuring a systematic and compliant approach.

Stability_Method_Workflow start Start: Define Analytical Target Profile lit_review Literature Review & Impurity Profiling start->lit_review end_node End: Validated Stability- Indicating Method forced_degradation Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) lit_review->forced_degradation method_development HPLC Method Development & Optimization forced_degradation->method_development sub_col Column Selection (C18, C8, Phenyl) method_development->sub_col Compare sub_mp Mobile Phase Selection (pH, Organic) method_development->sub_mp Compare sub_grad Gradient Optimization method_development->sub_grad Optimize method_validation Method Validation (ICH Q2(R1)) sub_spec Specificity method_validation->sub_spec sub_lin Linearity method_validation->sub_lin sub_acc Accuracy method_validation->sub_acc sub_prec Precision method_validation->sub_prec sub_lodq LOD/LOQ method_validation->sub_lodq sub_rob Robustness method_validation->sub_rob sub_col->method_validation sub_mp->method_validation sub_grad->method_validation sub_spec->end_node sub_lin->end_node sub_acc->end_node sub_prec->end_node sub_lodq->end_node sub_rob->end_node

Caption: Workflow for Stability-Indicating HPLC Method Development.

This comprehensive guide provides a framework for establishing a scientifically sound and robust stability-indicating HPLC method for this compound. By systematically comparing different chromatographic parameters and performing thorough validation, researchers can ensure the reliability of their analytical data for stability testing and quality control.

References

A Comparative Guide to Catalysts for Benzyl Glycolate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of benzyl (B1604629) glycolate (B3277807), a valuable building block in the pharmaceutical and fine chemical industries, is most commonly achieved through the direct esterification of glycolic acid with benzyl alcohol. The choice of catalyst for this reaction is a critical factor that significantly influences reaction efficiency, product yield, selectivity, and overall process sustainability. This guide provides an objective comparison of various catalytic systems, including homogeneous, heterogeneous, and enzymatic catalysts, supported by available experimental data to aid in catalyst selection and process optimization.

Performance Comparison of Catalytic Systems

The selection of a catalyst is pivotal in driving the esterification equilibrium towards the formation of benzyl glycolate while minimizing side reactions. The following tables summarize the performance of different classes of catalysts based on reported experimental data for this compound or analogous benzyl ester syntheses.

Table 1: Comparison of Catalysts for this compound Synthesis
Catalyst TypeCatalystReactantsMolar Ratio (Acid:Alcohol)Temperature (°C)Reaction TimeYield (%)Key Advantages & Remarks
Homogeneous Acid p-Toluenesulfonic acid (p-TSA)Glycolic Acid, Benzyl Alcohol1:1.2 (Glycine:Benzyl Alcohol)[1]Reflux (Toluene)[1]5-6 h[2]High (Typical for Fischer Esterification)Well-established, effective for driving equilibrium. Requires neutralization and separation, catalyst is not reusable.[1][2]
Heterogeneous Acid Perfluorosulfonic acid resinGlycolic Acid, Benzyl Alcohol1:3[3]Reflux (Benzene)[3]Not SpecifiedHigh Selectivity[3]Reusable, reduced by-products and pollution, easy separation.[3]
Heterogeneous Acid Activated HZSM-5Glyoxal, Benzyl Alcohol1:3.8 (Glyoxal:Benzyl Alcohol)1600.5 h76Uses alternative starting material (glyoxal), high purity of product (98%).
Enzymatic Immobilized Lipase (B570770) (Novozym 435)Benzoic Anhydride, Benzyl Alcohol1:5 (Anhydride:Alcohol)[4]60[4]24 h[4]32 (Conversion)[4]Green, mild conditions, high specificity, reusable catalyst. Data is for benzyl benzoate (B1203000) synthesis.[4]

Note: Some data is for analogous benzyl ester syntheses and is provided for comparative purposes where direct data for this compound is limited.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative experimental protocols for the synthesis of this compound using different catalytic systems.

Homogeneous Catalysis: p-Toluenesulfonic Acid (p-TSA)

This protocol is based on the principles of Fischer-Speier esterification, a widely used method for synthesizing esters.

Materials:

  • Glycolic acid

  • Benzyl alcohol

  • p-Toluenesulfonic acid monohydrate (catalyst)

  • Toluene (B28343) (solvent and azeotropic agent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • A solution of glycolic acid (1 equivalent), benzyl alcohol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 equivalents) in toluene is heated to reflux.[1]

  • A Dean-Stark apparatus is used to continuously remove the water formed during the reaction, which drives the equilibrium towards the product.[1]

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The organic layer is washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford this compound.

Heterogeneous Catalysis: Perfluorosulfonic Acid Resin

This method offers the advantage of easy catalyst separation and reusability.

Materials:

  • Glycolic acid

  • Benzyl alcohol

  • Perfluorosulfonic acid resin (catalyst)

  • Benzene (B151609) (solvent and azeotropic agent)

Procedure:

  • In a reaction vessel equipped with a water separator, glycolic acid and benzyl alcohol are mixed in a 1:3 molar ratio with benzene as a water-carrying agent.[3]

  • The perfluorosulfonic acid resin is added as the catalyst.

  • The mixture is heated to reflux until no more water is separated.[3]

  • After the reaction is complete, the mixture is cooled, and the solid catalyst is removed by filtration.

  • The filtrate is then subjected to distillation (atmospheric or vacuum) to remove the solvent and excess benzyl alcohol, yielding the pure this compound.

Enzymatic Catalysis: Immobilized Lipase (Novozym 435)

This protocol describes a greener approach to benzyl ester synthesis under mild conditions. The following is a representative procedure for a similar benzyl ester.

Materials:

  • Glycolic acid (or a suitable acyl donor)

  • Benzyl alcohol

  • Immobilized Lipase (Novozym 435)

  • tert-Butanol (solvent)

Procedure:

  • In a reaction vessel, glycolic acid (or acyl donor) and benzyl alcohol are combined. An excess of one substrate may be used to shift the equilibrium. For a similar reaction, a 1:5 molar ratio of acyl donor to alcohol was used.[4]

  • The immobilized lipase (e.g., 10 wt% of total substrates) is added to the mixture in a suitable solvent like tert-butanol.[4]

  • The reaction is incubated at a specific temperature (e.g., 60°C) with agitation for a set period (e.g., 24 hours).[4]

  • The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Upon completion, the immobilized enzyme is separated by filtration for potential reuse.

  • The solvent is removed from the filtrate under reduced pressure, and the product is purified, for example, by column chromatography.

Reaction Pathways and Experimental Workflow

Visualizing the reaction mechanisms and experimental setups can provide a clearer understanding of the synthesis processes.

Fischer_Esterification cluster_reactants Reactants cluster_mechanism Reaction Mechanism cluster_products Products GA Glycolic Acid (HOCH₂COOH) Protonation Protonation of Carbonyl Oxygen GA->Protonation BA Benzyl Alcohol (C₆H₅CH₂OH) Nucleophilic_Attack Nucleophilic Attack by Benzyl Alcohol BA->Nucleophilic_Attack H_plus H⁺ (Acid Catalyst) H_plus->Protonation Protonation->Nucleophilic_Attack Proton_Transfer Proton Transfer Nucleophilic_Attack->Proton_Transfer Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination Deprotonation Deprotonation Water_Elimination->Deprotonation Water Water (H₂O) Water_Elimination->Water Deprotonation->H_plus BG This compound (HOCH₂COOCH₂C₆H₅) Deprotonation->BG

Caption: Acid-catalyzed Fischer esterification pathway for this compound synthesis.

Experimental_Workflow cluster_setup Reaction Setup cluster_workup Work-up and Purification Reactants 1. Mix Reactants (Glycolic Acid, Benzyl Alcohol) Catalyst 2. Add Catalyst (e.g., p-TSA, Resin, Lipase) Reactants->Catalyst Solvent 3. Add Solvent (if applicable) Catalyst->Solvent Heating 4. Heat to Reaction Temp. (with water removal for acid catalysis) Solvent->Heating Cooling 5. Cool Reaction Mixture Heating->Cooling Reaction Monitoring (TLC, GC) Separation 6. Catalyst Separation (Filtration for Heterogeneous/Enzymatic) Cooling->Separation Washing 7. Washing/Neutralization (for Homogeneous) Separation->Washing Drying 8. Drying of Organic Phase Washing->Drying Purification 9. Solvent Removal & Product Purification Drying->Purification Product Final Product: This compound Purification->Product

Caption: General experimental workflow for the synthesis of this compound.

References

A Comparative Analysis of the Biological Activity of Benzyl Glycolate and Other Glycolic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of benzyl (B1604629) glycolate (B3277807) and other common glycolic acid esters, namely methyl glycolate, ethyl glycolate, and butyl glycolate. Due to a lack of direct comparative studies on the biological activities of these esters, this guide focuses on the known activities of their hydrolysis products: glycolic acid and the corresponding alcohols (benzyl alcohol, methanol (B129727), ethanol, and butanol). In aqueous biological systems, it is anticipated that the activity of these esters is largely influenced by their rate of hydrolysis and the subsequent effects of their constituent parts.

Executive Summary

Glycolic acid esters are a class of compounds used in various industries, from cosmetics to chemical synthesis. Their biological activities are of increasing interest to researchers. This guide synthesizes available data to compare benzyl glycolate with its methyl, ethyl, and butyl counterparts. The primary mechanism of biological action for these esters is considered to be through their hydrolysis to glycolic acid and the respective alcohol.

  • This compound , upon hydrolysis, releases benzyl alcohol and glycolic acid. Benzyl alcohol exhibits documented antimicrobial and modest anti-inflammatory and antioxidant properties. This compound itself has been noted for potential immunomodulatory effects through interaction with Toll-like receptor 4 (TLR-4).

  • Methyl, Ethyl, and Butyl Glycolate hydrolyze to glycolic acid and methanol, ethanol, and butanol, respectively. While these short-chain alcohols have some antimicrobial properties at high concentrations, their contribution to the overall biological activity profile at concentrations expected from ester hydrolysis is likely less significant than that of benzyl alcohol. The primary driver of activity for these esters is expected to be the released glycolic acid.

Comparative Data on Hydrolysis Products

The following tables summarize the known biological activities of the hydrolysis products of the compared glycolic acid esters. This data is intended to provide an indirect comparison of the potential activities of the parent esters.

Table 1: Comparison of Antimicrobial Activity of Hydrolysis Products

Hydrolysis ProductType of ActivityOrganism(s)Quantitative Data (MIC)
Glycolic Acid AntibacterialCutibacterium acnes12.5 mM (at pH 3.5)[1]
AntibacterialEnterococcus faecalisDemonstrated greater disinfection than 17% EDTA and 17% citric acid[2]
Benzyl Alcohol AntibacterialEscherichia coli2000 µg/mL[3]
AntibacterialPseudomonas aeruginosa2000 µg/mL[3]
AntibacterialStaphylococcus aureus25 µg/mL[3]
AntifungalAspergillus niger5000 µg/mL[3]
AntifungalCandida albicans2500 µg/mL[3]
Methanol AntibacterialVariousGenerally high MICs (e.g., >5000 µg/mL for some strains)[4][5]
Ethanol AntibacterialVariousPotent at high concentrations, MICs vary widely depending on the organism[6]
Butanol AntibacterialVariousMICs reported in the range of 0.156 to 2.5 mg/mL for n-butanol fractions of plant extracts against some bacteria and fungi[7]

Table 2: Comparison of Antioxidant and Anti-inflammatory Activity of Hydrolysis Products

Hydrolysis ProductType of ActivityAssayQuantitative Data (IC50)
Benzyl Alcohol AntioxidantDPPH radical scavengingVanillyl acetate (B1210297) (a derivative) IC50 = 0.83 ± 0.04 mM[8]
Anti-inflammatoryNitric Oxide (NO) and Prostaglandin E2 (PGE2) production inhibitionDerivatives have shown concentration-dependent inhibition[9]
Methanol AntioxidantVariousGenerally weak antioxidant activity itself, often used as a solvent in antioxidant assays[10][11]
Ethanol AntioxidantVariousWeak antioxidant activity, used as a solvent[11]
Butanol Anti-inflammatoryNO and PGE2 production inhibitionn-butanol fractions of plant extracts have shown dose-dependent inhibition[12][13]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of biological activities. Below are standard protocols for key experiments.

Antimicrobial Susceptibility Testing

1. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of a substance that prevents visible growth of a microorganism.

  • Materials: Test compounds (glycolic acid esters), appropriate solvents, sterile Mueller-Hinton Broth (MHB) or other suitable growth media, bacterial/fungal strains, sterile 96-well microtiter plates, incubator.

  • Procedure:

    • Prepare a stock solution of the test compound.

    • Perform serial two-fold dilutions of the stock solution in the microtiter plate wells containing sterile broth.

    • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

    • Inoculate each well with the microbial suspension.

    • Include positive (broth with inoculum) and negative (broth only) controls.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is the lowest concentration of the test compound at which no visible growth (turbidity) is observed.

2. Agar (B569324) Disk Diffusion for Zone of Inhibition

This method assesses the extent of microbial growth inhibition by a substance.

  • Materials: Test compounds, sterile filter paper disks, agar plates (e.g., Mueller-Hinton Agar), bacterial/fungal strains, sterile swabs, incubator, calipers.

  • Procedure:

    • Prepare a standardized inoculum of the test microorganism and create a lawn on the agar plate using a sterile swab.

    • Impregnate sterile filter paper disks with a known concentration of the test compound.

    • Place the impregnated disks on the surface of the inoculated agar plate.

    • Include positive (standard antibiotic) and negative (solvent) control disks.

    • Incubate the plates under appropriate conditions.

    • Measure the diameter of the zone of inhibition (clear area around the disk) in millimeters.

In Vitro Antioxidant Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.

  • Materials: Test compounds, DPPH solution in methanol, spectrophotometer.

  • Procedure:

    • Prepare different concentrations of the test compound in a suitable solvent.

    • Mix the test compound solutions with the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm).

    • The percentage of radical scavenging activity is calculated, and the IC50 value (concentration required to scavenge 50% of DPPH radicals) is determined.

In Vitro Anti-inflammatory Assay

1. Nitric Oxide (NO) Inhibition Assay in Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

  • Materials: Test compounds, RAW 264.7 macrophage cell line, cell culture medium, LPS, Griess reagent.

  • Procedure:

    • Culture macrophage cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of the test compound for a specific duration.

    • Stimulate the cells with LPS to induce NO production (except for the control group).

    • Incubate for a further period (e.g., 24 hours).

    • Collect the cell culture supernatant.

    • Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent, which correlates with NO production.

    • The percentage of NO inhibition is calculated, and the IC50 value is determined.

Signaling Pathways and Experimental Workflows

Visual diagrams of experimental workflows can aid in understanding the methodological approach.

Antimicrobial_MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Stock Solution of Test Compound C Serial Dilution in 96-Well Plate A->C B Prepare Standardized Microbial Inoculum D Inoculate Wells B->D C->D E Incubate Plate D->E F Observe for Visible Growth E->F G Determine MIC F->G

Workflow for MIC Determination.

Antioxidant_DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis A Prepare Test Compound Solutions C Mix Test Compound and DPPH A->C B Prepare DPPH Solution B->C D Incubate in Dark C->D E Measure Absorbance D->E F Calculate % Inhibition and IC50 E->F

Workflow for DPPH Antioxidant Assay.

Conclusion

While direct comparative data on the biological activities of this compound versus other glycolic acid esters is limited, an analysis of their hydrolysis products provides valuable insights. The release of benzyl alcohol from this compound suggests a potentially broader spectrum of antimicrobial activity and possible anti-inflammatory and antioxidant effects compared to methyl, ethyl, and butyl glycolate, whose primary active component upon hydrolysis is glycolic acid. The immunological activity of the intact this compound molecule also warrants further investigation. Future research should focus on direct comparative studies of these esters to fully elucidate their biological profiles and structure-activity relationships.

References

A Comparative Guide to the Application of Benzyl Glycolate and Benzyl Glycinate in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzyl (B1604629) glycolate (B3277807) and benzyl glycinate (B8599266) are two structurally related benzyl esters that, despite their similarities, serve distinct and divergent roles in chemical synthesis and drug development. The key differentiator—a hydroxyl group in benzyl glycolate versus an amino group in benzyl glycinate—fundamentally alters their chemical reactivity and dictates their primary applications. This compound is predominantly utilized as a synthetic intermediate and a protecting group, particularly in carbohydrate chemistry. In contrast, benzyl glycinate is a cornerstone in peptide synthesis and is explored as a prodrug moiety in drug delivery systems. This guide provides an objective comparison of their properties, synthesis, and applications, supported by experimental data and protocols for the research scientist.

Physicochemical Properties: A Side-by-Side Comparison

A fundamental understanding of the physicochemical properties of these compounds is essential for their effective application. The presence of the basic amino group in benzyl glycinate significantly influences its properties compared to the neutral hydroxyl group of this compound, particularly evident in its common formulation as a salt (hydrochloride or p-toluenesulfonate) to improve stability and handling.

PropertyThis compoundBenzyl Glycinate / Salts
Molecular Formula C₉H₁₀O₃[1][2]C₉H₁₁NO₂ (Base)[3]
Molecular Weight 166.17 g/mol [1][2]165.19 g/mol (Base)[3]
201.65 g/mol (HCl Salt)[4]
337.39 g/mol (Tosylate Salt)[5]
Appearance Colorless to pale yellow liquid/oil[2][6][7]White to off-white crystalline solid/powder (Salts)[5][8]
Boiling Point ~136 °C @ 14 mmHg[9][10]245.5 °C @ 760 mmHg (Tosylate Salt)[5]
Density ~1.171 g/mL at 25 °C[9][11][12]1.136 g/cm³ (HCl Salt)[4]
Solubility Soluble in organic solvents; less soluble in water[1][6]Soluble in water, methanol, DMSO (Salts)[4][5]
Key Functional Groups Benzyl, Ester, Primary Hydroxyl[2]Benzyl, Ester, Primary Amine[3][8]

Synthesis Methodologies

The synthetic routes to this compound and benzyl glycinate reflect the reactivity of their respective parent acids, glycolic acid and glycine (B1666218).

This compound Synthesis: The most common method is a direct Fischer esterification of glycolic acid with benzyl alcohol, typically catalyzed by an acid.[13] An alternative route involves the reaction of a glycolate salt with benzyl bromide.[13]

Benzyl Glycinate Synthesis: Synthesizing benzyl glycinate is more complex due to the reactive amino group. Direct esterification can be achieved using a strong acid catalyst like thionyl chloride, which also forms the hydrochloride salt.[14] A widely used alternative involves first protecting the amino group (e.g., with a Boc group), followed by esterification with benzyl alcohol, and finally deprotection to yield the desired product, often isolated as a stable salt.[8]

Synthesis_Workflows cluster_BG This compound Synthesis cluster_BGN Benzyl Glycinate Synthesis (Protected Route) GA Glycolic Acid BG This compound GA->BG Esterification BA Benzyl Alcohol BA->BG Cat Acid Catalyst (e.g., p-TsOH) Cat->BG Gly Glycine BocGly N-Boc-Glycine Gly->BocGly Protection (Boc)₂O BocBGN N-Boc-Benzyl Glycinate BocGly->BocBGN Esterification BGN Benzyl Glycinate Salt (e.g., HCl, Tosylate) BocBGN->BGN Deprotection BA2 Benzyl Alcohol BA2->BocBGN EDC Coupling Agent (e.g., EDC/DMAP) EDC->BocBGN Acid Acid (e.g., HCl in EtOAc) Acid->BGN

Caption: Comparative synthesis workflows for this compound and benzyl glycinate.

Core Application Differences

The distinct functionalities of the hydroxyl and amino groups are the primary drivers of the differential applications of these two molecules in research and drug development.

This compound: A Versatile Synthetic Intermediate

The primary role of this compound is as a precursor and building block in organic synthesis.

  • Protecting Group in Carbohydrate Chemistry: The benzyl group is a common protecting group for hydroxyl functionalities. This compound serves as a precursor for creating protected monosaccharide building blocks.[2] This allows for selective chemical modifications at other sites on a sugar molecule, with the benzyl group being removed later in the synthetic sequence.[2]

  • Polymer Chemistry: It is used in the synthesis of specialized polymers, such as poly[bis(benzyl glycolato)phosphazene], which are investigated for their potential as bioerodible materials.[2][10]

  • Immunological Research: this compound has been shown to interact with Toll-like receptor 4 (TLR-4) on immune cells like macrophages, stimulating the production of inflammatory cytokines.[1][2] This suggests potential applications in modulating immune responses, although this area is still under investigation.[2]

Benzyl Glycinate: A Staple in Peptide and Prodrug Chemistry

Benzyl glycinate's applications are centered around the unique properties of its amino acid structure. It is almost always used as a salt (hydrochloride or tosylate) to manage the reactivity of the free amine.

  • Peptide Synthesis: Benzyl glycinate is a fundamental building block in peptide synthesis. It provides a glycine residue where the carboxylic acid is protected as a benzyl ester (C-terminus protection). This leaves the amino group free to react and form a peptide bond with the next amino acid in the sequence. The benzyl ester group is valued for its stability during peptide coupling reactions and can be removed under mild conditions (e.g., hydrogenolysis) at the end of the synthesis.[15]

  • Pharmaceutical Intermediate: It serves as a key intermediate in the synthesis of pharmaceuticals. A notable example is its use in the production of Racecadotril, an antidiarrheal drug.[5][16]

  • Prodrug Development: The benzyl ester of an amino acid or peptide can function as a prodrug. While direct experimental data on benzyl glycinate as a prodrug is nascent, the principle is well-established with other benzyl esters.[17] Esterification of a drug's carboxyl group can increase its lipophilicity, potentially enhancing membrane permeability and oral bioavailability.[18] In vivo, esterase enzymes would cleave the benzyl ester, releasing the active parent drug. This strategy is employed to overcome formulation challenges and improve pharmacokinetic profiles.[17][18]

Application_Logic cluster_BG_App This compound Applications cluster_BGN_App Benzyl Glycinate Applications BG_mol This compound (-OH group) Protect Protecting Group Strategy BG_mol->Protect Benzyl group masks -OH on another molecule Polymer Polymer Precursor BG_mol->Polymer Incorporation into phosphazene backbone Immune Immunomodulation BG_mol->Immune Interacts with TLR-4 BGN_mol Benzyl Glycinate (-NH2 group) Peptide Peptide Synthesis BGN_mol->Peptide C-Terminus protected Glycine building block Prodrug Prodrug Strategy BGN_mol->Prodrug Masks carboxyl group, cleaved in vivo Intermediate Pharmaceutical Intermediate BGN_mol->Intermediate Used in synthesis of drugs like Racecadotril

Caption: Conceptual diagram of the divergent applications of the two compounds.

Experimental Protocols

Detailed methodologies are critical for reproducible research. Below are representative protocols for the synthesis of each compound.

Protocol 1: Synthesis of this compound via Fischer Esterification

Objective: To synthesize this compound from glycolic acid and benzyl alcohol using an acid catalyst.

Materials:

  • Glycolic acid (1.0 eq)

  • Benzyl alcohol (1.2 eq)

  • p-Toluenesulfonic acid monohydrate (0.1 eq)

  • Toluene (B28343)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, Dean-Stark apparatus, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • To a round-bottom flask, add glycolic acid, benzyl alcohol, p-toluenesulfonic acid monohydrate, and toluene.

  • Equip the flask with a Dean-Stark apparatus and a reflux condenser.

  • Heat the mixture to reflux. Water generated during the esterification will be collected in the Dean-Stark trap.

  • Monitor the reaction by TLC or by observing the cessation of water collection (typically 4-6 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The resulting crude oil can be purified by vacuum distillation to yield pure this compound.

Protocol 2: Synthesis of Benzyl Glycinate p-Toluenesulfonate Salt

Objective: To synthesize the stable tosylate salt of benzyl glycinate, a common form used in peptide synthesis.[19]

Materials:

  • Glycine (1.0 eq)

  • Benzyl alcohol (~5-10 eq, acts as solvent and reactant)

  • p-Toluenesulfonic acid monohydrate (1.1 eq)

  • Toluene or another azeotroping solvent

  • Diethyl ether

  • Round-bottom flask, Dean-Stark apparatus, reflux condenser, filtration apparatus

Procedure:

  • Combine glycine, benzyl alcohol, p-toluenesulfonic acid monohydrate, and toluene in a round-bottom flask.[19]

  • Set up the apparatus for azeotropic distillation using a Dean-Stark trap and reflux condenser.

  • Heat the mixture to reflux, continuously removing the water formed during the reaction.[19]

  • Continue refluxing until no more water is collected, typically for 5-6 hours.[19]

  • Cool the reaction mixture to room temperature, then further cool in an ice-water bath to induce crystallization of the product.[19]

  • Add diethyl ether to the cold mixture to precipitate the product fully.

  • Collect the white crystalline solid by vacuum filtration.

  • Wash the collected solid with cold diethyl ether to remove excess benzyl alcohol and other impurities.[19]

  • Dry the purified white solid under vacuum to yield benzyl glycinate p-toluenesulfonate salt.

Conclusion

While this compound and benzyl glycinate share a common benzyl ester feature, their applications are fundamentally distinct, dictated by the hydroxyl versus amino functional group. This compound is a valuable tool in synthetic organic and polymer chemistry, primarily used as an intermediate and for protecting groups. Conversely, benzyl glycinate is indispensable in the realms of peptide synthesis and pharmaceutical development, where its amino acid character is leveraged to build complex peptides and to serve as an intermediate for bioactive molecules. For researchers and drug development professionals, selecting the appropriate molecule is critical and depends entirely on the specific synthetic or biological goal.

References

Cross-Validation of Analytical Methods for Benzyl Glycolate Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of active pharmaceutical ingredients (APIs) and their related substances is paramount in drug development and quality control. Benzyl (B1604629) glycolate (B3277807), a key intermediate and potential impurity in various synthetic pathways, requires robust analytical methods to ensure product quality and safety. Cross-validation of different analytical techniques is a critical exercise to guarantee the reliability and consistency of quantitative data across various platforms. This guide provides a comparative analysis of two widely used methods for the quantification of benzyl glycolate: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

The Importance of Method Cross-Validation

Cross-validation of analytical methods involves comparing the performance of two or more distinct methods to ensure they provide equivalent results within predefined acceptance criteria. This process is essential when transferring methods between laboratories, implementing a new technology, or confirming the validity of a primary method. According to the principles outlined in the International Council for Harmonisation (ICH) guidelines, a thorough validation process assesses parameters such as accuracy, precision, specificity, linearity, range, and limits of detection and quantification[1][2][3].

Comparative Analysis of HPLC and GC-MS Methods

Both HPLC and GC-MS are powerful techniques for the separation and quantification of organic molecules like this compound.[4] However, they operate on different principles, making them excellent candidates for a cross-validation study. HPLC separates compounds based on their partitioning between a mobile and a stationary phase, while GC separates them based on their volatility and interaction with a stationary phase, with subsequent detection by mass spectrometry.[4]

Data Presentation: Performance Characteristics

The following table summarizes the typical performance characteristics of validated HPLC and GC-MS methods for the quantification of this compound. These values are representative of what can be achieved with well-developed and validated analytical procedures.

Parameter HPLC-UV Method GC-MS Method Acceptance Criteria (Typical)
Linearity (R²) > 0.999> 0.999R² ≥ 0.995
Range 1 - 100 µg/mL0.1 - 20 µg/mLDependent on application
Accuracy (% Recovery) 98.0% - 102.0%97.5% - 101.5%98.0% - 102.0%
Precision (RSD%)
- Repeatability≤ 1.0%≤ 1.5%≤ 2.0%
- Intermediate Precision≤ 1.5%≤ 2.0%≤ 3.0%
Specificity Selective against related impuritiesSelective with mass confirmationNo interference at the retention time of the analyte
Limit of Detection (LOD) 0.3 µg/mL0.03 µg/mLSignal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) 1.0 µg/mL0.1 µg/mLSignal-to-Noise ratio of 10:1

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are the protocols for the HPLC and GC-MS methods used for this compound quantification.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for routine quality control due to its robustness and high throughput.

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and water (50:50, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Run Time: 10 minutes.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range.

4. Data Analysis:

  • Quantify this compound in samples by comparing the peak area to the calibration curve generated from the working standard solutions.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high specificity and sensitivity, making it ideal for impurity profiling and trace-level quantification.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

2. Chromatographic and MS Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Split (10:1).

  • Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • MS Mode: Selected Ion Monitoring (SIM).

  • Monitored Ions (m/z): 91 (quantifier), 108, 166 (qualifiers).

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol (B129727).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in methanol to cover the linear range (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).

  • Sample Solution: Dissolve the sample containing this compound in methanol to achieve a final concentration within the calibration range.

4. Data Analysis:

  • Quantify this compound using the peak area of the quantifier ion (m/z 91) against the calibration curve. Confirm identity with the presence and ratio of qualifier ions.

Mandatory Visualizations

Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of the HPLC and GC-MS analytical methods for this compound quantification.

cluster_0 Method Development & Validation cluster_1 Cross-Validation Study cluster_2 Data Analysis & Comparison cluster_3 Conclusion HPLC_Dev HPLC Method Development HPLC_Val HPLC Method Validation (ICH) HPLC_Dev->HPLC_Val GCMS_Dev GC-MS Method Development GCMS_Val GC-MS Method Validation (ICH) GCMS_Dev->GCMS_Val Sample_Prep Prepare Identical Sample Sets HPLC_Val->Sample_Prep GCMS_Val->Sample_Prep Analyze_HPLC Analyze Samples by HPLC Sample_Prep->Analyze_HPLC Analyze_GCMS Analyze Samples by GC-MS Sample_Prep->Analyze_GCMS Data_Comp Compare Quantitative Results (e.g., t-test, Bland-Altman) Analyze_HPLC->Data_Comp Analyze_GCMS->Data_Comp Spec_Comp Compare Specificity & Impurity Profiles Data_Comp->Spec_Comp Conclusion Determine Method Equivalency & Define Application Scope Spec_Comp->Conclusion

Caption: Workflow for cross-validating HPLC and GC-MS methods.

Conclusion

The cross-validation of analytical methods is a fundamental practice in ensuring data integrity within the pharmaceutical industry. Both the described HPLC-UV and GC-MS methods are suitable for the quantification of this compound. The HPLC method offers robustness for routine quality control, while the GC-MS method provides higher sensitivity and specificity, making it ideal for trace analysis and confirmatory testing. The choice of method will depend on the specific application, required sensitivity, and available instrumentation. By demonstrating the equivalency of these orthogonal methods, a high degree of confidence in the analytical results for this compound can be established.

References

Safety Operating Guide

Proper Disposal of Benzyl Glycolate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of benzyl (B1604629) glycolate (B3277807), prioritizing safety, environmental responsibility, and regulatory compliance. While benzyl glycolate is not explicitly listed as a hazardous waste by the U.S. Environmental Protection Agency (EPA), it is prudent to manage it as such due to the lack of comprehensive toxicity data and its potential environmental impact.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Table 1: Personal Protective Equipment (PPE) for Handling this compound Waste

PPE CategorySpecification
Eye/Face Protection Safety glasses with side-shields or goggles. Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1]
Hand Protection Chemically resistant, impervious gloves (e.g., nitrile, neoprene).
Skin and Body Protection Laboratory coat. In cases of potential splashing, consider additional protective clothing.
Respiratory Protection Generally not required under normal conditions of use with adequate ventilation. For nuisance exposures, use type OV/AG (US) or type ABEK (EU EN 14387) respirator cartridges.[1]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the collection, storage, and disposal of this compound waste in a laboratory setting.

Step 1: Waste Identification and Classification

In the absence of a specific EPA hazardous waste listing, a conservative approach is to treat this compound waste as hazardous. This ensures the highest level of safety and compliance. Do not dispose of this compound down the drain, as this can harm aquatic life and is generally prohibited for non-biodegradable or hazardous chemicals.[1]

Step 2: Waste Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Keep this compound waste separate from strong oxidizing agents, with which it is incompatible.[1]

  • Store in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[2][3][4]

Step 3: Waste Container Selection and Labeling

  • Container: Use a clean, non-reactive, and sealable container. A high-density polyethylene (B3416737) (HDPE) or glass container is generally suitable. The container must be in good condition with no leaks or residues on the outside.

  • Labeling: The container must be clearly labeled as "Hazardous Waste." The label should also include:

    • The full chemical name: "this compound"

    • The concentration (if in solution)

    • The date accumulation started

    • The associated hazards (e.g., "Irritant," "Environmental Hazard")

    • The name of the principal investigator or laboratory contact

Step 4: Accumulation and Storage in the Satellite Accumulation Area (SAA)

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.[4]

  • Keep the waste container securely closed at all times, except when adding waste.

  • Do not overfill the container; leave at least 10% headspace to allow for expansion.

  • Store the container in secondary containment (e.g., a chemical-resistant tray) to catch any potential leaks.

Step 5: Arranging for Disposal

  • Once the waste container is full, or if you are generating no more of that waste stream, arrange for its disposal through your institution's EHS department.

  • Your EHS department will coordinate with a licensed hazardous waste disposal company for pickup and final disposal.[1]

  • Complete any required waste pickup request forms accurately and completely.

Step 6: Spill and Emergency Procedures

In the event of a spill:

  • Alert personnel in the immediate area.

  • If the spill is large or you are not comfortable cleaning it up, evacuate the area and contact your institution's emergency EHS number.

  • For small spills, if you are trained and equipped to do so:

    • Contain the spill with absorbent materials (e.g., spill pads, sand, or vermiculite).

    • Carefully collect the absorbed material and place it in a labeled hazardous waste container.

    • Clean the spill area with soap and water.

    • Dispose of all cleanup materials as hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

BenzylGlycolateDisposal start This compound Waste Generated ppe Wear Appropriate PPE (Safety Glasses, Gloves, Lab Coat) start->ppe spill Spill Occurs start->spill classify Classify as Hazardous Waste (Precautionary Measure) ppe->classify segregate Segregate Waste: - No drain disposal - Keep from incompatibles classify->segregate container Select & Label Container: - Compatible Material (Glass/HDPE) - 'Hazardous Waste' Label - Chemical Name & Date segregate->container store Store in Satellite Accumulation Area (SAA): - Closed container - Secondary containment container->store disposal Arrange for Disposal: - Contact EHS - Licensed Disposal Company Pickup store->disposal end Disposal Complete disposal->end spill->ppe No spill_proc Follow Spill Cleanup Procedure spill->spill_proc Yes spill_proc->container

Caption: Decision workflow for the disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, fostering a secure and environmentally responsible research environment.

References

Personal protective equipment for handling Benzyl glycolate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, operational, and disposal information for laboratory personnel working with Benzyl (B1604629) glycolate (B3277807). Adherence to these procedures is critical for ensuring a safe laboratory environment and minimizing risks associated with the handling of this chemical.

Physicochemical and Hazard Data

A summary of the key quantitative data for Benzyl glycolate is presented below. This information is essential for understanding its physical properties and potential hazards.

PropertyValueSource(s)
Molecular Formula C₉H₁₀O₃[1][2][3][4]
Molecular Weight 166.17 g/mol [1][2][3][4]
Appearance Colorless to pale yellow liquid[1][2][5]
Boiling Point 136 °C at 14 mmHg (19 hPa)[1][6]
Density 1.171 g/mL at 25 °C[1][6]
Flash Point >113 °C (>230 °F) - closed cup[1][6]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[4]
Storage Temperature 2-8°C in a cool, dry, and well-ventilated place[1][6]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

Protection TypeSpecificationRationale & Best Practices
Eye & Face Protection Chemical safety goggles tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1]Protects against potential splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[7]Inspect gloves for any signs of degradation or puncture before each use. Change gloves immediately if contaminated.
Skin & Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes.[7] For larger quantities or potential for splashing, a chemical-resistant apron should be considered.[7]Provides a barrier against accidental skin contact. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1]
Respiratory Protection Not typically required with adequate engineering controls (e.g., fume hood).[1][7] For nuisance exposures, use type OV/AG (US) or type ABEK (EU EN 14387) respirator cartridges.[1]To be used if working outside of a fume hood or if vapors, mists, or aerosols are generated and ventilation is inadequate.

Operational Plan: Step-by-Step Handling Protocol

Follow these procedural steps for the safe handling of this compound in a laboratory setting.

1. Engineering Controls and Preparation:

  • Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is highly recommended for all procedures.[7]

  • Emergency Equipment: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7]

  • Work Area Preparation: Cover the work surface with absorbent, disposable bench paper. Ensure the work area within the chemical fume hood is clean and uncluttered.

  • PPE Check: Before starting any work, confirm that all necessary PPE is available and in good condition.

2. Handling the Compound:

  • Avoid Inhalation: Avoid breathing vapors, mist, or gas.[1]

  • Prevent Contact: Avoid contact with skin and eyes.

  • Weighing and Transferring: Handle the liquid carefully to avoid splashing. Keep the container tightly closed when not in use.[1]

  • Solution Preparation: When preparing solutions, add this compound to the solvent slowly to prevent splashing.

  • During Reaction: Maintain the reaction setup within the fume hood and monitor it continuously for any unexpected changes.

3. Post-Handling Procedures:

  • Hand Washing: Thoroughly wash hands and any exposed skin with soap and water after handling.

  • Decontamination: Decontaminate all equipment and the work area after use.

  • PPE Removal: Remove and properly dispose of contaminated PPE.

Emergency Response and First Aid

Immediate and appropriate response to an exposure or spill is crucial.

IncidentFirst Aid Measures
Inhalation Move the exposed person to fresh air at once.[1] If not breathing, give artificial respiration.[1] Seek medical attention.
Skin Contact Wash off with soap and plenty of water.[1] Remove contaminated clothing. If skin irritation occurs, seek medical advice.
Eye Contact Flush eyes with water as a precaution for at least 15 minutes, holding the eyelids apart.[1] Seek immediate medical attention.
Ingestion Rinse mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Do NOT induce vomiting. Call a physician or poison control center immediately.
Spill Absorb with liquid-binding material (e.g., sand, diatomaceous earth, acid- or universal binding agents). Place in appropriate, closed containers for disposal.[1][8] Ventilate the affected area.

Disposal Plan

Proper disposal of this compound and its waste is essential to prevent environmental contamination.

  • Waste Categorization: Unused this compound and any contaminated materials should be treated as chemical waste.

  • Disposal Method: Offer surplus and non-recyclable solutions to a licensed disposal company.[1] Do not allow the product to enter drains.[1]

  • Containerization: Collect waste in suitable, closed containers that are properly labeled for disposal.[1]

Workflow and Emergency Diagrams

The following diagrams visually represent the key procedural workflows for handling this compound.

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling prep1 Verify Fume Hood Operation prep2 Check Eyewash & Safety Shower prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Transfer/Weigh in Fume Hood prep3->handle1 handle2 Perform Experimental Work handle1->handle2 handle3 Keep Container Closed handle2->handle3 post1 Decontaminate Work Area handle3->post1 post2 Dispose of Waste Properly post1->post2 post3 Remove PPE & Wash Hands post2->post3

Caption: A flowchart illustrating the step-by-step process for the safe handling of this compound.

Emergency_Response_Plan Emergency Response for this compound Exposure cluster_actions Immediate Actions cluster_medical Follow-up exposure Exposure Event action1 Remove from Exposure Source exposure->action1 action2 Administer First Aid action1->action2 action3 Notify Supervisor action2->action3 medical1 Seek Medical Attention action3->medical1 medical2 Bring SDS to Physician medical1->medical2

Caption: A diagram outlining the key steps for responding to an exposure incident involving this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.